4-(Trimethylsilyl)-1h-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-4-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-8,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFOETMEXFECLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413661 | |
| Record name | 4-(Trimethylsilyl)-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82645-11-2 | |
| Record name | 4-(Trimethylsilyl)-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-(Trimethylsilyl)-1H-indole
An In-depth Technical Guide to the Synthesis of 4-(Trimethylsilyl)-1H-indole
This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the primary synthetic methodologies for obtaining this compound, a valuable building block in medicinal chemistry and organic synthesis. The document emphasizes the underlying principles, experimental causality, and practical execution of these protocols.
The indole scaffold is a privileged structure in a vast array of natural products and pharmaceuticals.[1] Functionalization of the indole core is a cornerstone of drug discovery, yet direct and selective substitution at the C4 position of the benzene ring remains a significant synthetic challenge.[2][3] this compound emerges as a key synthetic intermediate precisely because the trimethylsilyl (TMS) group serves multiple strategic roles. It can act as a robust directing group for subsequent electrophilic substitutions, a placeholder for transition-metal-catalyzed cross-coupling reactions via ipso-substitution, or be readily removed when no longer needed. Its utility, therefore, lies in unlocking synthetic pathways to previously inaccessible C4-substituted indoles.[4]
This guide details the three principal strategies for the synthesis of this target molecule: Halogen-Metal Exchange, Directed ortho-Metalation (DoM), and modern Transition-Metal-Catalyzed C-H Silylation.
Strategy 1: Silylation via Halogen-Metal Exchange
This is arguably the most classical and reliable route, predicated on the pre-functionalization of the C4 position with a halogen, typically bromine. The commercially available 4-bromo-1H-indole serves as the common starting material.[5][6]
Principle and Mechanistic Insight
The core of this method is the conversion of a kinetically inert carbon-halogen bond into a highly nucleophilic carbon-metal bond. This is achieved by reacting 4-bromoindole with a strong organometallic base, such as n-butyllithium (n-BuLi), at cryogenic temperatures. The large electronegativity difference between carbon and lithium renders the C4 position strongly nucleophilic. This transient organolithium species is then "trapped" by the addition of an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl), to form the desired C-Si bond.
The low reaction temperature (typically -78 °C) is critical to prevent side reactions, such as the decomposition of the aryllithium intermediate or unwanted coupling reactions. While the indole N-H proton is acidic (pKa ≈ 17), lithiation at this position is rapid but reversible, and the subsequent halogen-metal exchange at C4 is thermodynamically favored. For some applications, N-protection may be employed prior to the exchange to simplify the reaction profile.
Experimental Workflow: Halogen-Metal Exchange
Caption: Workflow for silylation via halogen-metal exchange.
Detailed Experimental Protocol
-
Materials: 4-Bromo-1H-indole, anhydrous tetrahydrofuran (THF), n-butyllithium (solution in hexanes, e.g., 2.5 M), chlorotrimethylsilane (TMSCl).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1H-indole (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add freshly distilled chlorotrimethylsilane (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
| Reagent | Molar Equiv. | Purpose | Key Consideration |
| 4-Bromo-1H-indole | 1.0 | Starting Material | Must be dry. |
| n-Butyllithium | 1.1 - 2.1 | Lithiating Agent | Titrate solution before use for accuracy. Excess is used to deprotonate N-H. |
| TMSCl | 1.2 | Silylating Agent | Should be distilled to remove HCl. |
| Anhydrous THF | - | Solvent | Must be rigorously dried to prevent quenching of the base. |
| Temperature | -78 °C | Reaction Condition | Critical for stability of the aryllithium intermediate. |
Table 1. Summary of reagents and conditions for the Halogen-Metal Exchange protocol.
Strategy 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings.[7] It relies on a "Directing Metalation Group" (DMG) to deliver a strong base to a specific, adjacent C-H bond.[8]
Principle and Mechanistic Insight
In the context of indole, the DMG is installed on the indole nitrogen. This group contains a heteroatom (typically O or N) that can coordinate to the lithium atom of an alkyllithium base.[7] This coordination pre-associates the base near the C2 and C7 positions. However, due to the inherent acidity and steric accessibility, deprotonation at C2 is often competitive or dominant for many N-substituted indoles.[9] To achieve C4 selectivity, a judicious choice of a bulky directing group and a sterically demanding base (like tert-butyllithium, t-BuLi) can disfavor the C2 position and promote metalation at C4. The resulting C4-lithiated species is then quenched with TMSCl as in the previous method.
The causality behind this choice is twofold:
-
The Directing Group: A group like N-Boc (tert-butyloxycarbonyl) or N-SO₂Ph serves as an effective Lewis basic site for the lithium cation.[8][10]
-
The Base: A bulky base such as t-BuLi is less likely to access the more sterically hindered C2 position when a directing group is present, thereby enhancing selectivity for other positions.
Experimental Workflow: Directed ortho-Metalation
Caption: General workflow for the DoM approach to 4-silylated indoles.
Detailed Experimental Protocol (Illustrative Example with N-Boc)
-
Part A: N-Protection
-
Dissolve 1H-indole (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Perform an aqueous workup and purify by column chromatography to obtain N-Boc-indole.
-
-
Part B: Directed Silylation
-
Dissolve N-Boc-indole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add tert-butyllithium (1.2 eq) dropwise. The solution may develop a characteristic color.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction with chlorotrimethylsilane (1.3 eq).
-
Allow the mixture to warm to room temperature and proceed with an aqueous workup and purification as described in the halogen-metal exchange protocol. This yields N-Boc-4-(trimethylsilyl)-indole.
-
-
Part C: Deprotection (if required)
-
Dissolve the N-Boc protected product in a suitable solvent like dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, ~5-10 eq) and stir at room temperature until the reaction is complete.
-
Carefully neutralize the acid, extract the product, and purify.
-
Strategy 3: Transition-Metal-Catalyzed C-H Silylation
The direct conversion of a C-H bond to a C-Si bond represents the most atom- and step-economical approach.[11] Achieving regioselectivity at the C4 position of indole via this method is a contemporary challenge that typically requires a catalyst and a directing group.[12]
Principle and Mechanistic Insight
This strategy relies on a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to activate a specific C-H bond.[13][14][15] To achieve C4 selectivity, a directing group is used, which chelates to the metal center and positions it in close proximity to the C4-H bond, facilitating an intramolecular C-H activation event (cyclometalation).[1] For instance, installing a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions.[2][12] A similar directing group strategy can be envisioned for silylation.
The catalytic cycle generally involves:
-
Coordination of the directing group to the metal catalyst.
-
Chelation-assisted C-H activation at the C4 position to form a metallacyclic intermediate.
-
Oxidative addition of a silylating agent (e.g., a hydrosilane or disilane).
-
Reductive elimination to form the C-Si bond and regenerate the active catalyst.
Logical Relationship: Catalytic C-H Silylation Cycle
Caption: A simplified catalytic cycle for directed C4-H silylation.
General Protocol Considerations
While a universally established protocol for C4-H silylation is less common than for other positions, the principles from related C-H functionalizations apply.[1][2][12]
-
Substrate: An indole bearing a suitable directing group (e.g., 3-pivaloyl-indole).
-
Catalyst: A palladium(II) salt like Pd(OAc)₂ or a rhodium(I) complex.
-
Silylating Agent: Hexamethyldisilane or other organosilanes.[11]
-
Additives/Oxidants: Often required to facilitate catalyst turnover.
-
Solvent and Temperature: Typically requires a high-boiling point solvent and elevated temperatures (e.g., >100 °C).
This approach, while elegant, often requires extensive optimization of the directing group, catalyst, ligands, and reaction conditions to achieve high selectivity and yield for the C4 position.
Purification and Characterization
-
Purification: The primary method for purifying this compound is silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. For highly pure material, crystallization from a suitable solvent system can be employed.[16]
-
Characterization: The structure of the product (MW: 189.33 g/mol ) is confirmed using standard spectroscopic methods.[17]
-
¹H NMR: Expect a characteristic singlet for the nine equivalent protons of the trimethylsilyl group around δ 0.3-0.4 ppm. The indole aromatic and pyrrolic protons will appear in the aromatic region (δ 6.5-7.5 ppm).
-
¹³C NMR: The trimethylsilyl methyl carbons will appear as a single peak near δ 0 ppm.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 189.
-
Conclusion
The synthesis of this compound can be accomplished through several distinct strategies, each with its own set of advantages and considerations.
-
The Halogen-Metal Exchange route is robust, high-yielding, and reliable, making it a workhorse method when the 4-bromoindole precursor is available.
-
Directed ortho-Metalation offers a powerful alternative starting from simpler indoles but requires careful control of stoichiometry, temperature, and the choice of directing group to ensure C4 selectivity over the often more reactive C2 position.
-
Catalytic C-H Silylation represents the frontier of synthetic efficiency. While highly attractive for its atom economy, achieving high regioselectivity at the C4 position remains a specialized endeavor requiring further development and optimization.
The choice of method will ultimately depend on the specific needs of the researcher, including scale, precursor availability, and the tolerance of the substrate to the required reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthonix, Inc > 52488-36-5 | 4-Bromo-1H-indole [synthonix.com]
- 6. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Page loading... [wap.guidechem.com]
physicochemical properties of 4-(Trimethylsilyl)-1h-indole
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trimethylsilyl)-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of natural products, alkaloids, and pharmaceuticals.[1][2][3] Its versatile reactivity and biological significance make it a privileged structure for targeting a wide array of physiological pathways.[4][5] The strategic functionalization of the indole ring is paramount to modulating its pharmacological profile. The introduction of a trimethylsilyl (TMS) group, as seen in this compound, is a key synthetic manipulation that offers profound control over the molecule's reactivity and properties.
This guide provides an in-depth exploration of the physicochemical properties of this compound, moving beyond a simple data sheet to offer insights into the causality behind its characteristics. We will delve into its structural and spectroscopic data, physical properties, and the synthetic rationale for its preparation. This document is intended for researchers, scientists, and drug development professionals who utilize silylated heterocycles as strategic intermediates in complex molecule synthesis.
Core Physicochemical & Structural Properties
The introduction of the bulky, lipophilic trimethylsilyl group at the C4 position of the indole ring significantly influences its electronic and steric environment. This substitution is not merely a placeholder; it acts as a powerful directing group and a handle for further synthetic transformations.[6][7]
General & Computational Properties
A summary of the fundamental properties of this compound is presented below. These values provide a foundational dataset for experimental design, computational modeling, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 82645-11-2 | [8] |
| Molecular Formula | C₁₁H₁₅NSi | [8] |
| Molecular Weight | 189.33 g/mol | [8] |
| Monoisotopic Mass | 189.097376017 Da | [8] |
| Canonical SMILES | C--INVALID-LINK--(C)C1=CC=CC2=C1C=CN2 | [8] |
| InChI Key | COFOETMEXFECLE-UHFFFAOYSA-N | [8] |
| Topological Polar Surface Area | 15.8 Ų | [8] |
| Heavy Atom Count | 13 | [8] |
| Complexity | 185 | [8] |
Physical & Thermal Properties
The physical state and thermal properties of a compound are critical for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Notes | Source(s) |
| Melting Point | 58-60 °C | The defined melting point range suggests a crystalline solid at room temperature. | [9] |
| Boiling Point | - | Not consistently reported; likely requires vacuum distillation to avoid decomposition. | [10] |
| Storage Temperature | 2-8°C, Inert Atmosphere | Recommended storage in a refrigerator under an inert gas (e.g., Argon, Nitrogen) to prevent degradation. | [9] |
| Solubility | No reaction with water under neutral conditions. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF based on its structure. | [9] |
| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions. | The Si-C bond is generally stable to neutral water but can be cleaved under acidic or basic conditions or with fluoride ions. | [9] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, the key spectroscopic features confirm the presence and placement of the TMS group on the indole scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound have distinct, predictable signals. While specific experimental spectra are found within broader datasets[11], the expected chemical shifts are highly informative.
-
¹H NMR: The most prominent feature is a sharp, intense singlet around 0 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent protons of the trimethylsilyl group.[12] The aromatic protons of the indole ring will appear in the downfield region (typically 6.5-7.6 ppm), with coupling patterns that confirm the 4-substitution pattern. The N-H proton of the indole ring will appear as a broad singlet, typically further downfield (>8.0 ppm).
-
¹³C NMR: The spectrum will show a signal for the methyl carbons of the TMS group at a characteristic upfield shift (around 0 ppm). The eight distinct carbons of the indole ring will appear in the aromatic region (100-140 ppm), with the carbon attached to the silicon (C4) showing a characteristic shift.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. For this compound, the key expected absorptions are:
-
~3400 cm⁻¹: A sharp to moderately broad peak corresponding to the N-H stretch of the indole ring.[13]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups of the TMS moiety.
-
~1250 cm⁻¹ and ~835 cm⁻¹: Characteristic strong bands corresponding to the Si-C bond vibrations of the TMS group.[14]
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be expected to show:
-
Molecular Ion (M⁺): A strong peak at m/z = 189, corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent fragment at m/z = 174, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pathway for TMS-containing compounds.[15] Further fragmentation of the indole ring would produce other characteristic ions.
Synthesis & Reactivity Insights
Understanding the synthesis of this compound is key to appreciating its utility. The TMS group is not merely appended; it is installed through a directed process that leverages organometallic chemistry.
Representative Synthetic Protocol
A foundational method for the preparation of 4-(trimethylsilyl)indole was reported by Dauzonne et al.[6][16] The process involves a directed silylation followed by a rearomatization step.
Step-by-Step Methodology:
-
N-Protection (Optional but common): Start with indole and protect the nitrogen atom, for example, as 1-(trimethylsilyl)indole. This prevents N-lithiation in the subsequent step.
-
Directed Lithiation: The protected indole is treated with a strong base like tert-butyllithium in a suitable solvent (e.g., THF) at low temperatures (-78 °C). This selectively deprotonates the C2 position.
-
Silylation & Rearrangement Precursor: The resulting lithiated species is reacted with chlorotrimethylsilane, followed by an addition to 1,4-benzoquinone. This sequence leads to the formation of a 1,4-bis(trimethylsilyl)indole adduct.
-
Methanolysis/Deprotection: The adduct is treated with methanol. This step serves two purposes: it removes the N-silyl protecting group and facilitates the rearomatization of the ring system to yield the final product, 4-(trimethylsilyl)indole.
Chemical Reactivity and Synthetic Utility
The true value of this compound for a drug development professional lies in its controlled reactivity.
-
Electrophilic Substitution: Like a typical indole, the pyrrole ring is electron-rich and susceptible to electrophilic attack. The primary site of reaction is the C3 position, which remains highly activated.[6]
-
Ipso-Substitution: The C4-Si bond is the molecule's most strategic feature. The TMS group can be cleanly replaced by a variety of other functional groups in a process called ipso-substitution. For example, reaction with acyl chlorides can replace the TMS group with an acyl group at the C4 position.[6] This provides a powerful and regioselective method for functionalizing a traditionally less reactive position on the indole core.
-
Directing Group: The steric bulk and electronic nature of the TMS group can influence the regioselectivity of reactions at other positions on the ring system.
-
Bioisosteric Scaffold Development: The ability to selectively functionalize the C4 position allows for the synthesis of novel indole analogues, which is critical for structure-activity relationship (SAR) studies in drug discovery.[7]
Safety & Handling
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[17]
-
Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10][18][19]
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.[17][19]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[19]
-
Wash hands thoroughly after handling.[17]
-
Avoid breathing dust, fumes, or vapors.[19]
-
Store in a cool, dry, well-ventilated place with the container tightly closed.[9][17]
-
In case of exposure, follow standard first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19][20]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.[19]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[21]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[17]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides synthetic chemists with precise control over the functionalization of the indole nucleus. Its well-defined physicochemical properties, coupled with the unique reactivity imparted by the C4-silyl group, make it an invaluable tool in the synthesis of complex heterocyclic systems. For researchers in drug discovery, mastering the properties and reactivity of this compound opens up new avenues for scaffold diversification and the development of novel therapeutic agents.
References
- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Page loading... [guidechem.com]
- 9. 82645-11-2 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. arctomsci.com [arctomsci.com]
- 11. rsc.org [rsc.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. gelest.com [gelest.com]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. labsolu.ca [labsolu.ca]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 21. fishersci.com [fishersci.com]
Introduction: The Strategic Value of a Silylated Indole
An In-Depth Technical Guide to 4-(Trimethylsilyl)-1H-indole (CAS: 82645-11-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for interacting with diverse biological targets. However, the regioselective functionalization of the indole core, particularly at the C-4 position of the benzene ring, presents a significant synthetic challenge. Direct electrophilic substitution overwhelmingly favors the electron-rich C-3 position of the pyrrole ring.
This guide focuses on this compound (CAS No. 82645-11-2), a versatile synthetic intermediate designed to overcome this inherent reactivity bias.[3] The trimethylsilyl (TMS) group at the C-4 position serves as a stable, yet reactive, handle. It functions as a "placeholder" that can be cleanly substituted by a wide range of electrophiles in a process known as ipso-substitution.[4] This methodology unlocks efficient and regioselective access to 4-substituted indoles, which are crucial components of various therapeutic agents, including marine alkaloids and potential drug candidates.[5] For researchers and drug development professionals, understanding the synthesis, reactivity, and strategic application of this building block is key to accelerating the discovery of novel indole-based therapeutics.
Physicochemical Properties and Data
This compound is a stable compound under standard conditions, though it is recommended to be stored cold.[3] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 82645-11-2 | [3][6] |
| Molecular Formula | C₁₁H₁₅NSi | [3] |
| Molecular Weight | 189.33 g/mol | [3] |
| Canonical SMILES | C--INVALID-LINK--(C)C1=CC=CC2=C1C=CN2 | [3] |
| InChIKey | COFOETMEXFECLE-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 15.8 Ų | [3] |
| Storage Temperature | Keep Cold | [3] |
Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) is not widely published; however, predictive data is available through chemical databases.[3]
Core Synthesis Methodology
The most direct and well-documented synthesis of this compound was developed by Dauzonne and colleagues.[4][7] The strategy involves a clever silylation sequence starting from either indole or 1-(trimethylsilyl)indole.
Causality of the Synthetic Design:
The core challenge is to introduce a silyl group at the C-4 position. This is achieved not by direct electrophilic silylation, which would occur at C-3 or N-1, but through a multi-step process involving a transient, highly silylated intermediate.
-
Initial Silylation: The process begins by forming 1,4-bis(trimethylsilyl)indole. This is accomplished by reacting indole with lithium and chlorotrimethylsilane, followed by an addition reaction with 1,4-benzoquinone.[4] This sequence effectively builds the silylated benzene portion of the indole ring system.
-
Selective Desilylation: The resulting 1,4-bis(trimethylsilyl)indole intermediate has two silyl groups. The N-silyl group is significantly more labile than the C-silyl group. A simple methanolysis step selectively cleaves the Si-N bond, leaving the desired C-4 silyl group intact to yield the final product.[4]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described by Dauzonne et al. in The Journal of Organic Chemistry.[4]
Materials:
-
Indole or 1-(trimethylsilyl)indole
-
Lithium metal
-
Chlorotrimethylsilane (TMSCl)
-
1,4-Benzoquinone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add anhydrous THF.
-
Intermediate Formation: Add lithium metal and chlorotrimethylsilane to the flask. Add a solution of indole in THF dropwise to the mixture.
-
Quinone Addition: After the initial reaction, add a solution of 1,4-benzoquinone in THF. The reaction is typically stirred for several hours to ensure the formation of 1,4-bis(trimethylsilyl)indole.
-
Workup and Isolation: Quench the reaction carefully with water and extract the organic components with a suitable solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-bis(trimethylsilyl)indole intermediate.
-
Methanolysis (Deprotection): Dissolve the crude intermediate in methanol. Stir the solution at room temperature. The progress of the N-desilylation can be monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Once the reaction is complete, remove the methanol under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography on silica gel.
Self-Validation: The success of the synthesis can be confirmed by comparing the spectroscopic data (NMR, MS) of the final product with literature values or predictions. The selective removal of only the N-silyl group is a key validation point.
Key Reactivity: A Tale of Two Pathways
The synthetic utility of this compound stems from its dual reactivity, which is dictated by the protection state of the indole nitrogen.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 82645-11-2 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
molecular weight of 4-(Trimethylsilyl)-1h-indole
An In-depth Technical Guide to 4-(Trimethylsilyl)-1H-indole: Properties, Synthesis, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin underscores its biological significance.[3] Consequently, functionalized indole derivatives are highly sought-after building blocks in drug discovery, enabling the synthesis of structurally diverse compound libraries for screening against various therapeutic targets.[1][3]
This guide focuses on this compound, a versatile intermediate whose strategic functionalization offers significant advantages in synthetic chemistry. The trimethylsilyl (TMS) group is not merely a placeholder; it serves as a valuable synthetic handle, enabling regioselective modifications of the indole core that are otherwise challenging to achieve. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. This compound is characterized by the data summarized below.
| Property | Value | Source |
| Molecular Weight | 189.333 g/mol | [4] |
| Molecular Formula | C₁₁H₁₅NSi | [4][5] |
| Monoisotopic Mass | 189.097376017 Da | [4][6] |
| CAS Number | 82645-11-2 | [4][5] |
| Canonical SMILES | C--INVALID-LINK--(C)C1=CC=CC2=C1C=CN2 | [4] |
| InChI Key | COFOETMEXFECLE-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 15.8 Ų | [4][6] |
| Storage Temperature | Keep Cold | [4] |
Synthesis and Mechanistic Rationale
The preparation of 4-(trimethylsilyl)indole can be achieved through a multi-step sequence starting from indole. The following protocol is adapted from established methodologies and highlights the causal logic behind each step.[7][8]
Experimental Protocol: Synthesis of 4-(Trimethylsilyl)indole
-
Step 1: N-Protection.
-
Procedure: To a solution of indole in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C. The causality here is the deprotonation of the indole nitrogen, which is the most acidic proton, to form the corresponding sodium salt. This anion is a potent nucleophile.
-
Procedure: Add trimethylsilyl chloride (TMSCl). The nucleophilic nitrogen anion attacks the electrophilic silicon atom of TMSCl, displacing the chloride and forming 1-(trimethylsilyl)indole. This N-protection is crucial as it directs subsequent lithiation away from the nitrogen atom.
-
-
Step 2: Directed Ortho-Metalation.
-
Procedure: Cool the solution of 1-(trimethylsilyl)indole to -78 °C and add a strong lithium base, typically tert-butyllithium (t-BuLi). The N-silyl group acts as a directed metalation group (DMG), guiding the deprotonation to the C2 position. However, with a bulkier base or different conditions, metalation can be influenced. For achieving 4-substitution, a different strategy involving sequential reaction with lithium and 1,4-benzoquinone is employed to generate a 1,4-bis(trimethylsilyl)indole intermediate.[8]
-
-
Step 3: Silylation at C4.
-
Procedure: Reacting indole or 1-(trimethylsilyl)indole sequentially with lithium, chlorotrimethylsilane, and 1,4-benzoquinone can produce 1,4-bis(trimethylsilyl)indole.[8] The rationale involves a complex sequence where the silyl group is introduced onto the benzene ring portion of the indole.
-
-
Step 4: Deprotection.
-
Procedure: The 1,4-bis(trimethylsilyl)indole intermediate is subjected to methanolysis.[8] The N-Si bond is significantly more labile than the C-Si bond under these mild protic conditions. This selective cleavage of the N-silyl group regenerates the N-H of the indole ring, yielding the final product, 4-(trimethylsilyl)indole.
-
References
- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Trimethylsilyl indole | C11H15NSi | CID 10921317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Trimethylsilyl)-1H-indole
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers working with indole derivatives, a precise understanding of their spectral characteristics is paramount for confirming identity, purity, and substitution patterns. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(Trimethylsilyl)-1H-indole, a versatile intermediate in organic synthesis. We will dissect the spectrum, explaining the origin of chemical shifts, multiplicities, and coupling constants with reference to the electronic and structural features of the molecule. This document is designed to serve as a practical reference, blending theoretical principles with field-proven insights for accurate spectral interpretation.
Introduction: The Significance of Silylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmaceuticals and biologically active compounds. The introduction of a trimethylsilyl (TMS) group, as in this compound, offers significant advantages in synthetic chemistry. The TMS group can act as a bulky protecting group or as a handle for further functionalization, such as in cross-coupling reactions or ipso-substitutions.[1]
Given its synthetic utility, unambiguous characterization of this compound is critical. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, allowing for confirmation of the C-4 substitution pattern and overall structural integrity. This guide will walk through a systematic interpretation of its proton spectrum.
Molecular Structure and Proton Numbering
A clear understanding of the ¹H NMR spectrum begins with the molecular structure and a standardized numbering system for the protons, as illustrated below.
Figure 1: Molecular structure of this compound with proton numbering.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum can be logically divided into three distinct regions: the high-field signal of the trimethylsilyl group, the mid-field signals of the pyrrole ring protons, and the downfield signals of the benzene ring and N-H protons.
Trimethylsilyl (TMS) Group Protons (-Si(CH₃)₃)
The most characteristic signal in the spectrum is from the nine equivalent protons of the three methyl groups attached to the silicon atom.
-
Chemical Shift (δ): Typically observed far upfield, around 0.0–0.4 ppm .[2][3] The electropositive nature of silicon results in strong shielding of the attached methyl protons, pushing their resonance frequency close to that of the internal standard, tetramethylsilane (TMS), which is defined as 0 ppm.[2][4]
-
Multiplicity: A sharp singlet . The nine protons are chemically and magnetically equivalent and have no adjacent protons to couple with, resulting in a single, un-split peak.
-
Integration: This signal integrates to 9H , providing a crucial reference for determining the relative number of other protons in the molecule.
Indole Ring Protons
The protons on the heterocyclic indole core are subject to the aromatic ring current and the electronic effects of the nitrogen heteroatom and the C-4 silyl substituent.
Pyrrole Ring Protons (H-2, H-3):
-
H-3: The proton at the C-3 position is expected to resonate between δ 6.5–6.8 ppm . It typically appears as a triplet or a doublet of doublets due to coupling with the H-2 and N-H protons. Its precise chemical shift is influenced by the C-4 substituent.
-
H-2: The proton at the C-2 position is generally found further downfield than H-3, in the range of δ 7.1–7.4 ppm .[5] It often appears as a triplet or doublet of doublets, coupling to H-3 and the N-H proton. In many indole derivatives, the coupling between H-2 and H-3 is small (~2.5-3.5 Hz).[6]
Benzene Ring Protons (H-5, H-6, H-7): The substitution at C-4 breaks the symmetry of the benzene portion of the indole ring, leading to three distinct signals.
-
H-5: This proton is adjacent to the bulky and electron-donating TMS group. It is expected to appear as a doublet around δ 7.3–7.5 ppm , arising from ortho-coupling to H-6.
-
H-6: This proton will be a triplet or more accurately, a doublet of doublets , as it couples to both H-5 and H-7. It is typically found in the region of δ 7.1–7.3 ppm .
-
H-7: Similar to H-5, the H-7 proton will appear as a doublet due to ortho-coupling with H-6, resonating around δ 7.4–7.6 ppm .
Indole N-H Proton:
-
Chemical Shift (δ): The signal for the N-H proton is highly variable and appears as a broad singlet in the downfield region, typically between δ 8.0–11.0 ppm .[5][7] Its chemical shift and peak shape are strongly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like CDCl₃, it is often sharper than in protic solvents like DMSO-d₆.
Summary of Spectral Data
The expected ¹H NMR spectral data for this compound are summarized in the table below. Note that exact values can vary based on experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -Si(CH ₃)₃ | 0.0 – 0.4 | Singlet (s) | N/A | 9H |
| H-3 | 6.5 – 6.8 | dd or t | J₃,₂ ≈ 3 Hz; J₃,₁ ≈ 2 Hz | 1H |
| H-6 | 7.1 – 7.3 | dd or t | J₆,₅ ≈ 7-8 Hz; J₆,₇ ≈ 7-8 Hz | 1H |
| H-2 | 7.1 – 7.4 | dd or t | J₂,₃ ≈ 3 Hz; J₂,₁ ≈ 2 Hz | 1H |
| H-5 | 7.3 – 7.5 | Doublet (d) | J₅,₆ ≈ 7-8 Hz | 1H |
| H-7 | 7.4 – 7.6 | Doublet (d) | J₇,₆ ≈ 7-8 Hz | 1H |
| N-H | 8.0 – 11.0 | Broad Singlet (br s) | N/A | 1H |
Experimental Protocol: Acquiring a High-Quality Spectrum
Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data.
Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[6]
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. A sufficient number of scans (e.g., 16 to 64) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift axis. The prominent singlet from the compound's own trimethylsilyl group can be set to its known value, or the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and pick the peaks to determine their exact chemical shifts and coupling constants.
-
Conclusion
The ¹H NMR spectrum of this compound is highly informative and characteristic. The presence of a strong 9H singlet near 0 ppm unequivocally confirms the trimethylsilyl group, while the distinct patterns of the six aromatic protons confirm the C-4 substitution on the indole scaffold. By carefully analyzing the chemical shifts, multiplicities, and coupling constants as detailed in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: Proton NMR of TMS [u-of-o-nmr-facility.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the ¹³C NMR Spectroscopy of 4-(Trimethylsilyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Silylated Indoles and the Role of ¹³C NMR
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trimethylsilyl (TMS) group, a common strategy in organic synthesis, can significantly alter the electronic properties and reactivity of the indole ring, offering pathways to novel derivatives. 4-(Trimethylsilyl)-1H-indole, in particular, serves as a versatile intermediate. Accurate structural elucidation of such compounds is paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive and indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹³C NMR data for this compound, offering a foundational reference for researchers in the field.
¹³C NMR Data for this compound
The following table summarizes the experimental ¹³C NMR chemical shift data for this compound. The spectrum was recorded in deuterochloroform (CDCl₃), a standard solvent for NMR analysis of organic compounds.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 124.5 |
| C3 | 101.3 |
| C3a | 127.8 |
| C4 | 130.6 |
| C5 | 127.0 |
| C6 | 121.1 |
| C7 | 114.3 |
| C7a | 137.2 |
| Si(CH₃)₃ | -0.9 |
Data sourced from the Journal of Organic Chemistry, 1984, 49(23), 4409–4415.
Molecular Structure and Carbon Numbering
To facilitate the interpretation of the NMR data, the standard numbering convention for the indole ring system is used. The trimethylsilyl group is attached at the C4 position.
Caption: Molecular structure of this compound with IUPAC numbering.
Experimental Protocol for ¹³C NMR Data Acquisition
The acquisition of high-quality ¹³C NMR data is crucial for accurate structural analysis. The following protocol outlines a standard procedure for obtaining the ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
The data should be acquired on a modern NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument or equivalent.[1]
-
Tune and match the ¹³C probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Acquisition Parameters:
-
A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.
-
Pulse Program: A standard zgpg30 or similar pulse sequence with a 30° pulse angle is recommended to allow for faster relaxation and a greater number of scans in a given time.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (around 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals if quantitative information is desired, although this is less common for routine ¹³C NMR.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Analysis and Interpretation of the ¹³C NMR Spectrum
The assignment of the carbon signals in the ¹³C NMR spectrum of this compound is based on established knowledge of the electronic effects within the indole ring system and the influence of the trimethylsilyl substituent.
-
Pyrrole Ring Carbons (C2 and C3): The carbons of the pyrrole ring, C2 and C3, are typically shielded compared to the benzene ring carbons due to the electron-donating nature of the nitrogen atom. C2 (124.5 ppm) appears downfield of C3 (101.3 ppm), which is a characteristic feature of the indole system.
-
Benzene Ring Carbons (C4, C5, C6, C7): The trimethylsilyl group at C4 exerts a significant electronic influence. The ipso-carbon (C4) is deshielded due to the electropositive nature of silicon and appears at 130.6 ppm. The chemical shifts of the other benzene ring carbons (C5, C6, and C7) are also modulated by the TMS group and the fused pyrrole ring.
-
Quaternary Carbons (C3a, C7a, and C4): The quaternary carbons, which are not directly bonded to any protons, generally show weaker signals in proton-decoupled ¹³C NMR spectra due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE). C7a (137.2 ppm) is the most deshielded carbon of the indole ring, being adjacent to the nitrogen atom and part of the aromatic system. C3a (127.8 ppm) is found at a more intermediate chemical shift.
-
Trimethylsilyl Group Carbons (Si(CH₃)₃): The three equivalent methyl carbons of the TMS group are highly shielded and appear upfield at -0.9 ppm, a characteristic chemical shift for silicon-bound methyl groups.
The unambiguous assignment of each carbon signal provides a definitive fingerprint of the molecular structure of this compound, confirming the position of the TMS substituent and the integrity of the indole core.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Trimethylsilyl)-1H-indole
Foreword: The Analytical Imperative for Silylated Indoles in Modern Research
The indole nucleus is a cornerstone of numerous biologically active molecules, from vital amino acids to complex pharmaceutical agents. The strategic introduction of a trimethylsilyl (TMS) group, particularly at the C4 position of the indole ring, offers a unique tool for both synthetic chemistry and analytical characterization. This modification not only alters the electronic properties of the indole system but also significantly enhances its volatility and thermal stability, making it amenable to gas chromatography-mass spectrometry (GC-MS), a high-resolution analytical technique. This guide provides an in-depth exploration of the mass spectrometric behavior of 4-(trimethylsilyl)-1H-indole, offering researchers, scientists, and drug development professionals a comprehensive resource for its analysis. We will delve into the principles of derivatization, the intricacies of ionization and fragmentation, and the practical application of this knowledge in a laboratory setting.
The Strategic Role of Silylation in Indole Analysis
Indole and its derivatives often possess polar N-H bonds and can be thermally labile, posing challenges for direct GC-MS analysis. Silylation, the replacement of an active hydrogen with a trimethylsilyl group, is a cornerstone of sample preparation for the GC-MS analysis of such compounds[1]. This derivatization imparts several crucial advantages:
-
Increased Volatility: The TMS group masks the polar N-H bond, reducing intermolecular hydrogen bonding and allowing the analyte to readily enter the gas phase at lower temperatures.
-
Enhanced Thermal Stability: Silylation protects the indole from thermal degradation in the heated GC inlet and column.
-
Characteristic Fragmentation: The TMS group introduces specific fragmentation pathways under electron ionization, providing valuable structural information.
For this compound, the silylation is not on the nitrogen of the indole ring but directly on the benzene ring at the C4 position. This C-silylation is a less common modification compared to N-silylation and presents a unique fragmentation pattern that this guide will elucidate.
Experimental Workflow: From Sample Preparation to Data Acquisition
A robust and reproducible analytical workflow is paramount for obtaining high-quality mass spectrometric data. The following sections detail the key experimental stages for the analysis of this compound.
Synthesis and Sample Preparation of this compound
The synthesis of this compound has been reported in the scientific literature and typically involves the reaction of indole with a suitable silylating agent in the presence of a strong base. One established method involves the reaction of indole with chlorotrimethylsilane and lithium in THF, followed by oxidation.
Experimental Protocol: Synthesis of this compound
-
To a solution of indole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add freshly cut lithium metal.
-
Add chlorotrimethylsilane dropwise to the stirring solution. The reaction is typically exothermic and may require cooling.
-
After the initial reaction, the mixture is stirred at room temperature for a specified period to ensure complete reaction.
-
The reaction is then quenched, and the product is extracted using an organic solvent.
-
The organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
For mass spectrometry analysis, a dilute solution of the purified this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The analysis of this compound is ideally performed on a GC-MS system equipped with a capillary column suitable for the separation of aromatic compounds.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar or low-polarity column provides good separation for aromatic compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature ramp allows for the separation of the analyte from any impurities or solvent front. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Helium is an inert carrier gas that provides good chromatographic resolution. |
| Ionization Mode | Electron Ionization (EI) | EI is a hard ionization technique that induces reproducible fragmentation, providing a characteristic mass spectrum. |
| Electron Energy | 70 eV | The standard electron energy for EI-MS, which generates a consistent and library-searchable fragmentation pattern. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Both are suitable for acquiring mass spectra with good resolution and sensitivity. |
| Scan Range | m/z 40-400 | This range will cover the molecular ion and all significant fragment ions of this compound. |
Experimental Workflow Diagram
References
A Comprehensive Technical Guide to the Stability and Storage of 4-(Trimethylsilyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Sensitivities of 4-(Trimethylsilyl)-1H-indole
This compound is a versatile intermediate in organic synthesis, prized for the temporary protection and activation of the C4 position of the indole ring. The trimethylsilyl (TMS) group can direct lithiation and subsequent electrophilic attack, or participate in cross-coupling reactions, opening avenues to complex indole derivatives that are pivotal in medicinal chemistry and materials science. However, the very nature of the carbon-silicon bond that imparts this synthetic flexibility also predisposes the molecule to specific degradation pathways. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, reproducibility of experimental results, and the overall success of a synthetic campaign.
This guide provides a detailed examination of the factors influencing the stability of this compound, outlines its principal degradation mechanisms, and offers field-proven protocols for its storage and handling.
Core Stability Profile and Recommended Storage
Optimal Storage Conditions:
Based on supplier recommendations and the inherent chemical properties of aryl-trimethylsilyl compounds, the following storage conditions are critical for maximizing the shelf life of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | Refrigeration slows down potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][2] | Exclusion of atmospheric moisture and oxygen is crucial to prevent hydrolysis and potential oxidation of the indole ring. |
| Light | Amber vial/protection from light | While specific photostability data is limited, related indole and silylated compounds can be light-sensitive[3][4][5][6]. Protection from light minimizes the risk of photo-induced degradation. |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents ingress of moisture and air. |
A stated shelf life for this compound is 1095 days (approximately 3 years) when stored under these optimal conditions[7].
Principal Degradation Pathways: A Mechanistic Perspective
The primary threat to the stability of this compound is the cleavage of the C-Si bond, a process known as desilylation. This can be initiated by several common laboratory conditions.
Hydrolytic Cleavage (Desilylation)
The C(sp²)-Si bond in aryl-trimethylsilanes is susceptible to hydrolysis, particularly under acidic or basic conditions. While one supplier notes "no reaction with water under neutral conditions"[1], this stability is pH-dependent.
-
Acid-Catalyzed Hydrolysis: Protonation of the indole ring can increase the electrophilicity of the silicon-bearing carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds via an electrophilic substitution mechanism.
-
Base-Catalyzed Hydrolysis: While less common for aryl-silanes compared to silyl ethers, strong bases can facilitate the cleavage of the C-Si bond, especially in the presence of protic solvents.
-
Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond. This is the most common and efficient method for intentional desilylation but also represents a significant incompatibility. Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF) will rapidly cleave the trimethylsilyl group.
References
- 1. 82645-11-2 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. arctomsci.com [arctomsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labsolu.ca [labsolu.ca]
An In-depth Technical Guide to the Solubility of 4-(Trimethylsilyl)-1H-indole in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-(Trimethylsilyl)-1H-indole, a key building block in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical frameworks and practical methodologies for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a versatile intermediate, valued for the strategic placement of the bulky and electronically influential trimethylsilyl (TMS) group at the 4-position of the indole scaffold. This substitution facilitates regioselective functionalization, making it a crucial component in the synthesis of complex pharmaceutical agents and functional organic materials.[1] Understanding its solubility profile is paramount for its effective utilization, from optimizing reaction conditions to developing purification strategies and formulating final products.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NSi | [2] |
| Molecular Weight | 189.33 g/mol | [2] |
| Melting Point | 58-60 °C | [2] |
| Appearance | Crystalline solid | General knowledge |
| Storage | 2-8°C, inert atmosphere | [2] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [2] |
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a molecule with both nonpolar (the benzene ring and TMS group) and polar (the N-H bond of the indole ring) features, its solubility will be a nuanced interplay of these characteristics.
The indole ring itself is aromatic and possesses a dipole moment. The N-H group can act as a hydrogen bond donor, while the π-system of the ring can act as a hydrogen bond acceptor. The trimethylsilyl group is largely nonpolar and contributes to van der Waals interactions. Therefore, solvents that can favorably interact with these different moieties will be effective at dissolving the compound.
Predicting Solubility: Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Predicted Solubility of this compound in Common Organic Solvents
Based on the principles of "like dissolves like" and a qualitative assessment of potential intermolecular interactions, the following table provides a predicted solubility profile.
| Solvent | Polarity | Predominant Intermolecular Forces | Predicted Solubility | Rationale |
| Hexane | Nonpolar | van der Waals | Low to Medium | The TMS and aromatic groups will have favorable van der Waals interactions, but the polar N-H group will be disfavored. |
| Toluene | Nonpolar (aromatic) | van der Waals, π-π stacking | Medium to High | The aromatic nature of toluene allows for favorable π-π stacking with the indole ring, in addition to van der Waals interactions. |
| Dichloromethane (DCM) | Polar aprotic | Dipole-dipole | High | DCM's polarity can interact with the indole's dipole moment, and it is a good general solvent for many organic compounds. |
| Ethyl Acetate | Polar aprotic | Dipole-dipole, H-bond acceptor | High | Can act as a hydrogen bond acceptor for the indole N-H and has a moderate polarity, making it a versatile solvent. |
| Acetone | Polar aprotic | Dipole-dipole, H-bond acceptor | High | Similar to ethyl acetate, its ability to accept hydrogen bonds and its polarity should lead to good solubility. |
| Methanol/Ethanol | Polar protic | Hydrogen bonding, dipole-dipole | Medium | The alcohol's ability to both donate and accept hydrogen bonds can interact with the indole N-H. However, the nonpolar TMS group may limit very high solubility. |
| Dimethylformamide (DMF) | Polar aprotic | Dipole-dipole, H-bond acceptor | High | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor, likely to be a very good solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Dipole-dipole, H-bond acceptor | High | Similar to DMF, its high polarity and hydrogen bond accepting capability should result in high solubility. |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for the semi-quantitative determination of the solubility of a solid organic compound.[4][5]
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMF, DMSO)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Spatula
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.
-
Observation: Observe the mixture. If the solid has completely dissolved, the compound is soluble at that concentration.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps.
-
Endpoint: Continue adding the solvent incrementally until the solid is fully dissolved or a significant volume of solvent has been added (e.g., 1 mL).
-
Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound. This allows for a semi-quantitative determination of solubility (e.g., in mg/mL).
-
Classification: The solubility can be classified as follows:
-
Very Soluble: < 1 part of solvent required for 1 part of solute.
-
Freely Soluble: From 1 to 10 parts of solvent required.
-
Soluble: From 10 to 30 parts of solvent required.
-
Sparingly Soluble: From 30 to 100 parts of solvent required.
-
Slightly Soluble: From 100 to 1,000 parts of solvent required.
-
Very Slightly Soluble: From 1,000 to 10,000 parts of solvent required.
-
Practically Insoluble: > 10,000 parts of solvent required.
-
Safety Precautions: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing the Workflow and Concepts
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between solute/solvent properties and predicted solubility.
Conclusion
While a comprehensive quantitative dataset for the solubility of this compound in all common organic solvents is not publicly available, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. By understanding the interplay of the molecule's structural features with the properties of various solvents, researchers can make informed decisions to optimize their experimental and manufacturing processes. The provided protocol offers a direct path to generating the necessary solubility data in a laboratory setting, ensuring the successful application of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. 82645-11-2 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Introduction: Strategic Utilization of the Trimethylsilyl Group in Indole Chemistry
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Trimethylsilyl)indole
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds. Consequently, methods for its selective functionalization are of paramount importance to drug development professionals. While the intrinsic reactivity of the indole ring favors electrophilic substitution at the C3 position, achieving substitution at other positions, particularly on the benzene portion, presents a significant synthetic challenge.
This guide focuses on 4-(trimethylsilyl)indole, a versatile intermediate that leverages the unique properties of the trimethylsilyl (TMS) group to control the regiochemical outcome of electrophilic substitution reactions. The C-Si bond is a powerful tool in synthetic chemistry; the silicon atom can stabilize an adjacent carbocation (β-silicon effect) and act as a "placeholder" that can be selectively replaced by an electrophile in a process known as ipso-substitution.[1][2]
In 4-(trimethylsilyl)indole, a fascinating dichotomy exists between the inherent C3 reactivity of the indole ring and the potential for C4 ipso-substitution directed by the TMS group. Understanding and controlling this reactivity allows chemists to forge pathways to previously inaccessible 4-substituted indole derivatives, which are valuable synthons for complex molecular targets. This document provides a comprehensive overview of these competing reaction pathways, detailing the underlying mechanisms, field-proven protocols, and strategic considerations for researchers in synthetic and medicinal chemistry.
Part 1: The Dichotomy of Reactivity: C3-Substitution vs. C4-ipso-Substitution
The indole ring is a π-excessive heterocycle, meaning its chemistry is dominated by electrophilic substitution reactions.[3] The highest electron density is located at the C3 position of the pyrrole ring, making it the kinetically and thermodynamically favored site for electrophilic attack.[3][4] The introduction of a trimethylsilyl group at the C4 position sets up a competition between two primary reaction pathways, the outcome of which is dictated by the substitution on the indole nitrogen and the nature of the electrophile.
-
Pathway A: C3 Electrophilic Substitution: In its native state (N-H), 4-(trimethylsilyl)indole behaves like a typical indole. The highly activated C3 position remains the primary site of reaction with most electrophiles, leaving the C4-TMS group intact. This allows the TMS group to serve as a stable, sterically bulky substituent during the initial functionalization steps.[5]
-
Pathway B: C4 Ipso-Substitution: The term ipso-substitution refers to the attack of an electrophile at a position already occupied by a substituent other than hydrogen, resulting in the replacement of that substituent.[2][6] The trimethylsilyl group is an excellent leaving group in such reactions due to the strength of the newly formed Si-O or Si-Halogen bond and the ability of silicon to stabilize a transient positive charge beta to it.[1] For ipso-substitution to occur at C4, the reactivity of the C3 position must be attenuated. This is most effectively achieved by installing an electron-withdrawing protecting group, such as an acetyl or sulfonyl group, on the indole nitrogen. This N-acylation reduces the electron-donating ability of the nitrogen into the pyrrole ring, thereby deactivating the C3 position and allowing the C4 position to compete effectively for the electrophile.[5]
The following diagram illustrates this fundamental choice of reactivity.
Caption: Competing electrophilic substitution pathways for 4-(trimethylsilyl)indole.
Part 2: Key Electrophilic Substitution Reactions & Regioselectivity
The choice between C3 and C4 functionalization is highly dependent on the specific electrophile and reaction conditions. Below are key examples that illustrate this principle.
Reactions Favoring C3-Substitution (TMS Group Retained)
When the indole nitrogen is unprotected, the C3 position's high nucleophilicity dominates.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group, a crucial synthetic handle, onto an electron-rich aromatic ring.[7][8] For 4-(trimethylsilyl)indole, the reaction with the Vilsmeier reagent (formed from DMF and POCl₃) occurs exclusively at the C3 position to yield 4-(trimethylsilyl)indole-3-carbaldehyde.[9][10] The TMS group is unaffected by these conditions.
-
Mannich Reaction: The Mannich reaction introduces an aminomethyl group. The reaction of 4-(trimethylsilyl)indole with dimethylmethyleneammonium chloride (Eschenmoser's salt) cleanly affords 4-(trimethylsilyl)gramine, again demonstrating the preference for C3 attack.[5] This product is a valuable intermediate, as the dimethylamino group can be displaced by various nucleophiles.
-
Michael Addition: While less common, Lewis acid-catalyzed Michael additions with electron-poor olefins like ethyl acrylate can also proceed at the C3 position. However, these reactions can be complicated by competitive protodesilylation (loss of the TMS group) if the Lewis acid is too strong or if protic sources are present.[5]
Reactions Favoring C4-ipso-Substitution (TMS Group Replaced)
By protecting the indole nitrogen with an electron-withdrawing group, the synthetic utility of the C4-TMS group is fully realized, enabling direct functionalization of the benzene ring.
-
Friedel-Crafts Acylation: This is the most prominent example of controlled ipso-substitution. Direct acylation of 4-(trimethylsilyl)indole itself is often low-yielding and complex. However, after N-acetylation to form 1-acetyl-4-(trimethylsilyl)indole, the C3 position is sufficiently deactivated. Subsequent treatment with an acyl chloride (e.g., acetyl chloride) and a Lewis acid proceeds via a clean ipso-substitution to provide the corresponding 1-acetyl-4-acylindole.[5][11] This strategy provides a reliable and direct route to 4-acylindoles.
-
Halogenation: Similar to acylation, halogenation can be directed to the C4 position. While direct halogenation of indole can be complex, using an N-protected 4-(trimethylsilyl)indole with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can facilitate ipso-halogenation, yielding 4-haloindoles.
The following table summarizes the regiochemical outcomes for key reactions.
| Reaction Type | Substrate | Electrophile/Reagents | Primary Product Position | Typical Yield (%) | Reference |
| Mannich | 4-(TMS)indole | (CH₃)₂N⁺=CH₂ Cl⁻ | C3 | 20-60% | [5] |
| Michael Addition | 4-(TMS)indole | Ethyl acrylate / AlCl₃ | C3 | ~15% (low due to desilylation) | [5] |
| Friedel-Crafts Acylation | 1-Acetyl-4-(TMS)indole | Acetyl Chloride / AlCl₃ | C4 (ipso) | High | [5] |
| Friedel-Crafts Acylation | 1-Acetyl-4-(TMS)indole | Propenoyl Chloride / AlCl₃ | C4 (ipso) | High | [5] |
Part 3: Mechanistic Insights
Understanding the mechanisms behind these transformations is critical for reaction optimization and troubleshooting.
Mechanism of Vilsmeier-Haack Formylation at C3
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich C3 position of the indole attacks this electrophile, leading to a cationic intermediate that is stabilized by the nitrogen lone pair. Subsequent elimination and hydrolysis yield the final aldehyde product.
References
- 1. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Electrophilic substitution at the indole [quimicaorganica.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Preparation of 1-acetyl-4-(trimethylsilyl)indole: An In-depth Technical Guide
Introduction: The Strategic Importance of Silylated Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities.[1][4] Among the various strategies to functionalize the indole scaffold, the introduction of a trimethylsilyl (TMS) group offers unique advantages. The TMS group can act as a bulky protecting group, enhance solubility, and, most importantly, direct regioselective functionalization of the indole ring.[5][6] This guide provides a comprehensive technical overview of the preparation of a specific and valuable intermediate, 1-acetyl-4-(trimethylsilyl)indole. This compound serves as a key building block for accessing more complex molecules, particularly in the synthesis of ergoline ring systems, which are present in clinically important drugs for conditions like hypertension and migraine.[7]
This document will delve into the synthetic pathway, detailing the underlying chemical principles and providing a step-by-step protocol. Furthermore, it will cover the essential characterization techniques and discuss the reactivity and potential applications of this versatile intermediate in the broader context of drug development.
Synthetic Strategy and Mechanism
The preparation of 1-acetyl-4-(trimethylsilyl)indole is a multi-step process that begins with the synthesis of the precursor, 4-(trimethylsilyl)indole. The overall strategy involves the silylation of the indole ring at the C4 position, followed by the acetylation of the indole nitrogen.
Part 1: Synthesis of 4-(trimethylsilyl)indole
The introduction of the trimethylsilyl group at the C4 position of the indole ring is a non-trivial transformation due to the inherent reactivity of the C3 position towards electrophiles.[7][8] A robust method to achieve this regioselectivity involves a sequence of reactions starting from indole or 1-(trimethylsilyl)indole. The key steps are:
-
Formation of 1,4-bis(trimethylsilyl)indole: Indole is treated with lithium and chlorotrimethylsilane, followed by reaction with 1,4-benzoquinone. This sequence leads to the formation of 1,4-bis(trimethylsilyl)indole in moderate yields (50-55%).[8]
-
Methanolysis to 4-(trimethylsilyl)indole: The bis-silylated intermediate is then subjected to methanolysis, which selectively removes the N-silyl group to afford the desired 4-(trimethylsilyl)indole.[8]
The trimethylsilyl group at the C4 position is crucial as it can direct subsequent electrophilic substitution reactions to this position via an ipso-substitution mechanism, a reaction that is not typically observed in unsubstituted indoles.[7][8]
Part 2: N-Acetylation of 4-(trimethylsilyl)indole
With 4-(trimethylsilyl)indole in hand, the final step is the protection of the indole nitrogen with an acetyl group. N-acylation is a common strategy in indole chemistry to modulate the reactivity of the ring and to introduce a handle for further transformations.[9] The N-acetyl group can be introduced by reacting 4-(trimethylsilyl)indole with an acetylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base.
The acetyl group serves a dual purpose. Firstly, it deactivates the indole ring towards certain electrophilic reactions, preventing unwanted side reactions. Secondly, and more importantly in this context, it influences the reactivity of the C4-silyl group. It has been shown that 1-acetyl-4-(trimethylsilyl)indole undergoes clean C4 ipso-substitution with various acyl chlorides.[7][8] This reactivity is pivotal for the synthesis of C4-functionalized indoles.
Experimental Protocols
Synthesis of 4-(trimethylsilyl)indole
Materials:
-
Indole
-
Lithium wire
-
Chlorotrimethylsilane (TMSCl)
-
1,4-Benzoquinone
-
Methanol
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Preparation of 1,4-bis(trimethylsilyl)indole: In a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and an argon inlet, a solution of indole in anhydrous THF is prepared.
-
Lithium wire, cut into small pieces, is added to the solution.
-
Chlorotrimethylsilane is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred for a specified period until the formation of the lithium salt of indole is complete.
-
A solution of 1,4-benzoquinone in anhydrous THF is then added slowly to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1,4-bis(trimethylsilyl)indole.[8]
-
Methanolysis to 4-(trimethylsilyl)indole: The purified 1,4-bis(trimethylsilyl)indole is dissolved in methanol.
-
The solution is stirred at room temperature, and the progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the methanol is removed under reduced pressure to give 4-(trimethylsilyl)indole, which can be further purified if necessary.[8]
Synthesis of 1-acetyl-4-(trimethylsilyl)indole
Materials:
-
4-(trimethylsilyl)indole
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
To a solution of 4-(trimethylsilyl)indole in an anhydrous solvent, the base is added at 0 °C under an inert atmosphere.
-
Acetyl chloride or acetic anhydride is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is completely consumed, as monitored by TLC.
-
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude 1-acetyl-4-(trimethylsilyl)indole is purified by column chromatography or recrystallization.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 1-acetyl-4-(trimethylsilyl)indole.
Characterization of 1-acetyl-4-(trimethylsilyl)indole
The structural confirmation of the synthesized 1-acetyl-4-(trimethylsilyl)indole is crucial and is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), trimethylsilyl protons (singlet, ~0.3 ppm), and the aromatic protons of the indole ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 4-substitution pattern. |
| ¹³C NMR | Resonances for the acetyl carbonyl carbon, the methyl carbons of the acetyl and trimethylsilyl groups, and the carbons of the indole ring. The position of the silyl-substituted carbon (C4) will be a key diagnostic peak. |
| IR Spectroscopy | A characteristic absorption band for the amide carbonyl group (C=O) of the acetyl moiety, typically in the range of 1680-1720 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₃H₁₇NOSi. |
Note: Specific chemical shift values can vary depending on the solvent and the specific NMR instrument used.[10][11][12]
Logical Relationship between Synthesis and Characterization
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent | MDPI [mdpi.com]
- 5. Buy Trimethylsilyl indole (EVT-8742313) [evitachem.com]
- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Application Note: Strategic Use of 4-(Trimethylsilyl)-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science. Functionalization of the indole core, particularly at the C4 position, provides access to a unique chemical space for modulating biological activity and material properties. This guide provides an in-depth exploration of 4-(Trimethylsilyl)-1H-indole as a versatile and robust building block in modern palladium-catalyzed cross-coupling reactions. We delve into the mechanistic principles underpinning silicon-based cross-coupling, offering detailed, field-tested protocols for Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage this powerful synthetic tool for the efficient construction of complex 4-substituted indole derivatives.
Introduction: The Strategic Advantage of the C4-Silyl Group
The functionalization of indole at the C4 position has historically been challenging compared to the more electronically activated C2 and C3 positions. This compound emerges as a key solution to this synthetic hurdle. The trimethylsilyl (TMS) group at the C4 position is not merely a placeholder; it is a synthetically versatile handle that offers several distinct advantages:
-
Stability and Compatibility: The C(sp²)-Si bond is remarkably stable to a wide range of reaction conditions, allowing the TMS group to be carried through multiple synthetic steps before the key cross-coupling event.[1]
-
Controlled Reactivity: Unlike more reactive organometallics, organosilanes require an "activator" to participate in transmetalation. This provides an orthogonal handle for selective bond formation in complex molecules.
-
Ipso-Substitution: The TMS group directs the cross-coupling reaction to occur exclusively at the C4 position via an ipso-substitution mechanism, offering perfect regiocontrol.
-
Accessibility: The starting material, this compound, can be prepared from indole through a sequence involving silylation and rearrangement.[2][3]
This guide focuses on palladium-catalyzed reactions, which are the most common methods for coupling this substrate. The core principle involves the activation of the C-Si bond to generate a transient, hypervalent silicate species, which is sufficiently nucleophilic to undergo transmetalation to a palladium(II) center.
The Core Mechanism: Activating the C-Si Bond
The central event in silicon-based cross-coupling is the transmetalation step. For this to occur, the relatively inert C-Si bond must be activated. This is typically achieved in one of two ways, which provides a layer of control over the reaction.[1][4]
-
Fluoride-Mediated Activation: A fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), attacks the silicon atom to form a pentacoordinate, hypervalent silicate. This species is highly nucleophilic and readily transfers the indole group to the palladium catalyst.
-
Base-Mediated (Fluoride-Free) Activation: In cases where the silyl group is part of a silanol (R₃Si-OH), a base can deprotonate the hydroxyl group to form a silanolate. This silanolate is also a competent nucleophile for transmetalation.[5][6] While 4-TMS-indole itself doesn't have this feature, this principle is central to the evolution of silicon-based coupling. For TMS-arenes, strong bases can promote the reaction, often in conjunction with specific ligands.
The general catalytic cycle, illustrated for a generic Suzuki-type coupling, highlights the key steps.
References
- 1. Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silicon-Based Cross-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Trimethylsilyl Group as a Strategic Transient Protector for the Indole Nucleus: Application Notes and Protocols
Introduction: Navigating the Reactivity of the Indole Moiety
For researchers, scientists, and professionals in drug development, the indole nucleus represents a cornerstone of molecular architecture, appearing in a vast array of natural products and pharmaceuticals. However, the inherent reactivity of the indole N-H bond and the electron-rich pyrrole ring presents significant challenges in multi-step organic synthesis. The strategic protection and subsequent deprotection of the indole nitrogen are therefore critical for achieving desired chemical transformations with high yield and selectivity.
Among the diverse arsenal of nitrogen-protecting groups, the trimethylsilyl (TMS) group stands out for its unique role as a transient and readily cleavable moiety.[1][2] Unlike more robust protecting groups that require harsh conditions for removal, the N-SiMe₃ bond is labile, making it an ideal choice for reactions where temporary shielding of the indole nitrogen is necessary.[3] This guide provides an in-depth exploration of the use of the trimethylsilyl group, with a focus on 4-(trimethylsilyl)-1H-indole, as a versatile protecting group in indole chemistry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key concepts with clear diagrams and data.
Core Principles: The "Why" Behind Trimethylsilyl Protection
The utility of the TMS group in indole chemistry is rooted in a delicate balance of steric and electronic effects. The introduction of the bulky TMS group on the nitrogen atom effectively shields the N-H proton, preventing unwanted side reactions such as N-alkylation or deprotonation by strong bases intended for other sites.[4]
Furthermore, N-silylation modulates the electronic properties of the indole ring. While the effect is not as pronounced as with strongly electron-withdrawing groups, it can influence the regioselectivity of subsequent reactions. Perhaps most importantly, the TMS group serves as an excellent directing group for lithiation at the C-2 position, a crucial transformation for the introduction of a wide range of substituents.[5][6]
The transient nature of the TMS group is its defining advantage.[7][8][9] Its facile removal under mild conditions, often in situ, allows for a "protect-react-deprotect" sequence within a single pot, enhancing synthetic efficiency and minimizing purification steps. This "catch-and-release" strategy is particularly valuable in complex synthetic routes where the indole N-H needs to be reinstated for subsequent transformations or for the final biologically active molecule.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for the key transformations involving N-trimethylsilyl indoles.
Protocol 1: N-Trimethylsilylation of Indole
This protocol describes a standard and highly efficient method for the protection of the indole nitrogen using sodium hydride and chlorotrimethylsilane.
Reaction Scheme:
Caption: N-Trimethylsilylation of Indole.
Materials:
-
Indole (or substituted indole) (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Chlorotrimethylsilane (TMSCl), freshly distilled (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the indole (1.0 equiv).
-
Add anhydrous THF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of a cloudy suspension indicates the generation of the sodium salt of indole.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add freshly distilled chlorotrimethylsilane (1.2 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add the organic extraction solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-trimethylsilyl indole. The product is often of sufficient purity for subsequent steps, but can be further purified by distillation under reduced pressure if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organometallic reagents like sodium hydride and silylating agents like TMSCl are highly sensitive to moisture. The use of anhydrous THF and an inert atmosphere is crucial to prevent their decomposition and ensure high reaction yields.
-
Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen without competing side reactions.[10]
-
Freshly Distilled TMSCl: TMSCl can hydrolyze over time to form hexamethyldisiloxane. Using freshly distilled reagent ensures its reactivity.
-
Quenching with NH₄Cl: Saturated NH₄Cl is a mild proton source that effectively quenches any remaining NaH and the indolyl anion without being acidic enough to cause premature desilylation.
Protocol 2: Deprotection of N-Trimethylsilyl Indole
The removal of the TMS group is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Reaction Scheme:
Caption: Deprotection of N-TMS Indole.
Materials:
-
N-trimethylsilyl indole (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask containing the N-trimethylsilyl indole (1.0 equiv), add anhydrous THF.
-
To the stirred solution at room temperature, add the TBAF solution (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected indole. Purify by column chromatography on silica gel if necessary.[11][12][13][14]
Causality Behind Experimental Choices:
-
Fluoride Source: The high affinity of fluoride for silicon is the driving force for the desilylation reaction. TBAF is a convenient and soluble source of fluoride ions in organic solvents.
-
Anhydrous THF: While the reaction can tolerate small amounts of water, using anhydrous THF is good practice to ensure consistent reaction times and prevent potential side reactions.
-
Aqueous Workup: The aqueous workup is necessary to remove the TBAF salts and other water-soluble byproducts.[11][14]
Applications in Synthesis: Leveraging the N-TMS Moiety
The transient protection afforded by the TMS group opens up a range of synthetic possibilities for the functionalization of the indole ring.
Application 1: C-2 Lithiation and Electrophilic Quench
N-protection is a prerequisite for the regioselective lithiation of the indole C-2 position. The TMS group is an excellent choice for this purpose as it can be easily removed after the desired functionalization.[15][16]
Workflow Diagram:
Caption: Workflow for C-2 functionalization of indole via N-TMS protection.
Protocol 3: C-2 Lithiation of 1-(Trimethylsilyl)-1H-indole
-
To a solution of 1-(trimethylsilyl)-1H-indole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium or t-butyllithium (1.1 equiv) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., an alkyl halide, aldehyde, ketone, or CO₂) at -78 °C and stir for an additional 1-2 hours.
-
Allow the reaction to warm to room temperature and then quench with saturated aqueous NH₄Cl solution.
-
Proceed with an aqueous workup and purification as described in Protocol 1. The TMS group may be cleaved during workup or can be removed in a separate step as described in Protocol 2.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
N-TMS protected halo-indoles are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. The TMS group prevents interference from the N-H proton and can be conveniently removed post-coupling.[17][18][19][20]
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of N-TMS Halo-indoles
| Entry | Halo-indole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 2-Bromo-1-(trimethylsilyl)-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Phenyl-1H-indole | ~85 |
| 2 | 3-Iodo-1-(trimethylsilyl)-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 3-(Phenylethynyl)-1H-indole | ~90 |
| 3 | 5-Bromo-1-(trimethylsilyl)-1H-indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 5-(4-Methoxyphenyl)-1H-indole | ~88 |
Protocol 4: General Procedure for Suzuki Coupling of a 2-Bromo-1-(trimethylsilyl)-1H-indole
-
To a reaction vessel, add the 2-bromo-1-(trimethylsilyl)-1H-indole (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.
-
Purge the vessel with an inert gas and heat the mixture with stirring until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. The TMS group can be cleaved during the aqueous workup or by following Protocol 2. Purify the final product by column chromatography.[19][20][21][22][23]
Protocol 5: General Procedure for Sonogashira Coupling of a 3-Iodo-1-(trimethylsilyl)-1H-indole
-
To a reaction vessel, add the 3-iodo-1-(trimethylsilyl)-1H-indole (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Add an amine base, such as triethylamine (Et₃N), which also serves as the solvent, or use a different solvent like THF with an amine base.
-
Degas the mixture and then add the terminal alkyne (1.1 equiv).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
After completion, filter the reaction mixture to remove the amine salts, and concentrate the filtrate. The TMS group can be removed by following Protocol 2. Purify the product by column chromatography.[17][18][24][25]
Spectroscopic Characterization of N-TMS Indoles
The successful N-silylation of indoles can be confirmed by various spectroscopic techniques.
-
¹H NMR: The disappearance of the broad N-H proton signal (typically δ 8.0-8.5 ppm) is a key indicator of successful protection. The appearance of a sharp singlet around δ 0.4-0.6 ppm corresponding to the nine equivalent protons of the TMS group is also characteristic.[26][27][28][29][30]
-
¹³C NMR: The carbons of the TMS group will appear as a signal near δ 0 ppm.
-
IR Spectroscopy: The N-H stretching vibration (around 3400 cm⁻¹) will be absent in the IR spectrum of the N-TMS protected indole.
Conclusion: A Versatile Tool in the Synthetic Chemist's Toolbox
The trimethylsilyl group offers a unique and powerful strategy for the temporary protection of the indole nitrogen. Its ease of introduction, mild cleavage conditions, and its ability to direct C-2 lithiation make it an invaluable tool for the synthesis and functionalization of indoles. By understanding the principles behind its use and by following well-defined protocols, researchers can effectively harness the transient nature of the TMS group to streamline complex synthetic sequences and accelerate the discovery and development of novel indole-based molecules.
References
- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Inverse Peptide Synthesis Using Transient Protected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inverse Peptide Synthesis Using Transient Protected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. rsisinternational.org [rsisinternational.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Synthetic spectroscopic models. Intramolecular stacking interactions between indole and connected nucleic acid bases. Hypochromism and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-(Trimethylsilyl)-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions: Advanced Protocols and Mechanistic Insights
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the strategic use of 4-(trimethylsilyl)-1H-indole in several cornerstone palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document moves beyond mere procedural lists to provide in-depth technical insights, explaining the causal relationships behind experimental choices and the critical role of the 4-trimethylsilyl substituent. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Unique Utility of the 4-Trimethylsilyl Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Functionalization of the indole core is paramount for modulating biological activity and material properties. The introduction of a trimethylsilyl (TMS) group at the C4 position offers a unique handle for synthetic chemists. While not a classical directing group for palladium-catalyzed C-H activation in the same vein as picolinamides, the TMS group exerts significant electronic and steric influence. More importantly, its ability to participate in ipso-substitution reactions or to be readily cleaved provides a versatile tool for subsequent transformations.
A foundational study by Dauzonne et al. (1984) established key reactivity patterns of this compound. Electrophilic substitution on the N-unprotected indole occurs predictably at the electron-rich C3 position. However, upon N-acetylation, the C4 position becomes susceptible to ipso-substitution, where the TMS group is replaced by an incoming electrophile. This dichotomous reactivity is central to designing synthetic routes involving this substrate.
This guide will focus on leveraging halogenated derivatives of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a roadmap for the synthesis of complex, functionalized indole derivatives.
Diagram: General Pathways for Functionalization
The following diagram illustrates the primary strategies for employing this compound in palladium-catalyzed reactions, highlighting the distinction between C-H activation/halogenation followed by cross-coupling versus direct ipso-substitution.
Caption: Key synthetic routes using this compound.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organoboron species and an organic halide.[2] For substrates like this compound, this typically requires prior halogenation, most commonly at the C3 or C5/C7 positions.
Causality and Experimental Design
-
Substrate Choice: A 3-bromo-4-(trimethylsilyl)-1H-indole is an ideal starting point. Bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides. The C3 position is readily halogenated using standard reagents like N-bromosuccinimide (NBS).
-
Catalyst System: The choice of palladium precursor and ligand is critical. A common and highly effective system is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos. These bulky, electron-rich phosphine ligands facilitate the oxidative addition step, which is often rate-limiting, and promote the reductive elimination to form the product.[3]
-
Base and Solvent: A base is required to activate the boronic acid.[4] Aqueous solutions of Na₂CO₃ or K₂CO₃ are standard choices, used in a biphasic solvent system like toluene/water or dioxane/water. The biphasic system helps to solubilize both the organic substrate and the inorganic base.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-(trimethylsilyl)-1H-indole
This protocol describes the coupling of 3-bromo-4-(trimethylsilyl)-1H-indole with phenylboronic acid.
Materials:
-
3-Bromo-4-(trimethylsilyl)-1H-indole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 3-bromo-4-(trimethylsilyl)-1H-indole (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Add a 2M aqueous solution of Na₂CO₃ (3.0 equiv).
-
Add anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-phenyl-4-(trimethylsilyl)-1H-indole.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | Robust, commercially available, and effective for a wide range of substrates. |
| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the limiting halide. |
| Base | Na₂CO₃ (2M aq.) | Effective for boronic acid activation; mild enough for many functional groups. |
| Solvent System | Dioxane / H₂O | Good solubility for both organic and inorganic reagents. |
| Temperature | 85-90 °C | Provides sufficient thermal energy for activation without promoting degradation. |
Section 2: Heck Reaction for Alkene Installation
The Heck reaction facilitates the coupling of an organic halide with an alkene, forming a new C-C bond and providing a powerful method for vinylation.[5] As with the Suzuki coupling, a halogenated indole is the required starting point.
Causality and Experimental Design
-
Substrate & Reagents: A 3-iodo-4-(trimethylsilyl)-1H-indole is a suitable substrate due to the high reactivity of the C-I bond in the oxidative addition step. The alkene partner, such as an acrylate or styrene, should contain at least one vinylic hydrogen. Electron-withdrawing groups on the alkene generally accelerate the reaction.[5]
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In the presence of a phosphine ligand (e.g., triphenylphosphine, P(o-tol)₃) and a base, it is reduced in situ to the active Pd(0) species.
-
Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to neutralize the hydrogen halide (HX) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[6]
Detailed Protocol: Heck Reaction of 3-Iodo-4-(trimethylsilyl)-1H-indole with Methyl Acrylate
Materials:
-
3-Iodo-4-(trimethylsilyl)-1H-indole
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a sealed tube, combine 3-iodo-4-(trimethylsilyl)-1H-indole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv) under an inert atmosphere.
-
Add anhydrous ACN or DMF as the solvent.
-
Add methyl acrylate (1.5 equiv) and triethylamine (2.0 equiv) via syringe.
-
Seal the tube tightly and heat the mixture to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the desired (E)-methyl 3-(4-(trimethylsilyl)-1H-indol-3-yl)acrylate.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) | Common, effective precatalyst for Heck reactions. |
| Ligand | P(o-tol)₃ (10 mol%) | Promotes the reaction and stabilizes the catalytic species. |
| Base | Triethylamine (2.0 equiv) | Neutralizes HX byproduct to regenerate the active catalyst. |
| Solvent | ACN or DMF | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 100 °C | Typical temperature to ensure efficient catalytic turnover. |
Section 3: Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, making it an indispensable tool for introducing alkynyl moieties.[7][8] This reaction is typically co-catalyzed by palladium and copper salts.
Causality and Experimental Design
-
Catalytic System: The reaction involves a dual catalytic cycle. A palladium(0) complex undergoes oxidative addition with the aryl halide. Concurrently, a copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex.
-
Substrate and Reagents: A 3-iodo- or 3-bromo-4-(trimethylsilyl)-1H-indole serves as the electrophile. The terminal alkyne can be an arylacetylene or an alkylacetylene. Trimethylsilylacetylene can also be used, with the TMS group later removed under mild basic conditions.[9]
-
Base and Solvent: An amine base like triethylamine or diisopropylamine is crucial. It acts as both the base to deprotonate the alkyne and often as the solvent.
Detailed Protocol: Sonogashira Coupling of 3-Bromo-4-(trimethylsilyl)-1H-indole
Materials:
-
3-Bromo-4-(trimethylsilyl)-1H-indole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add 3-bromo-4-(trimethylsilyl)-1H-indole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) under an inert atmosphere.
-
Add anhydrous THF and anhydrous triethylamine (ratio of THF:Et₃N approx. 2:1).
-
Add phenylacetylene (1.2 equiv) dropwise to the stirred suspension.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC). Reactions are often complete within 2-6 hours.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to afford 3-(phenylethynyl)-4-(trimethylsilyl)-1H-indole.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Standard, reliable catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (4 mol%) | Facilitates the formation of the key copper acetylide intermediate. |
| Base/Solvent | Triethylamine | Acts as both base and solvent, promoting the reaction. |
| Solvent | THF | Co-solvent to ensure solubility of the indole substrate. |
| Temperature | Room Temp to 50 °C | Mild conditions are often sufficient for this efficient reaction. |
Section 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling for the synthesis of carbon-nitrogen bonds, allowing the arylation of a wide range of amines.[10][11]
Causality and Experimental Design
-
Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, RuPhos, or BrettPhos are commonly employed in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate both the oxidative addition and the final C-N bond-forming reductive elimination.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. The choice of base can be critical and may need optimization.
-
Substrate Scope: The reaction is broadly applicable to primary and secondary amines, including anilines, alkylamines, and various heterocycles. A 3-bromo-4-(trimethylsilyl)-1H-indole is a suitable electrophilic partner.
Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromo-4-(trimethylsilyl)-1H-indole with Morpholine
Materials:
-
3-Bromo-4-(trimethylsilyl)-1H-indole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen gas
Procedure:
-
Set up an oven-dried Schlenk tube with a stir bar. Under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv), Xantphos (0.03 equiv), and NaOtBu (1.4 equiv).
-
Add 3-bromo-4-(trimethylsilyl)-1H-indole (1.0 equiv).
-
Add anhydrous toluene or dioxane.
-
Finally, add morpholine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with more ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield 4-(4-(trimethylsilyl)-1H-indol-3-yl)morpholine.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) | A common and effective Pd(0) source. |
| Ligand | Xantphos (3 mol%) | A bulky biaryl phosphine ligand, excellent for C-N coupling. |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base to generate the active amide nucleophile. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are required for this reaction. |
| Temperature | 100-110 °C | Necessary to drive the catalytic cycle, especially the reductive elimination step. |
Catalytic Cycle Diagram: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound and its halogenated derivatives are versatile substrates for palladium-catalyzed cross-coupling reactions. The key to their successful application lies in understanding the inherent reactivity of the indole nucleus and selecting the appropriate pre-functionalization strategy. By halogenating the indole core, typically at the C3 position, a range of powerful C-C and C-N bond-forming reactions can be readily implemented. The protocols provided in this guide serve as robust starting points for researchers, with the understanding that optimization of catalysts, ligands, bases, and solvents is often necessary to achieve maximum efficiency for specific substrate combinations. The strategic use of this silylated building block opens avenues for the rapid construction of complex and diverse indole libraries for drug discovery and materials science.
References
- 1. Palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4-H Functionalizations of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki Coupling for the Synthesis of C4-Aryl-1H-Indoles via a 4-(Trimethylsilyl)indole Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of C4-Indole Functionalization
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. While methods for functionalizing the indole pyrrole ring (C2 and C3 positions) are well-established, regioselective modification of the benzenoid ring remains a significant challenge, particularly at the intrinsically less reactive C4 position. C4-substituted indoles are key structural motifs in a plethora of bioactive compounds, making the development of robust synthetic routes to access this chemical space a high-priority endeavor.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern synthesis.[2] However, direct C-H activation at the C4 position is often difficult to control.
This guide details a strategic, two-step approach to synthesize C4-arylated indoles. The methodology leverages a 4-(trimethylsilyl)-1H-indole derivative as a stable, readily accessible precursor. The trimethylsilyl (TMS) group acts as a "placeholder," enabling its clean conversion to a highly reactive 4-iodo group, which then serves as an ideal electrophilic partner in a subsequent, high-yielding Suzuki-Miyaura coupling. This protocol provides a reliable pathway for accessing structurally diverse C4-functionalized indoles.
The Strategic Role of the 4-Trimethylsilyl Group: A Handle for Halogenation
The C-Si bond of an aryltrimethylsilane is not a direct participant in the standard Suzuki coupling catalytic cycle. Instead, its value lies in its ability to be selectively and efficiently converted into a carbon-halogen bond through electrophilic ipso-substitution. This transformation is the critical first step of our protocol. Iodotrimethylsilane (TMSI), often generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) for cost-effectiveness and stability, is an excellent reagent for this purpose.[3][4]
Protocol 1: Electrophilic Iodination of this compound
This protocol describes the conversion of the C4-TMS group to a C4-iodo group. The indole nitrogen should be protected (e.g., as a tosyl or Boc derivative) prior to this step to prevent N-H reactivity and improve solubility.
Materials:
-
N-Protected this compound (1.0 equiv)
-
Sodium Iodide (NaI) (1.5 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-protected this compound and sodium iodide.
-
Add anhydrous acetonitrile via syringe and stir the mixture to form a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane dropwise via syringe. The in situ generation of TMSI will occur.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the N-protected 4-iodo-1H-indole.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting.
The three key steps are:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond (C4-I of the indole) to form a high-valent Palladium(II) complex. This is often the rate-determining step of the cycle.[5]
-
Transmetalation: The organic group from the activated organoboron species (boronate) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate complex.[6]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]
Optimized Protocol for Suzuki Coupling of N-Protected 4-Iodo-1H-Indole
This protocol provides a robust starting point for the coupling of N-protected 4-iodo-1H-indoles with a variety of aryl and heteroaryl boronic acids. N-protection is highly recommended as it often prevents side reactions and improves yields.[8][9]
Experimental Workflow
Step-by-Step Methodology
Materials & Reagents:
-
N-Protected 4-iodo-1H-indole (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)
-
Phosphine Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, anhydrous, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DME), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask or reaction vial, combine the N-protected 4-iodo-1H-indole, the boronic acid, and the anhydrous base.
-
Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst and, if using a separate ligand, the phosphine ligand to the flask under a positive flow of inert gas.
-
Via syringe, add the degassed solvent system. For many applications, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is effective.[7]
-
Stir the mixture and heat to the desired temperature (typically 80–110 °C) using an oil bath.
-
Monitor the reaction for 2–24 hours by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to afford the desired C4-aryl-1H-indole product.
Data Presentation: Key Reaction Parameters
The success of a Suzuki coupling is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The optimal combination is substrate-dependent, but the following table provides a validated set of starting conditions for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can be facilitated by phosphine ligands or other reaction components.[10] |
| Ligand | Bulky, electron-rich phosphines: P(t-Bu)₃, PCy₃, SPhos, XPhos, dppf | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step, stabilize the Pd(0) species, and promote reductive elimination. They are particularly crucial for coupling less reactive aryl chlorides or sterically hindered substrates.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is essential for activating the boronic acid to form a nucleophilic boronate.[6] K₃PO₄ and Cs₂CO₃ are stronger bases and often effective for challenging couplings. The choice can influence reaction rate and prevent side reactions like ester hydrolysis.[13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME, THF, 2-MeTHF | A polar, aprotic solvent is typically used. The addition of water often accelerates the transmetalation step and helps solubilize the inorganic base. Anhydrous conditions may be required for sensitive substrates.[14] |
| Temperature | 80 – 110 °C | Most Suzuki couplings require heating to overcome the activation energy for oxidative addition. Aryl iodides and bromides are generally more reactive and may require lower temperatures than aryl chlorides.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Inefficient base or poor solubility.3. Reaction temperature too low. | 1. Use fresh catalyst or a more air-stable pre-catalyst. Ensure the reaction is thoroughly degassed. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and anhydrous. Use a solvent system (e.g., with water) that aids solubility.[13]3. Incrementally increase the reaction temperature. |
| Dehalogenation of Starting Material | Presence of hydride sources; certain phosphine ligands can promote this side reaction. | Use high-purity, anhydrous solvents. If the problem persists, screen different phosphine ligands. |
| Homocoupling of Boronic Acid | Presence of oxygen/oxidants; use of a Pd(II) pre-catalyst without efficient reduction to Pd(0). | Ensure rigorous degassing of the reaction mixture and solvent.[10] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (especially some heteroaryl boronic acids). | Use a boronic ester (e.g., pinacol ester), which is more stable.[10] Use milder conditions (lower temperature, shorter reaction time) if possible. Avoid prolonged heating.[13] |
| N-Deprotection | The protecting group (e.g., Boc) is labile under the thermal or basic conditions.[15] | Use a more robust protecting group (e.g., Tosyl, SEM). Alternatively, optimize for a one-pot deprotection-coupling if the unprotected indole is the desired final product.[15][16] |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. catalysis-consulting.com [catalysis-consulting.com]
- 15. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 16. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
The Strategic Application of 4-(Trimethylsilyl)-1H-indole in Modern Pharmaceutical Synthesis
Introduction: Overcoming the C4-Functionalization Challenge in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in blockbuster drugs for conditions ranging from migraines to cancer underscores the importance of versatile methods for its functionalization.[2] However, the intrinsic electronic properties of the indole ring present a formidable challenge to synthetic chemists: the pyrrole ring is highly electron-rich, directing most electrophilic and metal-catalyzed reactions to the C2 and C3 positions.[3] Consequently, the regioselective functionalization of the benzene portion (C4 to C7) is notoriously difficult, with the C4 position being particularly recalcitrant to direct modification.[4]
This guide details the strategic use of 4-(trimethylsilyl)-1H-indole as a versatile and highly effective intermediate for accessing previously challenging C4-substituted indole derivatives. The trimethylsilyl (TMS) group at the C4 position serves as a "placeholder" or a "handle," enabling a sequence of reactions that unlock novel synthetic pathways. Its primary utility lies in its ability to direct electrophilic substitution to the C4 position via an ipso-substitution mechanism, a reaction that is otherwise disfavored. This approach transforms the C4-position from a site of low reactivity into a versatile anchor point for a wide range of synthetic transformations, including powerful cross-coupling reactions.
The Dual Role of the C4-Trimethylsilyl Group: A Mechanistic Perspective
The synthetic power of this compound stems from the unique properties of the carbon-silicon bond. The TMS group can be strategically employed in two primary ways: as a directing group for electrophilic ipso-substitution and as a precursor for generating other useful functionalities.
Mechanism of Electrophilic Ipso-Substitution
Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent other than a hydrogen atom.[5] The trimethylsilyl group is an excellent leaving group in such reactions due to the ability of silicon to stabilize a positive charge in the transition state (the β-silicon effect) and the thermodynamic stability of the resulting silyl cation or its derivatives.[6]
For this compound, direct electrophilic attack on the pyrrole ring (C3) is still the favored pathway. However, by temporarily protecting the indole nitrogen, typically through acylation (e.g., with acetyl chloride), the nucleophilicity of the pyrrole ring is attenuated. This electronic modulation shifts the focus of reactivity to the benzene ring. Under these conditions, an electrophile (E⁺) will preferentially attack the silylated C4 carbon.[7] The resulting Wheland intermediate is stabilized by the β-silicon effect, which lowers the activation energy for the ipso attack. Subsequent cleavage of the C-Si bond regenerates the aromatic system, now with the electrophile installed at the C4 position.[1]
Caption: Fig 1: Mechanism of Ipso-Substitution.
Application Protocol I: Synthesis of a 4-Haloindole Intermediate
A primary application of this compound is its conversion to 4-haloindoles. These halogenated indoles are versatile building blocks for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and vinyl substituents. This protocol details a two-step sequence: N-acetylation followed by electrophilic ipso-bromination.
Step 1: N-Acetylation of this compound
Rationale: Protection of the indole nitrogen is crucial to deactivate the pyrrole ring towards electrophilic attack, thereby favoring substitution on the benzene ring. The acetyl group is easily installed and can be removed under basic conditions if required.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) dropwise, followed by the slow addition of acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-acetyl-4-(trimethylsilyl)-1H-indole, which can often be used in the next step without further purification.
Step 2: Ipso-Bromination of 1-Acetyl-4-(trimethylsilyl)-1H-indole
Rationale: With the C3 position deactivated, the electrophilic brominating agent will selectively attack the silyl-bearing C4 position, leading to a clean ipso-substitution.
Materials:
-
1-Acetyl-4-(trimethylsilyl)-1H-indole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Protocol:
-
Dissolve 1-acetyl-4-(trimethylsilyl)-1H-indole (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-acetyl-4-bromo-1H-indole.
Application Protocol II: Palladium-Catalyzed Cross-Coupling of 4-Bromoindole
The synthesized 4-bromoindole is a valuable precursor for creating carbon-carbon bonds. The following is a representative protocol for a Suzuki-Miyaura coupling, a powerful reaction for forming biaryl structures commonly found in pharmaceuticals.
Rationale: The Suzuki-Miyaura reaction offers high functional group tolerance and uses readily available and generally non-toxic boronic acids. This makes it an ideal choice for late-stage functionalization in complex molecule synthesis.[8]
Materials:
-
1-Acetyl-4-bromo-1H-indole (or N-deprotected 4-bromo-1H-indole)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., aqueous 2M Na₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon inlet
Protocol:
-
To a Schlenk flask, add 1-acetyl-4-bromo-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent (e.g., dioxane) and the degassed aqueous base.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-1H-indole derivative.
Caption: Fig 2: Synthetic workflow.
Case Study: Synthesis of Key Pharmaceutical Intermediates
The strategic functionalization of the indole C4 position is critical for the synthesis of several bioactive molecules. The methods described above provide a direct entry to key intermediates for important drugs.
Precursor to Pindolol
Pindolol is a non-selective beta-blocker used to treat hypertension. Its core structure is a 1-(1H-indol-4-yloxy)propan-2-amine derivative. The key intermediate for its synthesis is 4-hydroxyindole .[9] While there are several routes to this intermediate, a strategy involving an ipso-hydroxylation of a C4-functionalized indole is conceptually powerful. The 4-trimethylsilyl group can be converted to a hydroxyl group via oxidation, for example, through a Fleming-Tamao oxidation or by conversion to a boronate ester followed by oxidation. This provides a regioselective route to an intermediate that is otherwise challenging to synthesize.[10]
Precursor to Psilocin Analogs
Psilocin, the active psychedelic compound in "magic mushrooms," is 4-hydroxy-N,N-dimethyltryptamine.[7] The synthesis of psilocin and its analogs, which are of significant interest in neuroscience and psychiatry research, relies heavily on access to 4-substituted indoles, particularly 4-hydroxyindole.[11] The synthetic routes starting from this compound provide a robust platform for generating these valuable research compounds. For instance, ipso-halogenation followed by a Buchwald-Hartwig amination or a copper-catalyzed hydroxylation can install the necessary C4 functionality.
Comparative Data and Advantages
The use of this compound offers distinct advantages over other methods for C4-functionalization.
| Method | Key Features | Advantages | Limitations |
| Direct C-H Activation | Requires a directing group at N1 or C3. Often uses expensive Rh or Ru catalysts. | Atom economical. | Directing group installation/removal adds steps. Limited substrate scope. |
| Classical Multi-Step Synthesis | Builds the indole ring from a pre-functionalized benzene derivative. | Well-established, reliable. | Long synthetic sequences, low overall yield. |
| 4-TMS-Indole Strategy | Ipso-substitution at C4. | High regioselectivity, mild conditions for ipso-step, access to versatile halo-intermediates. | Requires synthesis of the silylated starting material. N-protection is often necessary. |
Conclusion
This compound is a powerful and strategic tool for overcoming the inherent reactivity challenges of the indole nucleus. By serving as a synthetic handle at the C4 position, it enables clean and high-yielding ipso-substitution reactions, providing access to versatile 4-haloindole intermediates. These intermediates are readily elaborated via robust cross-coupling methodologies, opening a gateway to a diverse range of C4-functionalized indoles that are crucial for the synthesis of pharmaceuticals and bioactive natural products. The protocols and strategies outlined in this guide demonstrate the practical utility of this approach, empowering researchers and drug development professionals to explore novel chemical space and accelerate the discovery of next-generation indole-based therapeutics.
References
- 1. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Psilocin - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. actascientific.com [actascientific.com]
- 10. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 11. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Silyl Groups for the Regioselective Functionalization of the Indole C4 Position
An Application Note and Protocol Guide for Researchers
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and materials science, with its biological activity and physical properties being exquisitely sensitive to its substitution pattern. The C4 position, located on the electron-rich benzene ring, presents a significant synthetic challenge due to its inherent low reactivity compared to the pyrrolic positions (C2 and C3). This guide details the strategic use of silyl groups as versatile, cleavable linchpins to achieve selective C4 functionalization. We will explore both classical stoichiometric methods and modern catalytic C-H activation strategies for the installation of a C4-silyl handle. Crucially, we will provide detailed, field-tested protocols for the subsequent transformation of this silyl group into a diverse array of valuable functionalities, thereby unlocking new avenues for drug discovery and molecular engineering.
The Strategic Imperative for C4 Functionalization
C4-substituted indoles are key structural motifs in a wide array of pharmacologically active compounds and natural products.[1][2] However, the direct and selective introduction of functional groups at this position is a long-standing challenge in synthetic chemistry.[1][3] Traditional methods often rely on multi-step sequences starting from pre-functionalized precursors, which limits molecular diversity and overall efficiency.
The development of methods for late-stage C-H functionalization has revolutionized this field, offering a more direct path to modify complex molecules.[4][5][6] Within this context, the silyl group emerges as a uniquely powerful tool. Its installation via C-H activation or directed metallation provides a stable, yet reactive, handle that can be subsequently converted into a wide range of other functional groups, including hydroxyls, halogens, and carbon-based substituents. This "silyl-linchpin" strategy provides a robust platform for the divergent synthesis of C4-indole libraries.
Core Methodologies for Indole C4-Silylation
Two primary strategies have proven effective for the regioselective installation of a silyl group at the C4 position of the indole nucleus: directed stoichiometric metalation and transition-metal-catalyzed C-H activation.
Directed ortho-Metalation (DoM) and Silylation
The most established method involves the use of a directing group (DG) to facilitate deprotonation at the adjacent C4 position by a strong organolithium base. The resulting C4-lithiated intermediate is then trapped with a silicon electrophile.
-
Carbamate and Silyl Directing Groups: Researchers have demonstrated that directing groups on the indole nitrogen, such as a carbamate, or at the C3 position, like in N-silyl gramine, can effectively direct lithiation to the C4 position.[1] This approach, pioneered in the work of Snieckus and Garg, provides a reliable, albeit stoichiometric, route to C4-silylated indoles.[1] The choice of directing group and reaction conditions is critical to override the kinetic acidity of the C2 proton.
Transition-Metal-Catalyzed C-H Silylation
More recently, transition-metal catalysis has emerged as a powerful, atom-economical alternative for C-H functionalization.[1][7][8] Iridium-based catalytic systems, in particular, have shown exceptional promise for the silylation of aromatic C-H bonds.[9]
-
Iridium Catalysis: The mechanism typically involves the formation of an active iridium silyl complex.[9] A directing group on the indole, often at the C3 or N1 position, coordinates to the metal center, positioning it in proximity to the C4-H bond. This facilitates an intramolecular C-H activation event, leading to the formation of a metallacyclic intermediate. Reductive elimination then forges the C4-Si bond and regenerates the active catalyst.[7][9] While direct C4-silylation of indoles is a challenging subset of this chemistry, the principles are well-established from analogous C4-borylation and C7-silylation reactions.[4][10]
Experimental Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required for reactions involving organolithiums and iridium catalysts. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Directed C4-Lithiation and Silylation of an N-Protected Indole
This protocol is adapted from the principles of directed ortho-metalation as described by Garg and others.[1] It uses a removable pivaloyl directing group on the indole nitrogen to facilitate C4-lithiation.
Workflow Overview:
Caption: Directed C4-Lithiation and Silylation Workflow.
Materials:
-
N-Pivaloylindole (1.0 equiv)
-
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 1.2 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N-pivaloylindole (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M).
-
Chelation: Add TMEDA (1.2 equiv) to the solution. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.2 equiv) dropwise via syringe over 10 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour. Causality: The combination of the pivaloyl directing group and the TMEDA ligand directs the lithium base to deprotonate the C4 position, forming a thermodynamically stable chelated intermediate.
-
Silylation (Quench): Add TMSCl (1.5 equiv) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the desired N-pivaloyl-4-(trimethylsilyl)indole.
Protocol 2: Iridium-Catalyzed C-H Silylation at C4
This protocol is a representative procedure based on established iridium-catalyzed C-H functionalization methodologies.[9][11] It employs a directing group at the C3 position to achieve C4 selectivity.
Catalytic Cycle:
Caption: Simplified Iridium-Catalyzed C-H Silylation Cycle.
Materials:
-
3-Formylindole (or other C3-DG indole) (1.0 equiv)
-
[Ir(cod)OMe]2 (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Triethylsilane (Et3SiH) (3.0 equiv)
-
Norbornene (NBE) (as hydrogen acceptor, 2.0 equiv)
-
Anhydrous Cyclohexane or Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Ir(cod)OMe]2 (1.5 mol%) and dtbpy (3.0 mol%) to a dry Schlenk tube. Add anhydrous cyclohexane (to approx. 0.2 M final concentration). Stir for 10 minutes at room temperature to form the pre-catalyst.
-
Reaction Setup: To the Schlenk tube containing the catalyst solution, add the 3-formylindole substrate (1.0 equiv) and norbornene (2.0 equiv).
-
Silylation: Add triethylsilane (3.0 equiv) via syringe. Seal the Schlenk tube tightly.
-
Heating: Remove the tube from the glovebox and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours. Causality: The iridium complex, coordinated by the dtbpy ligand, catalyzes the oxidative addition of the silane. The formyl directing group guides the catalyst to the C4-H bond, facilitating C-H activation. Norbornene acts as a sacrificial hydrogen acceptor, driving the catalytic cycle forward.
-
Work-up: After cooling to room temperature, open the tube and concentrate the reaction mixture under reduced pressure to remove the solvent and excess silane.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the 3-formyl-4-(triethylsilyl)indole.
Synthetic Transformations of the C4-Silyl Group
The true utility of the C4-silyl indole lies in its capacity for diverse downstream functionalization. The C-Si bond can be selectively cleaved and replaced with a variety of atoms and functional groups.
Transformation Pathways:
Caption: Key transformations of the C4-silyl indole intermediate.
Summary of Key Transformations
| Transformation | Reagents & Conditions | Product | Utility |
| Protodesilylation | TBAF, THF, H₂O | C4-H Indole | Silyl as a removable protecting/blocking group. |
| Halodesilylation | ICl, NBS, or NCS in CH₂Cl₂ | C4-Halo Indole | Precursor for Suzuki, Sonogashira, Buchwald-Hartwig cross-couplings. |
| Hydroxylation | m-CPBA or H₂O₂/KF | C4-Hydroxy Indole | Important pharmacophore; precursor for ethers and esters. |
| Hiyama Coupling | Aryl halide, [PdCl₂(PPh₃)₂], TBAF | C4-Aryl Indole | Direct C-C bond formation to build biaryl structures. |
Protocol 3: Halodesilylation of a C4-Silyl Indole
Procedure (Iodination Example):
-
Dissolve the 4-(trimethylsilyl)indole (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine monochloride (ICl) (1.0 M in CH₂Cl₂, 1.1 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the 4-iodoindole.
Conclusion and Future Outlook
The use of silyl groups as strategic intermediates provides a robust and versatile platform for accessing the challenging C4 position of the indole core. Both classical directed metalation and modern C-H activation methods offer reliable entry points to C4-silylated indoles. The subsequent, high-yielding transformations of the C-Si bond into diverse functional groups underscore the power of this strategy for accelerating the discovery of novel pharmaceuticals and functional materials. Future developments will likely focus on expanding the catalytic scope to include more complex silylating agents and developing enantioselective C-H silylation methods to directly install chiral silicon centers.
References
- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 8. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-(Trimethylsilyl)-1H-indole in the Synthesis of Complex Natural Products: Application Notes and Protocols
Introduction: Navigating the Challenges of Indole Functionalization in Natural Product Synthesis
The indole nucleus is a cornerstone of a vast array of natural products, many of which exhibit significant biological activity and complex molecular architectures.[1][2] Consequently, the development of elegant and efficient strategies for the synthesis of substituted indoles is a central theme in contemporary organic chemistry. A significant challenge in this field is the regioselective functionalization of the indole core, particularly at the C4 position of the benzene ring. Direct electrophilic substitution on the indole nucleus overwhelmingly favors the electron-rich pyrrole ring, primarily at the C3 position.[3] This inherent reactivity necessitates the development of sophisticated synthetic strategies to achieve substitution at the less reactive C4-C7 positions.
This guide delves into the strategic application of 4-(trimethylsilyl)-1H-indole as a versatile and powerful building block in the synthesis of complex natural products. The trimethylsilyl (TMS) group at the C4 position serves as a unique control element, enabling transformations that are otherwise difficult to achieve. This document will explore the dual role of the 4-TMS group: as a placeholder for subsequent ipso-substitution and as a directing group to influence further functionalization. We will provide detailed application notes, mechanistic insights, and step-by-step protocols for the synthesis and utilization of this key intermediate, with a particular focus on its application in the total synthesis of marine alkaloids.
The Strategic Advantage of the 4-Trimethylsilyl Group
The utility of this compound in natural product synthesis stems from the unique properties of the carbon-silicon bond. The trimethylsilyl group can be introduced onto the indole ring and later cleaved or replaced under specific conditions, offering a level of synthetic flexibility that is highly desirable in multi-step syntheses.
A Gateway to C4-Functionalization via Ipso-Substitution
One of the most powerful applications of this compound is its ability to undergo ipso-substitution. In this type of electrophilic aromatic substitution, the incoming electrophile displaces the trimethylsilyl group rather than a hydrogen atom.[4] This transformation is particularly effective after N-acylation of the indole, which deactivates the pyrrole ring towards electrophilic attack and directs the electrophile to the C4 position. This strategy effectively reverses the innate reactivity of the indole nucleus.
The propensity of the C-Si bond to undergo cleavage upon electrophilic attack is a key mechanistic feature. The silicon atom can stabilize a positive charge in the transition state (the β-silicon effect), thereby lowering the activation energy for substitution at the carbon atom to which it is attached.
Application Note 1: Synthesis of 4-Acylindoles as Precursors to Marine Alkaloids
A pivotal application of this compound is the synthesis of 4-acylindoles. These compounds are valuable intermediates in the synthesis of various natural products. The direct acylation of indole at the C4 position is challenging due to the preferred reactivity at C3. However, by employing 1-acetyl-4-(trimethylsilyl)indole, a clean and efficient ipso-acylation can be achieved.
Figure 1. Workflow for the synthesis of 4-acylindoles.
Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Dauzonne et al.[4]
Materials:
-
1-(Trimethylsilyl)indole
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Chlorotrimethylsilane (TMSCl)
-
1,4-Benzoquinone
-
Methanol (MeOH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Lithiation: To a solution of 1-(trimethylsilyl)indole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add sec-BuLi (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Silylation: Add chlorotrimethylsilane (1.2 eq) to the reaction mixture at -78 °C. Allow the solution to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Oxidation: Cool the reaction mixture to -78 °C and add a solution of 1,4-benzoquinone (1.1 eq) in anhydrous THF. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Desilylation: The crude product, 1,4-bis(trimethylsilyl)indole, is purified by column chromatography on silica gel. The purified intermediate is then dissolved in methanol and stirred at room temperature for 1-2 hours to effect desilylation of the N-TMS group.
-
Final Purification: After removal of the methanol under reduced pressure, the residue is purified by column chromatography to afford this compound.
| Step | Reactant | Reagent | Solvent | Temperature | Time | Typical Yield |
| 1 & 2 | 1-(Trimethylsilyl)indole | 1. sec-BuLi 2. TMSCl | THF | -78 °C to RT | 3 h | - |
| 3 | Lithiated intermediate | 1,4-Benzoquinone | THF | -78 °C to RT | Overnight | - |
| 5 | 1,4-bis(trimethylsilyl)indole | Methanol | - | RT | 1-2 h | ~55% (from 1-(TMS)indole) |
Table 1. Summary of reaction conditions for the synthesis of this compound.
Protocol 2: Ipso-Acylation of 1-Acetyl-4-(trimethylsilyl)indole
This protocol is a general procedure based on the reactivity described by Dauzonne et al.[4]
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Acyl chloride (e.g., propanoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Acetylation: To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq) followed by acetic anhydride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-acetyl-4-(trimethylsilyl)indole, which can often be used in the next step without further purification.
-
Ipso-Acylation: To a solution of 1-acetyl-4-(trimethylsilyl)indole (1.0 eq) and the desired acyl chloride (1.1 eq) in anhydrous DCM at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Reaction Monitoring and Work-up: Stir the reaction at 0 °C and monitor its progress by TLC. Upon completion, carefully quench the reaction by the slow addition of ice-cold 1 M HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 1-acetyl-4-acylindole.
| Step | Reactant | Reagent | Solvent | Temperature | Time | Typical Yield |
| 1 | 4-(TMS)-1H-indole | Ac₂O, Pyridine | DCM | 0 °C to RT | 2 h | >95% |
| 3 | 1-Acetyl-4-(TMS)indole | RCOCl, AlCl₃ | DCM | 0 °C | 1-4 h | 60-85% |
Table 2. Summary of reaction conditions for the ipso-acylation.
Application Note 2: Total Synthesis of Hapalindoles
The hapalindoles are a family of complex indole alkaloids isolated from blue-green algae that exhibit interesting biological activities.[3][4] Their intricate tetracyclic and tricyclic core structures have made them attractive targets for total synthesis. A key challenge in their synthesis is the construction of the congested C4-C16 bond.
A novel and efficient strategy for the synthesis of the hapalindole core, as reported by Rafferty and Williams, employs a Lewis acid-mediated coupling of a functionalized indole with a trimethylsilyl (TMS) enol ether.[3][4] While their published route may not explicitly start with this compound, the strategic use of silyl groups is central to their approach, and the principles of C4-functionalization are highly relevant. The use of a silylated indole precursor would be a logical starting point for accessing the requisite functionalized indole for this key coupling step.
Figure 2. Retrosynthetic approach to hapalindoles.
The strategic use of a 4-substituted indole, which can be readily prepared from this compound, allows for the crucial bond formation at the C4 position, leading to the rapid assembly of the complex polycyclic core of the hapalindoles.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in the synthesis of natural products. Its ability to facilitate regioselective functionalization at the otherwise unreactive C4 position through ipso-substitution provides a powerful tool for synthetic chemists. The protocols outlined in this guide offer a practical starting point for researchers looking to incorporate this strategic reagent into their synthetic endeavors.
Future research in this area will likely focus on expanding the scope of electrophiles used in the ipso-substitution reaction, as well as exploring the utility of this compound in other types of transformations, such as transition metal-catalyzed cross-coupling reactions. The continued development of novel strategies based on this key intermediate will undoubtedly lead to more efficient and elegant syntheses of complex, biologically active natural products.
References
- 1. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic substitution at the indole [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Strategic Functionalization of the Indole Nucleus: Synthetic Routes to 4-Substituted Indoles via C4-Silyl Directed Ipso-Substitution
<APPLICATION NOTE & PROTOCOLS >
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its functionalization being of paramount importance for modulating biological activity.[1][2][3] Direct and regioselective substitution at the C4-position of the indole ring, however, remains a significant synthetic challenge. This application note details robust and versatile synthetic strategies for accessing 4-substituted indoles, leveraging the unique directing capabilities of the trimethylsilyl (TMS) group at the C4-position. We present detailed protocols for the synthesis of the key intermediate, 4-(trimethylsilyl)-1H-indole, and its subsequent conversion into a variety of valuable 4-substituted analogs through ipso-substitution reactions, including halogenation, and Friedel-Crafts acylation. The underlying mechanisms, experimental considerations, and optimization of these transformations are discussed to provide researchers with a comprehensive guide for the synthesis of this important class of compounds.
Introduction: The Significance of 4-Substituted Indoles and the Silyl-Directing Group Strategy
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1][2] The specific substitution pattern on the indole ring profoundly influences its pharmacological properties. While functionalization at the C2, C3, and N1 positions is well-established, regioselective substitution at the C4-position of the benzene portion of the indole ring is often challenging due to competing reactivity at other sites.[2]
The use of a directing group offers a powerful strategy to overcome this challenge. The trimethylsilyl (TMS) group, when installed at the C4-position, serves as an effective directing group for electrophilic aromatic substitution. The silicon atom stabilizes the cationic intermediate (Wheland intermediate) formed during electrophilic attack at the C4-position, favoring ipso-substitution, where the incoming electrophile replaces the TMS group.[4][5][6] This approach provides a reliable and high-yielding pathway to a diverse range of 4-substituted indoles.
This guide will focus on the practical application of this strategy, providing detailed protocols and mechanistic insights for key transformations.
Synthesis of the Key Intermediate: this compound
The journey towards 4-substituted indoles begins with the synthesis of the key starting material, this compound. A common and effective method involves the sequential reaction of indole with lithium and chlorotrimethylsilane, followed by reaction with 1,4-benzoquinone to yield 1,4-bis(trimethylsilyl)indole.[7] Subsequent methanolysis selectively removes the N-silyl group to afford the desired this compound.[7]
Protocol 1: Synthesis of this compound
Materials:
-
Indole
-
Lithium wire
-
Chlorotrimethylsilane (TMSCl)
-
1,4-Benzoquinone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Step A: Formation of 1,4-bis(trimethylsilyl)indole
-
To a stirred solution of indole (1.0 eq) in anhydrous THF under an inert atmosphere, add freshly cut lithium wire (2.2 eq).
-
Stir the mixture at room temperature until the lithium dissolves completely.
-
Cool the reaction mixture to 0 °C and slowly add chlorotrimethylsilane (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, dissolve 1,4-benzoquinone (1.1 eq) in anhydrous THF.
-
Add the solution of 1,4-benzoquinone to the reaction mixture at room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-bis(trimethylsilyl)indole.
-
-
Step B: Methanolysis to this compound
-
Dissolve the purified 1,4-bis(trimethylsilyl)indole from Step A in methanol.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure to yield this compound, which can often be used in the next step without further purification.
-
Synthetic Transformations via Ipso-Substitution
With this compound in hand, a variety of functional groups can be introduced at the C4-position through electrophilic ipso-substitution. The following sections detail protocols for key transformations.
Halogenation: A Gateway to Further Functionalization
Ipso-halogenation of this compound provides a versatile entry point for further synthetic modifications, such as cross-coupling reactions. The choice of halogenating agent is crucial for achieving high regioselectivity and yield.
Ipso-iodination is a particularly useful transformation, as the resulting 4-iodoindole is an excellent substrate for palladium-catalyzed cross-coupling reactions. N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent for this purpose. The reaction proceeds through an electrophilic attack of the iodonium ion at the silylated carbon, followed by the elimination of the TMS group.[8][9][10]
Protocol 2: Ipso-Iodination of this compound
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-iodo-1H-indole.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The 4-haloindoles synthesized via ipso-halogenation are valuable building blocks for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds.[11][12][13][14]
Protocol 3: Suzuki-Miyaura Coupling of 4-Iodo-1H-indole
Materials:
-
4-Iodo-1H-indole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (as a solvent mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add 4-iodo-1H-indole (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add potassium carbonate (2.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 4-aryl-1H-indole.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 4-Iodo-1H-indole
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-indole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-indole | 92 |
| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-1H-indole | 78 |
Friedel-Crafts Acylation
Ipso-acylation of N-protected 4-(trimethylsilyl)indole provides a direct route to 4-acylindoles, which are valuable intermediates in the synthesis of various biologically active compounds.[15][16][17] The N-protection is crucial to prevent side reactions at the indole nitrogen. The reaction of an N-acyl-4-(trimethylsilyl)indole with an acyl chloride in the presence of a Lewis acid leads to clean C4 ipso-substitution.[7]
Caption: Workflow for Friedel-Crafts Acylation.
Protocol 4: Ipso-Friedel-Crafts Acylation of N-Acetyl-4-(trimethylsilyl)indole
Materials:
-
N-Acetyl-4-(trimethylsilyl)indole (prepared by acetylation of this compound)
-
Acetyl chloride or other acyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
Step A: N-Acetylation
-
Dissolve this compound in a suitable solvent like THF.
-
Add a base such as triethylamine, followed by acetyl chloride or acetic anhydride.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify to obtain N-acetyl-4-(trimethylsilyl)indole.
-
-
Step B: Ipso-Acylation
-
Suspend aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Stir for 15 minutes, then add a solution of N-acetyl-4-(trimethylsilyl)indole (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield the 4-acyl-1-acetyl-indole.
-
-
Step C: N-Deprotection
Mechanistic Rationale for Silyl-Directed Ipso-Substitution
The success of these synthetic routes hinges on the unique properties of the C-Si bond and the ability of silicon to stabilize a positive charge in the beta position.
Caption: Mechanism of Ipso-Substitution.
During electrophilic attack at the C4 position, a Wheland intermediate is formed. The presence of the TMS group at this position stabilizes the adjacent carbocation through hyperconjugation, a phenomenon known as the "beta-silicon effect". This stabilization significantly lowers the activation energy for attack at the C4 position compared to other positions on the indole ring. The subsequent elimination of the TMS group is facile, driving the reaction towards the ipso-substituted product.[4][5][23]
Conclusion
The use of this compound as a key intermediate provides a powerful and versatile platform for the synthesis of a wide array of 4-substituted indoles. The protocols detailed in this application note for ipso-halogenation, Suzuki-Miyaura coupling, and Friedel-Crafts acylation are robust and scalable, offering researchers reliable methods to access these valuable compounds. The strategic application of the silyl-directing group strategy opens up new avenues for the exploration of structure-activity relationships in indole-based drug candidates and the total synthesis of complex natural products.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A practical and general ipso iodination of arylboronic acids using N-iodomorpholinium iodide (NIMI) as a novel iodinating agent: mild and regioselective synthesis of aryliodides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Friedel-Crafts Acylation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sciforum.net [sciforum.net]
- 22. Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2) [jstage.jst.go.jp]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Regiocontrolled C4-Functionalization of the Indole Nucleus via Ipso Substitution of 4-(Trimethylsilyl)indole
Introduction: The Challenge and Opportunity of C4-Substituted Indoles
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2][3] While functionalization of the indole pyrrole ring, particularly at the C3 position, is well-established, regioselective substitution on the benzene portion of the nucleus presents a significant synthetic challenge. The C4 position, in particular, is often difficult to access directly due to the overriding reactivity of the C3 position in classical electrophilic aromatic substitution reactions.[4]
However, 4-substituted indoles are crucial building blocks for a variety of complex targets, including marine alkaloids and synthetic analogs of psilocin.[5] This guide details a powerful and reliable strategy to achieve precise C4-functionalization: the electrophilic ipso-substitution of 4-(trimethylsilyl)indole. By installing a trimethylsilyl (TMS) group at the C4 position, we can override the inherent reactivity of the indole ring system. This TMS group acts as a regiochemical controller, directing a wide range of electrophiles to attack the exact position it occupies before being eliminated.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the foundational theory, mechanistic insights, and detailed, field-tested protocols for leveraging this elegant synthetic strategy.
Part 1: The Mechanistic Rationale of Silyl-Directed Ipso Substitution
Ipso substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent already present on the aromatic ring, other than a hydrogen atom.[6][7] In the context of aryl silanes, this reaction is remarkably efficient and regioselective due to the unique electronic properties of the silicon atom.
The β-Silicon Effect: The Key to Regiocontrol
The success of this methodology hinges on the powerful stabilizing influence of a silicon atom on a positive charge located at the β-position (two atoms away). This phenomenon, known as the β-silicon effect, arises from hyperconjugation between the high-energy σ orbital of the C-Si bond and the adjacent empty p-orbital of the carbocation.[8][9]
When an electrophile (E⁺) attacks the silylated carbon of the indole ring, it forms a cationic intermediate known as a Wheland intermediate or σ-complex.[7] The presence of the TMS group at the β-position to the developing positive charge within the ring strongly stabilizes this intermediate.[8] This stabilization dramatically lowers the activation energy for the attack at the silylated carbon, making the ipso position the kinetically favored site of reaction.[8] Subsequently, the weakened C-Si bond is easily cleaved, eliminating the silyl group (often as Me₃Si-X) and restoring aromaticity.
Figure 1: General mechanism of electrophilic ipso-substitution on an aryl silane.
The Critical Role of N-Protection
The indole NH proton is acidic and the C3 position is highly nucleophilic. In its unprotected form, 4-(trimethylsilyl)indole will preferentially react with electrophiles at the C3 position.[4] To deactivate the pyrrole ring and force the reaction onto the silylated benzene ring, protection of the indole nitrogen is mandatory. Acylation (e.g., with acetyl chloride or acetic anhydride) is a common and effective strategy. The resulting N-acetyl group is sufficiently electron-withdrawing to temper the reactivity of the C3 position, allowing the more subtle silyl-directing effect at C4 to dominate the reaction outcome.
Part 2: Synthesis of the Key Precursor: 1-Acetyl-4-(trimethylsilyl)indole
The starting material for these reactions is not commercially common and must be prepared. A reliable route involves the Birch reduction of indole under silylating conditions, followed by N-acetylation.[4]
Figure 2: Synthetic workflow for the preparation of the key precursor.
Part 3: Experimental Protocols for Ipso-Substitution Reactions
The following protocols are representative procedures designed to be adaptable for various substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Protocol 1: Ipso-Acylation (Friedel-Crafts)
This is one of the most reliable applications of this methodology, providing clean access to 4-acylindoles, which are valuable synthetic intermediates.[4] The reaction proceeds via an electrophilic acylium ion, typically generated from an acyl chloride and a Lewis acid.
Causality Behind Experimental Choices:
-
Lewis Acid (e.g., AlCl₃): Activates the acyl chloride to form the highly electrophilic acylium ion. A stoichiometric amount is often required as the catalyst complexes with the product ketone.[10]
-
Solvent (e.g., Dichloromethane, DCM): An inert solvent that is stable to the strong Lewis acid and effectively solubilizes the reactants.
-
Low Temperature (-78 °C to 0 °C): The reaction is often highly exothermic. Starting at a low temperature helps to control the reaction rate, minimize side reactions, and improve selectivity.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-acetyl-4-(trimethylsilyl)indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add aluminum trichloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting suspension for 15 minutes.
-
Electrophile Addition: Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to 0 °C and hold for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ipso-Bromination
This protocol allows for the precise installation of a bromine atom at the C4 position. Brominated indoles are versatile precursors for cross-coupling reactions (e.g., Suzuki, Heck) to form C-C or C-N bonds.
Causality Behind Experimental Choices:
-
Brominating Agent (NBS): N-Bromosuccinimide is a convenient and solid source of electrophilic bromine, making it easier to handle than liquid bromine.
-
Solvent (Acetonitrile, ACN): A polar aprotic solvent that facilitates the ionization required for the electrophilic attack.
-
Catalyst (Optional): While often not strictly necessary for highly activated systems, a catalytic amount of a Lewis acid or protic acid can sometimes accelerate the reaction.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-acetyl-4-(trimethylsilyl)indole (1.0 eq).
-
Dissolution: Dissolve the starting material in acetonitrile (ACN, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor by TLC.
-
Quenching: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NBS.
-
Work-up: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Ipso-Nitration
Introducing a nitro group at C4 opens pathways to synthesizing 4-aminoindoles (via reduction), which are important pharmacophores. This reaction requires careful control due to the powerful nature of nitrating agents.
Causality Behind Experimental Choices:
-
Nitrating Agent (Acetyl Nitrate): Prepared in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder and more controlled nitrating agent than aggressive mixtures like HNO₃/H₂SO₄, reducing the risk of oxidative side reactions.[11]
-
Low Temperature (-40 °C): Nitrations are highly exothermic and can be violent if not controlled. Maintaining a very low temperature is critical for safety and selectivity.
Step-by-Step Methodology:
-
Prepare Nitrating Agent (in a separate flask): Carefully add fuming nitric acid (HNO₃, 1.1 eq) to acetic anhydride at -10 °C. Stir for 10 minutes to form acetyl nitrate.
-
Preparation: In the main reaction flask, dissolve 1-acetyl-4-(trimethylsilyl)indole (1.0 eq) in DCM.
-
Cooling: Cool the solution to -40 °C.
-
Reagent Addition: Add the freshly prepared acetyl nitrate solution dropwise to the indole solution, ensuring the internal temperature remains below -35 °C.
-
Reaction: Stir the mixture at -40 °C for 1-2 hours, monitoring carefully by TLC.
-
Quenching: Slowly pour the reaction mixture over crushed ice containing a saturated solution of NaHCO₃.
-
Work-up: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product should be purified immediately by flash chromatography to yield the 4-nitroindole derivative.
Part 4: Data Summary and Visualization
The following table summarizes typical outcomes for the ipso-substitution of 1-acetyl-4-(trimethylsilyl)indole. Yields are representative and will vary based on the specific electrophile and reaction scale.
| Reaction Type | Electrophile Source | Conditions | Product | Typical Yield |
| Acylation | Propanoyl chloride / AlCl₃ | DCM, -78 °C to 0 °C | 1-Acetyl-4-propanoylindole | 75-90% |
| Bromination | N-Bromosuccinimide (NBS) | ACN, 0 °C to RT | 1-Acetyl-4-bromoindole | 80-95% |
| Nitration | HNO₃ / Acetic Anhydride | DCM, -40 °C | 1-Acetyl-4-nitroindole | 60-75% |
graph G { graph [fontname="sans-serif", layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,7"]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];// Nodes Start [label="Start: 1-Acetyl-4-(TMS)-indole\nin Anhydrous Solvent", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool Reaction Mixture\n(e.g., 0°C, -40°C, -78°C)"]; AddReagent [label="Add Electrophile Source\n& Lewis Acid (if needed)"]; React [label="Stir for 1-4 hours\nMonitor by TLC"]; Check [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., add NaHCO₃, Na₂S₂O₃)"]; Extract [label="Aqueous Work-up\n(Extract with Organic Solvent)"]; Purify [label="Dry, Concentrate & Purify\n(Flash Column Chromatography)"]; End [label="Final Product:\n4-Substituted Indole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> Cool; Cool -> AddReagent; AddReagent -> React; React -> Check; Check -> Quench [label="Yes", fontcolor="#202124"]; Check -> React [label="No", fontcolor="#202124"]; Quench -> Extract; Extract -> Purify; Purify -> End;
}
Figure 3: A generalized experimental workflow for ipso-substitution reactions.
Conclusion
The use of 4-(trimethylsilyl)indole as a precursor for electrophilic ipso-substitution is a robust and highly effective strategy for the regiocontrolled synthesis of C4-functionalized indoles. The trimethylsilyl group serves as a superb disposable directing group, enabling access to substitution patterns that are otherwise challenging to achieve. By following the principles and protocols outlined in this guide, researchers can confidently incorporate this powerful tool into their synthetic programs, accelerating the discovery and development of novel indole-based molecules for a wide range of scientific applications.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Aryl silanes undergo ipso substitution with electrophiles [almerja.com]
- 9. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trimethylsilyl)-1H-indole
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of functionalized indoles, with a specific focus on overcoming common challenges to improve the yield and purity of 4-(Trimethylsilyl)-1H-indole. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is a multi-step process fraught with potential pitfalls, from the management of highly reactive organometallic intermediates to the stability of the final product. This guide addresses the most frequent issues encountered in the field, structured in a practical question-and-answer format that follows a typical synthetic workflow.
General Synthetic Workflow Overview
A robust and common pathway to this compound begins with a commercially available precursor, 4-bromoindole. The synthesis involves three critical stages: protection of the indole nitrogen, metal-halogen exchange followed by silylation, and finally, deprotection to yield the target compound. Each stage presents unique challenges that can significantly impact the overall yield.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & FAQs
Part 1: N-Protection of 4-Bromoindole
Question: Why is N-protection necessary, and what are the consequences of skipping this step?
Answer: The indole N-H proton is acidic (pKa ≈ 17) and will be readily deprotonated by the highly basic organolithium reagents used in the subsequent metal-halogen exchange step.[1] Skipping N-protection leads to two major problems:
-
Consumption of Reagent: At least one equivalent of your expensive organolithium reagent is consumed in an acid-base reaction, forming the N-lithio salt of indole. This salt is generally unreactive towards metal-halogen exchange at the C4 position.
-
Reaction Failure: The primary intended reaction, lithiation at the C4 position, will not proceed efficiently, resulting in the recovery of unreacted starting material and drastically low to zero yield of the desired product.
Protection masks the acidic proton, rendering the nitrogen non-reactive to the base and directing the lithiation to the desired C4 position.[2][3]
Question: I am seeing low yields during my N-protection step with benzenesulfonyl chloride (PhSO2Cl). What could be the cause?
Answer: Low yields in N-sulfonyl protection are often traced back to the base and reaction conditions.
-
Base Strength: While strong bases like NaH are effective, they can be difficult to handle. Weaker bases like potassium carbonate (K2CO3) may require higher temperatures or longer reaction times.[4] Ensure your base is sufficiently strong and used in slight excess to neutralize the HCl generated.
-
Solvent Purity: The reaction is sensitive to moisture. Ensure you are using anhydrous solvents (e.g., DMF, THF). Any water present will consume the base and hydrolyze the sulfonyl chloride.
-
Side Reactions: Indole itself can act as a nucleophile. Under certain conditions, side reactions at the C3 position can occur, although this is less common during N-protection. Ensure the temperature is controlled as specified in your protocol.
Recommended N-Protecting Groups:
| Protecting Group | Abbreviation | Key Advantages & Considerations | Cleavage Conditions |
| Benzenesulfonyl | Bs | Robust, strongly electron-withdrawing, activates C2 for lithiation. | Harsh; Mg/MeOH, Na/Hg.[5] |
| p-Toluenesulfonyl | Ts | Similar to Bs, very stable.[6] | Can be challenging; Cs2CO3 in THF/MeOH is a milder option.[7][8] |
| tert-Butoxycarbonyl | Boc | Directs lithiation to C2; easily removed.[9] | Mild acid (e.g., TFA) or thermolysis.[10] |
| [2-(trimethylsilyl)ethoxy]methyl | SEM | Directs lithiation to C2; cleaved under mild conditions.[11][12] | Fluoride sources (TBAF) or acid. |
For C4-functionalization, a robust group like Tosyl (Ts) is often preferred because it is stable to the strongly basic conditions of the next step.
Part 2: The Critical Metal-Halogen Exchange & Silylation
This is the most yield-defining part of the synthesis. Success hinges on rigorous control of anhydrous conditions and temperature.
Question: My metal-halogen exchange is incomplete. I recover a significant amount of N-protected-4-bromoindole after quenching with TMSCl. How can I drive the reaction to completion?
Answer: This is a classic issue pointing to several potential root causes:
-
Insufficient Organolithium Reagent: Ensure your organolithium reagent (e.g., n-BuLi, t-BuLi) has been recently titrated. These reagents degrade over time, and their actual concentration can be much lower than stated on the bottle. Use 1.1 to 1.2 equivalents of freshly titrated reagent.
-
Reaction Temperature: Metal-halogen exchange is extremely fast, even at low temperatures. However, the temperature must be kept low (typically -78 °C) to prevent side reactions, such as the decomposition of the aryllithium intermediate. Ensure your cold bath is stable.
-
Reaction Time: While the exchange is fast, allow sufficient time for it to go to completion. A typical time is 30-60 minutes at -78 °C. Monitor by TLC if a suitable quenching/derivatization method is available for analysis.
-
Solvent Choice: Anhydrous THF or diethyl ether are standard. Ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Trace amounts of water will quench the organolithium reagent.
Question: My main byproduct is the homocoupled dimer (an N,N'-diprotected-4,4'-biindole). What causes this and how can I prevent it?
Answer: Dimer formation arises from the reaction between the 4-lithioindole intermediate and unreacted N-protected-4-bromoindole. This is a clear indicator of poor mixing or incorrect addition order.
-
Correct Procedure: The correct technique is to slowly add the organolithium reagent to the solution of the bromoindole at -78 °C. This ensures that the bromoindole is never in large excess relative to the generated lithio-species, minimizing the chance for coupling.
-
Avoid "Hot Spots": Rapid addition can create localized areas of high concentration and temperature, promoting side reactions. Use a syringe pump for slow, controlled addition if possible.
Caption: Troubleshooting decision tree for the silylation step.
Question: After adding TMSCl, my main isolated product is the des-bromo, N-protected indole, not the silylated product. Why?
Answer: This indicates that your 4-lithioindole intermediate was formed successfully but was quenched by a proton source rather than the TMSCl electrophile.
-
Source of Protons: The proton source could be trace water in the TMSCl, the solvent, or from the reaction workup if the quench was inefficient. Ensure the TMSCl is pure and handled under inert atmosphere.
-
Inefficient Quench: The quenching process itself must be carefully managed. The reaction of organometallics is highly exothermic.[13][14] Add the TMSCl slowly at -78 °C and allow the mixture to warm slowly. A rapid, uncontrolled quench can lead to side reactions. A common and safe practice is to add the organolithium solution to the TMSCl solution (inverse addition) to ensure the electrophile is always in excess.
Part 3: Deprotection and Purification
Question: I am struggling to remove the N-Tosyl group without degrading my product. What are the best conditions?
Answer: The N-Tosyl group is notoriously robust, and its removal can be challenging. The trimethylsilyl group at C4 is sensitive to strongly acidic or basic conditions, which can cause protodesilylation.
-
Milder Conditions: Harsh methods like sodium in liquid ammonia should be avoided. A highly effective and milder method involves using cesium carbonate (Cs2CO3) in a mixture of THF and Methanol .[7] This method often proceeds at room temperature or with gentle heating and is compatible with many functional groups.
-
Alternative Reagents: Magnesium in methanol (Mg/MeOH) is another common method that can be effective for N-detosylation.[7]
Experimental Protocol: N-Detosylation with Cesium Carbonate
-
Dissolve the N-tosyl-4-(trimethylsilyl)indole (1.0 eq) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (3.0 eq) to the solution.
-
Stir the reaction at room temperature or reflux, monitoring by TLC until the starting material is consumed (typically 1-15 hours).[7]
-
Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Question: My final product, this compound, appears to be unstable during silica gel chromatography. How can I purify it effectively?
Answer: Silylated indoles, particularly those with a free N-H, can be prone to desilylation on standard silica gel, which is inherently acidic.
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the desired eluent containing a small amount of a neutralising base, such as triethylamine (~1%). This deactivates the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification if the compound is particularly sensitive.
-
Crystallization: If the product is a solid, crystallization is an excellent purification method that avoids chromatography altogether.[15] Experiment with solvent systems like hexane/ethyl acetate or toluene.
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) to prevent degradation over time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.org [mdpi.org]
- 4. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 4-(Trimethylsilyl)-1H-indole
Here is the technical support center for the purification of 4-(Trimethylsilyl)-1H-indole.
A Guide to Effective Purification Strategies
Welcome to the dedicated technical support guide for this compound (CAS No. 82645-11-2).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols for the successful purification of this versatile synthetic intermediate. Given the sensitivity of the C-Si bond, particularly to acidic conditions, purification requires careful consideration to prevent product degradation and ensure high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, common contaminants include:
-
Indole: The desilylated parent compound, resulting from premature or unintended cleavage of the trimethylsilyl (TMS) group.
-
1,4-Bis(trimethylsilyl)indole: A potential byproduct if the synthesis involves silylation of indole.[3]
-
Unreacted Starting Materials: Such as 4-bromoindole or residual silylating agents (e.g., chlorotrimethylsilane).
-
Siloxane Byproducts: Hexamethyldisiloxane (HMDSO) can form from the hydrolysis of silylating agents or the product itself.
Q2: How can I quickly assess the purity of my crude or purified product?
A2: A combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective.
-
TLC Analysis: Use a silica gel plate and elute with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The product is typically a UV-active spot. Streaking or the presence of a baseline spot may indicate decomposition (desilylation) to the more polar indole.
-
¹H NMR Spectroscopy: This provides a definitive assessment. The key signature of the product is a sharp singlet around 0.3-0.4 ppm corresponding to the nine protons of the -Si(CH₃)₃ group. The absence of this peak and the appearance of signals for unsubstituted indole are clear indicators of desilylation. Refer to the impurity table in the "Data & Protocols" section for common shifts.[4][5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: The compound's stability is a primary concern. To prevent degradation:
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures ("Keep Cold").[1] Refrigeration or freezing is recommended. The material should be kept in a cool, dry, and shaded place to minimize exposure to moisture and light.[6]
-
Handling: Handle quickly, minimizing exposure to atmospheric moisture and air. Avoid contact with acidic substances, including acidic solvents or glassware that has not been properly neutralized.
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during the purification of this compound.
Scenario 1: Flash Column Chromatography Issues
Q: I'm running a flash column on silica gel, but my yield is very low, and I see a new, more polar spot on my TLC plates of the collected fractions. What's happening?
A: This is a classic sign of on-column desilylation. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the cleavage of the acid-sensitive C-Si bond, converting your product into the more polar and often inseparable indole.
Solution: Use Deactivated Silica Gel.
The acidity of the silica gel must be neutralized. This is achieved by incorporating a small amount of a basic modifier, typically triethylamine (Et₃N), into the mobile phase.
-
Causality: The triethylamine, a volatile base, pre-neutralizes the acidic silanol groups on the stationary phase, creating a less harsh environment for your silyl-protected indole.[7][8] This prevents the electrophilic cleavage of the TMS group during elution.
-
Implementation:
-
Prepare your chosen eluent (e.g., Hexane/Ethyl Acetate).
-
Add 0.5-1% triethylamine by volume to the eluent mixture (e.g., 5-10 mL of Et₃N per 1 L of eluent).
-
Use this base-modified eluent to slurry-pack the column and run the entire purification. This ensures the column remains neutralized throughout the separation.[7]
-
Q: I'm struggling to get good separation between my product and a non-polar impurity.
A: This indicates that your solvent system lacks sufficient resolving power. The key is to find a mobile phase where the Rf values of your product and the impurity are well-separated on a TLC plate (a ΔRf of ≥ 0.2 is ideal).
Solution: Optimize Your Solvent System.
-
Systematic Approach: Use TLC to test various binary solvent systems. A good starting point for silyl-indoles is a mixture of a non-polar solvent like hexanes and a moderately polar solvent.[8]
-
Eluent Adjustment:
-
If your compound has a high Rf (runs too fast), decrease the polarity of the eluent (e.g., move from 10% EtOAc in hexanes to 5%).
-
If your compound has a low Rf (sticks to the baseline), increase the polarity (e.g., move from 10% EtOAc to 20%). A good target Rf for column chromatography is around 0.2-0.35.[9]
-
-
Gradient Elution: For difficult separations, a gradient elution is highly effective. Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product.[7]
Scenario 2: Recrystallization Issues
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of crystals. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute's solubility limit is reached at a temperature above its melting point, or when significant impurities are present that inhibit the formation of a crystal lattice.[10]
Solution: Modify Crystallization Conditions.
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.[10]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or cotton can help. Once at room temperature, transfer to a refrigerator, and then to a freezer, to induce crystallization gradually.
-
Induce Crystallization: If crystals are still not forming, use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation sites.[11] Adding a "seed crystal" of pure product, if available, is also highly effective.
-
Use a Co-Solvent System: Dissolve the crude material in a minimal amount of a "good" hot solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor," miscible, non-polar solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[10]
Data & Protocols
Decision Workflow for Purification Strategy
The choice between chromatography and recrystallization depends on the purity of the crude material and the nature of the impurities. This workflow can guide your decision.
Caption: Decision tree for selecting a purification method.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (98:2 to 80:20) | Low to Medium | Standard system for separating non-polar to moderately polar impurities. Excellent starting point for method development.[8] |
| Hexane / Dichloromethane (80:20 to 50:50) | Low to Medium | Offers different selectivity compared to EtOAc. Can be useful if separation is poor in Hex/EtOAc. |
| Dichloromethane / Methanol (99:1 to 95:5) | High | Reserved for eluting highly polar impurities or if the product itself is more functionalized and less soluble in alkanes. Use with caution as MeOH can promote desilylation.[8] |
Note: Always add 0.5-1% triethylamine to the chosen solvent system if desilylation is a concern.
Table 2: Common ¹H NMR Chemical Shifts for Product and Potential Impurities
Chemical shifts (δ) are reported in ppm relative to TMS (0.00 ppm) in CDCl₃. These can vary slightly based on concentration and sample matrix.[4][5]
| Compound | Key Proton Signal(s) | Chemical Shift (ppm) | Multiplicity |
| 4-(TMS)-1H-indole (Product) | -Si(CH₃)₃ | ~0.35 | Singlet (9H) |
| Indole N-H | ~8.1 | Broad Singlet (1H) | |
| Aromatic C-H | ~6.6-7.5 | Multiplets | |
| Indole (Desilylation Impurity) | Indole N-H | ~8.1 | Broad Singlet (1H) |
| Aromatic C-H | ~6.5-7.7 | Multiplets | |
| Hexamethyldisiloxane (HMDSO) | -Si(CH₃)₃ | ~0.06 | Singlet |
Protocol 1: Purification by Deactivated Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for a product Rf of ~0.25 in a system that resolves it from all major impurities.
-
Eluent Preparation: Prepare a sufficient volume of the chosen eluent (e.g., 95:5 Hexane/EtOAc). Add triethylamine to a final concentration of 1% (v/v).
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and remove the solvent by rotary evaporation to get a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent and apply gentle positive pressure.
-
Maintain a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude material in various solvents (e.g., hexane, heptane, toluene, ethyl acetate/hexane mixtures). An ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize recovery. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
References
- 1. Page loading... [wap.guidechem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound 98%, CasNo.82645-11-2 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 4-(Trimethylsilyl)-1H-indole
Welcome to the technical support guide for the synthesis of 4-(Trimethylsilyl)-1H-indole. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of indole functionalization. The synthesis of specifically substituted indoles, such as the 4-trimethylsilyl derivative, is a nuanced process where success hinges on controlling regioselectivity and mitigating a host of potential side reactions. This guide provides in-depth, experience-driven answers to common challenges encountered in the lab.
Overview of Synthetic Strategies
The introduction of a trimethylsilyl (TMS) group at the C4 position of the indole nucleus is not a trivial electrophilic substitution, as the indole ring's inherent reactivity favors substitution at C3. Therefore, successful synthesis relies on strategies that override this natural propensity. The most common approaches involve the generation of a nucleophilic center at C4, typically through metallation, followed by quenching with an electrophilic silicon source like trimethylsilyl chloride (TMSCl).
Key synthetic pathways include:
-
Directed ortho-Metallation (DoM): This is a powerful strategy that employs a directing group (DG) on the indole nitrogen (N1). The DG coordinates to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent C7 or the more distant ortho C4 position. The choice of DG, base, and solvent is critical for achieving C4 selectivity.[1][2]
-
Halogen-Metal Exchange: Starting from a 4-haloindole (e.g., 4-bromoindole), treatment with an organolithium reagent at low temperatures can generate the 4-lithioindole species, which is then trapped with TMSCl.
-
Sequential Silylation and Selective Desilylation: A less common but documented route involves the formation of 1,4-bis(trimethylsilyl)indole, followed by selective cleavage of the more labile N-Si bond, typically via methanolysis, to yield the desired C4-silylated product.[3][4]
The following sections address specific problems you may encounter during these synthetic routes in a practical, question-and-answer format.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Regioselectivity and Isomeric Impurities
Question 1: My reaction is complete, but GC-MS analysis shows multiple TMS-indole isomers. Why am I not getting clean 4-TMS-indole?
Answer: This is the most common challenge and stems from the multiple reactive sites on the indole ring. The primary isomeric impurities are typically N-TMS, C2-TMS, C3-TMS, and di-silylated products.
-
N-H Acidity: The N-H proton is the most acidic site on the indole molecule (pKa ≈ 21 in DMSO) and will be deprotonated first by strong bases like n-BuLi or NaH.[5] This leads to the formation of N-silylated indole if TMSCl is present before C-H metallation is achieved.
-
C3 Nucleophilicity: The C3 position is the most electron-rich and nucleophilic carbon, making it highly susceptible to reaction with electrophiles.[5] Even if a C4-anion is formed, any process that allows for equilibration or involves electrophilic attack on the neutral indole ring will favor C3 substitution.
-
C2 Acidity: After the N-H proton, the C2 proton is the next most acidic on the carbon framework.[5][6] Using strong, sterically hindered bases or specific N-directing groups can lead to preferential deprotonation at C2.[7]
The diagram below illustrates the competing reactive sites on the indole scaffold.
Caption: Competing reactive sites on the indole ring.
Troubleshooting Steps:
-
Protect the Nitrogen: The most crucial first step is to protect the indole nitrogen. An N-protected indole prevents N-silylation and is a prerequisite for most C-H metallation strategies.[7] Choose a protecting group that can also act as a directing group if pursuing a DoM strategy.
-
Employ a Directing Group: To achieve C4 selectivity, a directing group on the nitrogen that favors metallation at that position is often necessary. While many groups direct to C2 or C7, careful selection is key.[1][8]
-
Optimize Reaction Conditions:
-
Temperature: Perform lithiation at very low temperatures (typically -78 °C) to ensure kinetic control and prevent anion migration or decomposition.
-
Base Addition: Add the organolithium base slowly (dropwise) to the solution of N-protected indole to maintain a low temperature and minimize side reactions.
-
Quenching: After the metallation is complete (typically stirred for 1-2 hours), add the TMSCl quencher at -78 °C.
-
Question 2: I protected my indole nitrogen, but I am still getting the C2-silylated isomer as the major product instead of C4. What's going wrong?
Answer: This is a classic regioselectivity problem where the kinetically favored C2-lithiation is outcompeting the desired C4-lithiation. The C2-proton is significantly more acidic than other C-H protons on the ring.[1][6]
Causality and Mechanism: Without a strong directing effect to the C4 position, organolithium bases will preferentially abstract the most acidic C-H proton at C2. This is particularly true for common protecting groups like methyl or benzyl, which offer no directing assistance.
Troubleshooting Flowchart:
Caption: Decision workflow for troubleshooting C2 vs. C4 selectivity.
Experimental Protocol: Directed ortho-Metallation (This is a representative protocol; specific directing groups and conditions may vary)
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected (e.g., N-P(tBu)₂) indole[2] in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metallation: Slowly add n-butyllithium (1.1 equivalents) dropwise over 15 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours to ensure complete metallation.
-
Quenching: Add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise.
-
Warm-up & Quench: Allow the reaction to slowly warm to room temperature overnight. Quench carefully by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Reaction Failures and Low Yield
Question 3: My reaction failed completely. After workup, I only recovered my N-protected starting material. What happened?
Answer: Recovering the starting material indicates a failure in the crucial metallation (deprotonation) step. The organolithium base was likely consumed before it could react with your indole substrate.
| Potential Cause | Explanation & Validation | Corrective Action |
| Wet Glassware/Solvents | Organolithium reagents are extremely potent bases and nucleophiles that react instantly and exothermically with protic sources, especially water. | Action: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled anhydrous solvents from a solvent purification system or from a freshly opened sealed bottle. |
| Poor Quality Base | The titer (concentration) of commercial organolithium solutions can decrease over time due to gradual reaction with atmospheric moisture or degradation. An assumed concentration may be much higher than the actual concentration. | Action: Titrate your organolithium reagent before use to determine its exact molarity. A common method is titration against a known quantity of diphenylacetic acid. |
| Incorrect Temperature | While metallation requires low temperatures for selectivity, some directing group/substrate combinations have a higher activation energy for deprotonation and may require slightly higher temperatures (e.g., -40 °C or 0 °C) to proceed. | Action: Consult literature precedents for your specific N-protecting group. If none exist, consider running small-scale trials where you allow the reaction to stir at progressively higher temperatures (e.g., -78°C for 1h, then -40°C for 1h). |
| Electrophile Issues | If your TMSCl is old or has been exposed to moisture, it may have hydrolyzed to trimethylsilanol and HCl, which would quench the lithiated intermediate back to the starting material. | Action: Use freshly opened or distilled TMSCl for the reaction. |
Question 4: I am attempting the 1,4-bis(trimethylsilyl)indole synthesis followed by selective N-desilylation, but the final step is messy. How do I selectively remove the N-TMS group?
Answer: This route relies on the significant difference in stability between the N-Si bond and the C-Si bond. The N-Si bond is highly susceptible to cleavage by nucleophiles and protic sources, while the C-Si bond is robust. The key is using a mild, controlled method to avoid attacking the C4-TMS group.
The published procedure specifies "methanolysis" to achieve this transformation.[3][4] A "messy" reaction suggests the conditions were either too harsh or not selective enough.
Troubleshooting Selective N-Desilylation:
-
Problem: No reaction. If the 1,4-bis(TMS)indole is recovered, the methanolysis may require a catalyst. Try adding a catalytic amount of a mild base like K₂CO₃ or a mild acid like acetic acid to the methanol.
-
Problem: Both TMS groups are removed. This indicates the conditions are too harsh. Reduce the temperature of the methanolysis (e.g., run at 0 °C or room temperature instead of reflux). Reduce the reaction time and monitor carefully by TLC.
-
Problem: Formation of other byproducts. Indoles can be sensitive. Harsh acidic or basic conditions can lead to degradation or dimerization. Stick to mild solvolysis conditions.
Optimized Protocol for Selective N-Desilylation:
-
Dissolve the crude 1,4-bis(trimethylsilyl)indole in methanol (approx. 0.1 M).
-
Stir the solution at room temperature.
-
Monitor the reaction progress every 15-30 minutes by TLC, staining with p-anisaldehyde or KMnO₄. You should see the disappearance of the non-polar bis-silylated spot and the appearance of the more polar mono-silylated product.
-
Once the starting material is consumed (typically 1-4 hours), remove the methanol under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate pure this compound.
Section 3: Purification and Handling
Question 5: My target compound, 4-TMS-indole, streaks badly during silica gel chromatography, leading to poor separation and mixed fractions.
Answer: Streaking of nitrogen-containing compounds on silica gel is a common problem. Silica gel is inherently acidic due to surface silanol groups (Si-OH). The basic nitrogen of the indole's pyrrole ring can interact strongly with these acidic sites, leading to poor peak shape and tailing on the column.
Solutions:
-
Basic Modifier: Add a small amount of a volatile base to your eluent system. Triethylamine (NEt₃ or TEA) is the most common choice. A concentration of 1-3% (v/v) is typically sufficient to neutralize the acidic sites on the silica and dramatically improve peak shape.[9]
-
Use a Different Stationary Phase: If streaking persists, consider an alternative to standard silica gel.
-
Deactivated Silica: You can deactivate silica gel by treating it with a base before packing the column.
-
Alumina: Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[10] However, you will need to re-screen TLC plates with alumina to find an appropriate solvent system.
-
-
Crystallization: If your product is a solid and has reasonable purity (>90%), crystallization can be a highly effective final purification step to remove closely-eluting impurities and avoid chromatography altogether.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphorus(III)-assisted regioselective C–H silylation of heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 标题:Preparation and reactions of 4-(trimethylsilyl) indole【化源网】 [chemsrc.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Optimization of Cross-Coupling Reactions with 4-(Trimethylsilyl)-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(trimethylsilyl)-1H-indole. As a versatile building block, this substrate offers unique opportunities in synthesis, but its specific reactivity profile can present challenges. This guide, structured in a question-and-answer format, provides expert insights and field-proven troubleshooting strategies to help you navigate and optimize your cross-coupling experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of this compound.
Q1: What is the primary advantage of using a trimethylsilyl (TMS) group at the C4 position of indole?
A: The C4-TMS group serves two strategic purposes. First, it acts as a sterically bulky placeholder that can direct subsequent functionalization to other positions on the indole ring, a common challenge in indole chemistry due to the intrinsic reactivity of the C2 and C3 positions.[1] Second, the C-Si bond can be selectively cleaved and replaced, making the TMS group a versatile synthetic handle for late-stage diversification through reactions like ipso-substitution or protodesilylation.[2][3] This dual role allows for complex, multi-substituted indole scaffolds to be constructed with high precision.
Q2: I am concerned about the stability of the C4-TMS bond. Under what conditions is it labile?
A: The C(sp²)-Si bond is generally robust but can be cleaved under specific conditions. The primary culprits are strong bases and sources of fluoride ions. For instance, bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, or fluoride salts like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), can promote desilylation.[4] Acidic workup conditions can also lead to protodesilylation.[2][5] Careful selection of reagents and reaction conditions is crucial to preserve the TMS group when desired.
Q3: Does the N-H proton on the indole ring interfere with my cross-coupling reaction? Should I use a protecting group?
A: Yes, the acidic N-H proton can significantly interfere with many cross-coupling reactions. It can react with strong bases, consume organometallic reagents, or poison the catalyst.[6] For reactions requiring strong bases (e.g., Buchwald-Hartwig, some Suzuki couplings) or employing organometallic reagents sensitive to acidic protons, N-protection is highly recommended. Common protecting groups include Boc, tosyl (Ts), or a simple benzoyl (Bz) group. However, for some reactions using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents, the unprotected indole may be used directly, though optimization is often required.[7]
Part 2: Troubleshooting Guide for Specific Cross-Coupling Reactions
This section provides detailed, problem-oriented advice for the most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction has a very low yield or is not working at all.
Answer: A low yield in a Suzuki coupling is a multi-parameter issue. A systematic approach to optimization is best.
-
Re-evaluate Your Base: The base is critical for activating the boronic acid. While K₂CO₃ is a common starting point, its efficacy can be substrate-dependent.[8] Screen a panel of bases ranging from moderate to strong, such as K₃PO₄, Cs₂CO₃, or even NaOH in some cases.[9][10] Inorganic bases are generally superior to organic bases for this reaction.[10]
-
Optimize the Solvent System: The choice of solvent impacts the solubility of reagents and the stability of the catalytic species. Anhydrous polar aprotic solvents like 1,4-dioxane or DMF are excellent starting points.[11] For some systems, a mixture of an organic solvent and water (e.g., Toluene:H₂O or MeOH:H₂O) can dramatically increase the reaction rate and yield by facilitating the dissolution of the inorganic base.[9]
-
Check Your Catalyst and Ligand: While Pd(PPh₃)₄ is a workhorse, it can be inefficient for challenging substrates. Consider pre-catalysts or catalyst systems with more specialized ligands. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often more robust and effective.[8] For highly unreactive partners, consider using modern biarylphosphine ligands like XPhos or SPhos.
Problem: I am losing the C4-TMS group during the reaction.
Answer: Unintended desilylation during a Suzuki coupling is typically caused by an inappropriate choice of base or additives.
-
Avoid Fluoride: Do not use bases that are also fluoride sources, such as CsF, unless desilylation is the intended outcome.
-
Moderate Basicity: Extremely strong bases can attack the silicon center. If you suspect this is happening, switch from a base like Cs₂CO₃ to a milder one like K₂CO₃ or Na₂CO₃.[12]
-
Control Temperature: High temperatures can sometimes promote side reactions, including desilylation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Buchwald-Hartwig Amination
Problem: The reaction is sluggish, and I observe significant decomposition of my starting material.
Answer: Buchwald-Hartwig amination is highly sensitive to the ligand, base, and catalyst choice.[13][14]
-
The Ligand is Key: This is the most critical variable. The generation of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) revolutionized this reaction.[15][16] Standard ligands like PPh₃ are generally ineffective. Start with a pre-formed G2 or G3 pre-catalyst containing a ligand known to be effective for your class of amine (primary, secondary, etc.).
-
Base Selection is a Balancing Act: Strong bases like NaOtBu or LHMDS are standard but pose a high risk of cleaving the C4-TMS bond.[17] Start your optimization with a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[16] These are often sufficient and will better preserve the silyl group.
-
Ensure Inert Conditions: The Pd(0) catalytic species is oxygen-sensitive. Ensure your reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon). Any oxidative degradation of the catalyst will halt the reaction.
Problem: My primary side product is the desilylated indole.
Answer: This is a common issue due to the strong bases typically required.
-
Screen Weaker Bases: As mentioned above, move away from alkoxide bases. K₃PO₄ is an excellent alternative to try.
-
Lower Reaction Temperature: High temperatures can accelerate base-mediated desilylation. If your catalyst system is active enough, attempt the reaction at a lower temperature (e.g., 80-100 °C).
-
Protect the N-H Group: An unprotected N-H can be deprotonated, increasing the overall basicity of the reaction mixture and potentially facilitating intermolecular protonolysis of the C-Si bond. Using an N-protected indole is strongly advised.
Sonogashira Coupling
Problem: My reaction yield is low, and I see a lot of alkyne homocoupling (Glaser coupling).
Answer: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, often promoted by the copper(I) co-catalyst.[18]
-
Attempt a Copper-Free Protocol: Modern Sonogashira conditions often omit the copper co-catalyst, which minimizes Glaser coupling.[18][19] These protocols typically require a more active palladium catalyst/ligand system and may use a different base, such as an amine base (e.g., Et₃N, DIPEA) or an inorganic base.[4]
-
Control the Atmosphere: Oxygen can promote the oxidative homocoupling of the alkyne, especially in the presence of copper. Rigorous degassing and maintaining an inert atmosphere are critical.
-
Use TMS-Protected Alkynes: If you are coupling with a terminal alkyne, a common strategy is to use its TMS-protected version. This prevents homocoupling. The TMS group on the alkyne can then be cleaved in situ just before the coupling or removed in a subsequent step.[5] However, this requires careful tuning to avoid cleaving the C4-TMS group on your indole.
Stille Coupling
Problem: The reaction is slow and does not go to completion.
Answer: The rate-limiting step in Stille coupling is often the transmetalation between the organotin reagent and the palladium complex.[20]
-
Use an Additive: The transmetalation step can be dramatically accelerated by adding a copper(I) salt (e.g., CuI) or a chloride source like lithium chloride (LiCl).[21][22] CuI is believed to facilitate a more rapid Sn-to-Cu-to-Pd transmetalation cascade.
-
Choose the Right Solvent: Polar aprotic solvents like DMF or NMP are generally effective at promoting the reaction.[22]
-
Check Organostannane Purity: Organotin reagents can degrade over time. Ensure you are using a high-purity reagent. The major side reaction to watch for is homocoupling of the organostannane.[22]
Problem: I am struggling to remove the tin byproducts during purification.
Answer: This is the most significant drawback of Stille chemistry.[21]
-
Fluoride Wash: A common workup procedure involves washing the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts (e.g., Bu₃SnCl) to form insoluble, polymeric fluorostannates that can be removed by filtration.
-
Column Chromatography: Tin byproducts are often non-polar. Running silica gel chromatography with an eluent containing a small amount of triethylamine (~2-5%) can help chelate and remove the tin residues.[22]
Heck Reaction
Problem: My Heck reaction gives a mixture of products, including the reduced (hydrodehalogenated) starting material.
Answer: The formation of a reductive Heck product is a known side reaction that competes with the desired β-hydride elimination.[23]
-
Base Choice: The choice and stoichiometry of the base can influence the reaction pathway. An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over amine bases for intermolecular Heck reactions.
-
Solvent Matters: Polar aprotic solvents like DMF or DMAc are generally good choices.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress side reactions.[24]
Part 3: Experimental Protocols & Data Tables
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv., assuming it is N-protected and halogenated at the desired position), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and any additional ligand.
-
Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution). Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir for the allotted time (typically 4–24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Key Additive |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (2-5%) | - | K₃PO₄ (2-3) | 1,4-Dioxane | 80–100 | - |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Cs₂CO₃ (1.5-2) | Toluene | 100–110 | - |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | PPh₃ (4%) | Et₃N (3) | DMF | 60–80 | CuI (1-2 mol%) |
| Stille | Pd(PPh₃)₄ (5%) | - | - | DMF | 80–100 | CuI (10 mol%) |
| Heck | Pd(OAc)₂ (5%) | P(o-tol)₃ (10%) | K₂CO₃ (2) | DMAc | 100–120 | - |
Part 4: Visual Guides & Workflows
General Catalytic Cycle for Cross-Coupling
Caption: General Palladium Catalytic Cycle for Cross-Coupling Reactions.
Troubleshooting Workflow for Low Reaction Yield
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. rsc.org [rsc.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Stille Coupling | NROChemistry [nrochemistry.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of Silyl-Protected Indoles
Welcome to the technical support center for navigating the complexities of silyl group deprotection in indole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize N-silyl indoles as key intermediates. Here, we move beyond simple protocols to address the nuanced challenges you face at the bench, providing troubleshooting guides and in-depth FAQs to ensure your synthetic campaigns are successful, efficient, and reproducible.
The N-H bond of an indole is both nucleophilic and acidic, often leading to undesired side reactions during synthesis. Silyl groups, such as Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS), are frequently employed to temporarily mask this reactive site. Their utility lies in their ability to be installed and removed under specific conditions.[1][2] However, the deprotection step is often not trivial and can be plagued by issues like incomplete reactions, low yields, and substrate decomposition. This guide provides the expertise to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My standard TBAF deprotection of an N-TBDMS indole is sluggish or incomplete. What is the likely cause?
This is one of the most common issues encountered. Several factors could be at play:
-
Reagent Quality (Water Content): Tetrabutylammonium fluoride (TBAF) is highly hygroscopic. Commercially available solutions in THF typically contain variable amounts of water.[3][4] Water can hydrolyze the silyl ether byproduct (R₃Si-F) to a silanol (R₃Si-OH), which can complicate the reaction and purification. More critically, excess water can reduce the nucleophilicity of the fluoride ion, slowing down the deprotection. One study on RNA synthesis found that TBAF with high water content led to incomplete deprotection.[4]
-
Steric Hindrance: If the indole ring is heavily substituted, particularly at the C2 and C7 positions, access to the N-Si bond may be sterically impeded. TBDMS is significantly bulkier than TMS, making it more resilient to cleavage.[5]
-
Insufficient Reagent: While 1.1-1.5 equivalents of TBAF are often cited, stubborn cases may require a larger excess (3-5 equivalents) to drive the reaction to completion.[6]
Quick Solution: Before resorting to harsher methods, try using a fresh bottle of anhydrous or low-water content TBAF solution, or increase the equivalents of the reagent.
Q2: I'm observing significant decomposition of my indole product when using TBAF. Why does this happen and how can I prevent it?
While effective, TBAF is not just a fluoride source; it is also basic. The fluoride anion itself is a base, and commercial TBAF solutions can contain trace amounts of hydroxide or alkoxide impurities, increasing the overall basicity. This can be problematic for indoles bearing base-sensitive functional groups (e.g., esters, ketones) or electron-withdrawing groups that increase the acidity of other protons on the molecule.[7]
Solution: Buffered TBAF Conditions
To mitigate base-mediated decomposition, buffer the reaction mixture by adding one equivalent of acetic acid per equivalent of TBAF. This neutralizes the basicity without significantly impeding the fluoride ion's ability to cleave the Si-N bond.[7]
Protocol: Buffered TBAF Deprotection
-
Dissolve the N-silyl indole (1.0 equiv.) in anhydrous THF.
-
Add glacial acetic acid (1.5 equiv.).
-
Add a 1.0 M solution of TBAF in THF (1.5 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Perform a standard aqueous workup.
Q3: When should I choose acidic conditions over fluoride-based methods for deprotection?
Acidic conditions are a valuable alternative when your substrate is sensitive to the basicity of TBAF or when fluoride-mediated side reactions are a concern. The stability of silyl groups to acid is highly dependent on steric bulk.[8]
-
TMS and TES: These groups are highly labile and can often be cleaved with very mild acids like acetic acid in THF/water, or even silica gel during chromatography.[9]
-
TBDMS and TIPS: These require stronger acidic conditions. However, strongly acidic media (e.g., concentrated HCl, TFA) can be detrimental to the indole nucleus, potentially causing polymerization, degradation, or migration of substituents.[10]
A good compromise is to use a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., methanol, ethanol).[6]
Q4: I have a silyl ether (O-Si) and an N-silyl group on my indole. Is selective deprotection possible?
Yes, selective deprotection is feasible and relies on the differential lability of the O-Si and N-Si bonds. Generally, an N-Si bond is more labile than a sterically similar O-Si bond due to the lower electronegativity of nitrogen compared to oxygen, which makes the silicon atom more electrophilic.
-
To Cleave N-Si and Retain O-Si: Use very mild, carefully controlled conditions. For example, treating a molecule with both N-TBDMS and O-TBDMS groups with a mild protic acid in methanol (e.g., 1% HCl in MeOH) at low temperature may allow for selective cleavage of the N-TBDMS group.[11]
-
To Cleave O-Si and Retain N-Si: This is generally more challenging and depends heavily on the specific silyl groups. If the alcohol is primary (less hindered) and protected with a less bulky silyl group (e.g., O-TES) and the indole nitrogen is protected with a bulkier group (e.g., N-TIPS), selective deprotection of the O-TES group with mild acid is often possible while leaving the N-TIPS group intact.[6]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common deprotection failures.
Scenario 1: Incomplete or No Reaction
Your reaction has stalled, and a significant amount of starting material remains after prolonged reaction time.
Troubleshooting Flowchart: Incomplete Deprotection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Control of Side Reactions in the Functionalization of 4-(Trimethylsilyl)-1H-indole
Welcome to the technical support center for chemists working with 4-(trimethylsilyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block for the synthesis of 4-substituted indole derivatives. Here, we move beyond standard protocols to address the common and often frustrating side reactions that can compromise yield, purity, and experimental timelines. Our focus is on providing a deep, mechanistic understanding of why these side products form and offering field-proven strategies to steer your reactions toward the desired outcome.
Introduction: The Challenge of Regioselectivity
This compound is a valuable synthetic intermediate, employed as a surrogate for a 4-anion of the indole ring. The trimethylsilyl (TMS) group serves as a bulky, electronically influential directing group. However, the inherent reactivity of the indole nucleus, particularly at the C3 position, presents a significant challenge. Electrophilic aromatic substitution (EAS) on an unprotected indole is overwhelmingly directed to C3 due to the stability of the resulting intermediate.[1][2] The C4-TMS group is installed to override this natural propensity and enable functionalization at the C4 position.
The success of this strategy hinges on a delicate balance of competing reaction pathways. The primary undesired side products arise from three main competing reactions:
-
C3 Electrophilic Substitution: The highly nucleophilic C3 position of the indole ring can compete with the desired C4-substitution pathway, especially under conditions that favor electrophilic attack on the free indole.
-
Protodesilylation: Cleavage of the C-Si bond under acidic or even mildly protic conditions regenerates the parent indole, which can then undergo subsequent reactions, leading to a mixture of undesired products.[3]
-
Competing Ipso-Substitution: While often the desired pathway on a protected indole, uncontrolled ipso-substitution can lead to complex mixtures if not properly managed.
This guide will provide a structured approach to understanding and mitigating these side reactions through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My electrophilic substitution on this compound is giving me the C3-substituted product instead of the desired C4-substituted product.
Question: I am attempting a Friedel-Crafts acylation on this compound to introduce an acyl group at the C4 position, but my main product is the 3-acylindole. What is happening and how can I achieve C4 selectivity?
Answer: This is a classic case of the inherent reactivity of the indole C3 position overwhelming the directing effect of the C4-TMS group. The free N-H proton on the indole ring makes the pyrrole moiety highly electron-rich and susceptible to electrophilic attack at C3. To achieve C4 substitution, you must first "deactivate" the pyrrole ring and electronically favor ipso-substitution at the C4 position.
The Underlying Causality:
The key to controlling regioselectivity lies in modulating the electronics of the indole nitrogen. An unprotected indole nitrogen's lone pair of electrons is highly available for delocalization into the pyrrole ring, making C3 the most nucleophilic position. By installing an electron-withdrawing group on the nitrogen, you decrease the electron density of the pyrrole ring. This electronic shift makes the ipso-attack at the silyl-bearing carbon a more favorable pathway. The acetyl group is a commonly used and effective N-protecting group for this purpose.[1]
Troubleshooting Workflow:
Caption: Troubleshooting C3 vs. C4 substitution.
Solution: N-Acetylation to Promote Ipso-Substitution
The most reliable solution is to perform a two-step sequence: N-acetylation followed by electrophilic substitution. The N-acetyl group sufficiently reduces the nucleophilicity of the C3 position, making the desired C4 ipso-substitution the dominant pathway.
Protocol 1: N-Acetylation of this compound
This protocol provides a general method for the N-acetylation of your starting material.
| Parameter | Value/Condition | Rationale |
| Reagents | This compound, Acetic Anhydride, Sodium Hydride (NaH) | Acetic anhydride is the acylating agent. NaH is a strong, non-nucleophilic base that deprotonates the indole N-H, forming the highly nucleophilic indolide anion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Aprotic, anhydrous solvents are crucial to prevent quenching of the NaH and the indolide anion. |
| Temperature | 0 °C to room temperature | The initial deprotonation is performed at 0 °C to control the exothermic reaction. The acylation can then proceed at room temperature. |
| Stoichiometry | 1.1 eq. NaH, 1.2 eq. Acetic Anhydride | A slight excess of base ensures complete deprotonation. A slight excess of the acylating agent drives the reaction to completion. |
Step-by-Step Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-acetyl-4-(trimethylsilyl)-1H-indole.
With the N-acetylated substrate in hand, you can now proceed with the electrophilic substitution, which should now favor the C4 position.
Protocol 2: Friedel-Crafts Acylation of 1-Acetyl-4-(Trimethylsilyl)-1H-indole (Ipso-Substitution)
This protocol demonstrates the ipso-acylation at the C4 position.
| Parameter | Value/Condition | Rationale |
| Reagents | 1-acetyl-4-(trimethylsilyl)-1H-indole, Acyl Chloride, Lewis Acid (e.g., SnCl₄ or AlCl₃) | The acyl chloride is the electrophile precursor. The Lewis acid activates the acyl chloride to form the acylium ion. |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert, aprotic solvent is required for Friedel-Crafts reactions. |
| Temperature | -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions, including protodesilylation and decomposition. |
| Stoichiometry | 1.1 eq. Acyl Chloride, 1.2 eq. Lewis Acid | A slight excess of the acyl chloride and Lewis acid is typically used. |
Step-by-Step Methodology:
-
To a solution of 1-acetyl-4-(trimethylsilyl)-1H-indole (1.0 equivalent) and the acyl chloride (1.1 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add the Lewis acid (e.g., a 1M solution of SnCl₄ in DCM, 1.2 equivalents) dropwise.
-
Stir the reaction mixture at low temperature (-78 °C to 0 °C) for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 1-acetyl-4-acyl-1H-indole.
Issue 2: My reaction is yielding a significant amount of the desilylated indole.
Question: I am running an electrophilic substitution on 1-acetyl-4-(trimethylsilyl)-1H-indole, but I am observing a significant amount of 1-acetyl-1H-indole as a byproduct. What is causing this protodesilylation, and how can I prevent it?
Answer: Protodesilylation, the cleavage of the carbon-silicon bond and its replacement with a proton, is a common side reaction in the chemistry of arylsilanes, especially under acidic conditions. The Lewis acids used in reactions like Friedel-Crafts acylation, or any adventitious protic sources, can facilitate this undesired pathway.
The Underlying Causality:
The C-Si bond is susceptible to electrophilic attack by a proton (or a Lewis acid-proton complex). The stability of the Wheland intermediate formed upon protonation of the aromatic ring facilitates the cleavage of the TMS group as a silylium-like cation.
Mechanism of Protodesilylation:
Caption: Protodesilylation side reaction pathway.
Troubleshooting & Optimization:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Any trace of water can generate protic acids in the presence of a Lewis acid.
-
Choice of Lewis Acid: Some Lewis acids are more prone to generating protic species than others. If using AlCl₃, which can be particularly aggressive, consider switching to a milder Lewis acid like SnCl₄ or TiCl₄.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Low temperatures (-78 °C is common) disfavor the protodesilylation pathway.
-
Order of Addition: Adding the Lewis acid to the solution of the substrate and electrophile at low temperature can sometimes minimize side reactions by ensuring the electrophile is activated in the presence of the substrate, rather than allowing the Lewis acid to react with trace impurities first.
-
Non-acidic Conditions: If possible, explore alternative reaction conditions that do not require strong Lewis acids. For example, for halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical or milder ionic conditions might be viable alternatives to using X₂ and a Lewis acid.[4]
Issue 3: I am getting a mixture of C3-substituted, C4-ipso-substituted, and desilylated products.
Question: My reaction is a mess. I see spots on my TLC for my starting material, the desired C4-product, the C3-substituted product, and the desilylated product. How can I systematically troubleshoot this?
Answer: Observing a mixture of all three products indicates a lack of control over the competing reaction pathways. This typically arises from a failure to adequately protect the indole nitrogen, coupled with reaction conditions that are too harsh.
Systematic Troubleshooting Approach:
-
Confirm N-Protection: The first and most critical step is to ensure the indole nitrogen is protected with an electron-withdrawing group. If you have not done so, this is the primary cause of C3-substitution. Stop and perform the N-acetylation as described in Protocol 1 .
-
Analyze Reaction Conditions: If the nitrogen is protected, the issue lies with your reaction conditions.
-
Protodesilylation Dominant? If the desilylated product is a major component, your conditions are too acidic or wet. Refer to the troubleshooting steps for Issue 2 .
-
C3-Substitution Still Occurring? If you are still observing C3-substitution on an N-acetylated indole, it's possible that your reaction conditions are causing deacetylation, regenerating the unprotected indole in situ. This can happen with very strong Lewis acids or prolonged reaction times at elevated temperatures. Consider using a milder Lewis acid and strictly maintaining low temperatures.
-
-
Purify and Characterize: Ensure your starting 1-acetyl-4-(trimethylsilyl)-1H-indole is pure. Any unreacted this compound from the acetylation step will lead to C3-substitution in the subsequent reaction.
Decision Tree for Troubleshooting Complex Mixtures:
Caption: Systematic troubleshooting for complex product mixtures.
By methodically addressing these issues, starting with the crucial N-protection step, you can systematically eliminate the sources of side reactions and achieve a clean conversion to your desired 4-substituted indole.
References
troubleshooting failed reactions involving 4-(Trimethylsilyl)-1h-indole
Welcome to the technical support center for 4-(Trimethylsilyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during reactions involving this versatile building block. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
I. Deprotection and Desilylation Issues
The C4-trimethylsilyl (TMS) group is a valuable directing group and protecting group. However, its removal can sometimes be problematic.
FAQ 1: My fluoride-mediated desilylation is sluggish or incomplete. How can I drive it to completion?
Possible Causes:
-
Insufficient Fluoride Source Reactivity: The choice and quality of the fluoride reagent are critical.
-
Steric Hindrance: While not extreme, the indole scaffold can present steric challenges.
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing both the substrate and the fluoride reagent.
-
Water Content: Excess water in reagents like TBAF can reduce its efficacy.[1]
Troubleshooting & Optimization Protocol:
-
Reagent & Solvent Quality:
-
Use a fresh, anhydrous grade of Tetrabutylammonium fluoride (TBAF) in THF. Commercial TBAF solutions in THF can contain varying amounts of water, which can hinder the reaction.[1][2]
-
Consider using alternative fluoride sources like cesium fluoride (CsF) or anhydrous hydrogen fluoride (HF) complexes, such as HF-pyridine, if TBAF proves ineffective.[3]
-
-
Reaction Conditions:
-
Alternative Deprotection Methods:
-
If fluoride-based methods fail or are incompatible with other functional groups, consider acid-mediated desilylation. A solution of HCl or trifluoroacetic acid (TFA) in a protic solvent like methanol or water can be effective.
-
Caution: The indole nucleus is sensitive to strong acids, which can lead to polymerization or degradation.[4] Start with mild conditions (e.g., 1M HCl in MeOH at room temperature) and monitor the reaction closely by TLC.
-
Troubleshooting Desilylation Workflow
References
effect of reaction conditions on the stability of 4-(Trimethylsilyl)-1h-indole
Welcome to the technical support center for 4-(Trimethylsilyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile synthetic intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success when working with this compound.
Frequently Asked Questions (FAQs)
General Stability & Handling
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure long-term stability and prevent degradation, this compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C)[1][2]. The compound is a solid with a melting point of 58-60°C[1]. The primary reason for these precautions is to minimize exposure to atmospheric moisture and acidic gases (like CO₂), which can promote slow hydrolysis of the trimethylsilyl (TMS) group over time. It is classified as hydrolytic sensitivity class 4, indicating no reaction with water under neutral conditions, but this does not account for acidic or basic catalysis[1].
Q2: What is the primary mode of degradation for this compound?
A2: The principal degradation pathway is the cleavage of the C-Si bond, a process known as protodesilylation, to yield indole. This reaction is catalyzed by acidic or certain nucleophilic conditions. The silicon atom is susceptible to nucleophilic attack, and the aromatic ring system can be protonated, which weakens the C-Si bond and facilitates its cleavage.
Troubleshooting Guide: Reaction Conditions
This section addresses specific issues you might encounter during synthesis and provides solutions grounded in chemical principles.
Effect of pH and Acidity
Q3: My reaction is performed under acidic conditions, and I'm observing significant loss of the trimethylsilyl group. Why is this happening and how can I prevent it?
A3: The C(aryl)-Si bond in this compound is highly susceptible to cleavage under acidic conditions. Strong acids like hydroiodic acid (HI) are known to readily cleave silyl protecting groups[3].
Causality (The "Why"): The mechanism involves protonation of the indole ring, which increases the electrophilicity of the ipso-carbon (the carbon attached to the silicon). This makes the silicon group a better leaving group, which is then displaced by a proton. This process, known as protodesilylation, is often rapid and irreversible. The general stability of silyl ethers under acidic media follows the trend: TBS < TIPS < TBDPS; aryl-silyl bonds are also known to be acid-labile[3].
Solutions & Protocol Adjustments:
-
Avoid Strong Acids: If possible, redesign your synthetic route to avoid strongly acidic conditions.
-
Use Buffered Systems: If acidic pH is unavoidable, use a buffered solution to maintain the mildest possible acidic environment.
-
Anhydrous Conditions: The presence of water accelerates acid-catalyzed desilylation. Ensuring strictly anhydrous conditions can slow the degradation rate.
-
Alternative Catalysts: Explore Lewis acids that are less prone to promoting protodesilylation if your reaction requires acid catalysis.
The following diagram illustrates the decision-making process when dealing with acidic conditions.
Caption: Troubleshooting workflow for acid-induced desilylation.
Effect of Solvents
Q4: Can the choice of solvent affect the stability of the C-Si bond? I noticed lower yields in protic solvents.
A4: Yes, solvent choice is critical. Protic solvents, especially alcohols like methanol, can facilitate the removal of the TMS group, a reaction known as methanolysis[4][5].
Causality (The "Why"): Protic solvents can act as a proton source, initiating acid-catalyzed desilylation, especially if trace acids are present. Furthermore, the solvent itself can act as a nucleophile, attacking the silicon atom and assisting in the cleavage of the C-Si bond. This is an example of a solvolysis reaction. The stability of reactants and products can be differentially affected by the solvent, shifting the reaction equilibrium[6].
Recommended Solvents for Enhanced Stability:
-
Aprotic, Non-polar: Hexanes, Toluene
-
Aprotic, Polar: Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Experimental Protocol: Electrophilic Substitution at C-3 (Halogenation) This protocol for a bromination reaction at the C-3 position utilizes an aprotic solvent to preserve the C-4 silyl group.
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add this compound (1.0 equiv).
-
Solvent: Dissolve the starting material in anhydrous THF (0.1 M). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equiv) in anhydrous THF dropwise over 20 minutes. The C-3 position of the indole is highly nucleophilic and will react preferentially[4][7].
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Effect of Temperature
Q5: Does this compound have limited thermal stability?
A5: While specific high-temperature degradation studies on this compound are not extensively published, silyl-aryl compounds are generally considered to have good thermal stability in the absence of catalysts for degradation (like acid or moisture)[8]. Most synthetic procedures involving this compound are conducted at temperatures ranging from -78°C to room temperature or slightly elevated temperatures (e.g., 60-70°C)[9]. Extreme heat is unnecessary for most transformations and can promote side reactions or degradation, especially if reactive impurities are present. For storage, keeping the compound cold is recommended to minimize any potential long-term degradation pathways[10].
Compatibility with Common Reagents
Q6: I need to perform a reaction on another part of the molecule. Which common reagents are compatible with the 4-TMS-indole moiety?
A6: The compatibility of the 4-TMS group is highly dependent on the reaction conditions. The table below summarizes general compatibility, but pilot reactions are always recommended.
| Reagent Class | Compatibility | Rationale & Key Considerations |
| Strong Acids (e.g., HCl, H₂SO₄, HI) | Incompatible | Rapidly promotes protodesilylation[3]. |
| Strong Bases (e.g., n-BuLi, LDA) | Use with Caution | Can deprotonate the indole N-H. While generally compatible with the C-Si bond, subsequent reactions may be affected. Anhydrous conditions are critical[11]. |
| Fluoride Ion Sources (e.g., TBAF) | Incompatible | Fluoride has a very high affinity for silicon and is the standard reagent for cleaving silyl groups[12]. This is the basis for its use as a protecting group. |
| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Compatible | These reagents are nucleophilic hydrides and do not typically cleave the C-Si bond under standard conditions. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂) | Compatible | The C-Si bond is stable to these conditions. Successful hydrogenations have been reported in the synthesis of related indole structures[13]. |
| Oxidizing Agents (e.g., m-CPBA, PCC) | Use with Caution | The indole ring itself is susceptible to oxidation. The compatibility will depend more on the stability of the indole nucleus than the C-Si bond. |
The following diagram illustrates the general degradation pathways based on reaction conditions.
Caption: Degradation and reaction pathways of 4-(TMS)-1H-indole.
References
- 1. 82645-11-2 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 82645-11-2 CAS Manufactory [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 标题:Preparation and reactions of 4-(trimethylsilyl) indole【化源网】 [chemsrc.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 4-(Trimethylsilyl)-1H-indole
Welcome to the technical support center for the cross-coupling of 4-(trimethylsilyl)-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The presence of the trimethylsilyl (TMS) group at the C4 position offers unique synthetic handles but also introduces specific challenges, primarily related to its lability. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trimethylsilyl (TMS) group at the C4 position?
The TMS group at the C4 position of the indole scaffold serves a dual purpose. Primarily, it acts as a synthetic handle or a "masked" functionality. While direct C-H activation at the C4 position of indole is challenging, installing a TMS group allows for subsequent silicon-based cross-coupling reactions (e.g., Hiyama coupling) or conversion to other functional groups like halides (e.g., via ipso-halogenation) for use in more traditional cross-coupling reactions.[1] In some contexts, bulky silyl groups can also serve as directing groups to influence the regioselectivity of other reactions on the indole ring.[1] However, for the purpose of this guide, we assume the primary goal is to perform a cross-coupling reaction at a different position (e.g., C3, C5, or N) while preserving the C4-TMS group, or to use the silyl group itself in a coupling reaction.
Q2: Which palladium-catalyzed cross-coupling reaction should I choose, and how does the indole N-H proton affect the reaction?
The choice of reaction depends on the bond you intend to form (C-C, C-N, etc.). The most common and effective reactions for indole functionalization are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3][4]
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. It is widely used in medicinal chemistry due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.[2]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds, coupling the indole (at a halogenated position or via C-H activation) with primary or secondary amines.[2][5] This is crucial for synthesizing many pharmaceutical compounds.[6]
-
Sonogashira Coupling: Used to form C-C bonds between the indole scaffold and terminal alkynes, creating arylalkyne structures.[4][7][8]
The acidic N-H proton of the indole ring is a critical factor. It can react with the base or organometallic intermediates, potentially poisoning the catalyst or leading to unwanted side reactions.[9] You have two primary strategies to address this:
-
N-Protection: Protecting the indole nitrogen with groups like Boc, tosyl (Ts), or a silyl group (e.g., SEM) can prevent interference and often improves solubility and yield. However, this adds extra steps to the synthesis.
-
Use of Strong Base: Employing a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) can deprotonate the indole in situ, forming the indolide anion, which is often a competent participant in the catalytic cycle. The choice of base must be carefully balanced against the stability of the C4-TMS group.
Q3: What is the fundamental mechanism of palladium-catalyzed cross-coupling, and why is it important for troubleshooting?
Understanding the catalytic cycle is essential for diagnosing failed reactions. Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to Pd(II). This is often the rate-limiting step, especially for less reactive aryl chlorides or bromides.[12]
-
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the Pd(II) center, displacing the halide. This step is facilitated by the base.[10][13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Knowing this cycle helps pinpoint where a reaction might be failing. For instance, if starting material is recovered unchanged, the oxidative addition step may be failing. If homocoupled products are observed, the transmetalation or reductive elimination steps may be sluggish compared to side reactions.
References
- 1. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nobelprize.org [nobelprize.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Reactions with 4-(Trimethylsilyl)-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(trimethylsilyl)-1H-indole. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the workup and purification of reactions involving this versatile building block. By understanding the underlying chemistry of this C4-silylated indole, you can optimize your protocols, maximize yields, and ensure the integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My standard aqueous workup led to significant loss of the trimethylsilyl (TMS) group. What happened and how can I prevent it?
A1: Unintended desilylation is the most common issue when working with this compound. The C(sp²)–Si bond at the 4-position of the indole is susceptible to cleavage under certain conditions, primarily acidic environments.
-
Causality: The TMS group on an aromatic ring, like indole, can be cleaved by electrophiles, with the proton (H⁺) being the most common culprit in a standard aqueous workup. Even mildly acidic conditions, such as a saturated ammonium chloride (NH₄Cl) wash, can lead to partial or complete protodesilylation, yielding the parent indole as a byproduct. The electron-rich nature of the indole ring can facilitate this electrophilic substitution.
-
Preventative Measures:
-
Strictly Neutral or Basic Washes: Avoid any acidic solutions during the aqueous extraction. Use deionized water, saturated sodium bicarbonate (NaHCO₃) solution, or brine (saturated NaCl solution) for all washes.[1][2]
-
Quenching Strategy: If your reaction requires quenching, opt for a non-acidic quencher. For instance, instead of NH₄Cl, consider quenching with cold water or a bicarbonate solution.
-
Temperature Control: Perform the workup at a low temperature (0-5 °C) to minimize the rate of potential side reactions, including desilylation.
-
Q2: I am performing a reaction at the N-H position of this compound. Do I need to worry about the TMS group?
A2: Generally, the C4-TMS group is stable to many conditions used for N-functionalization, especially those involving bases. For example, deprotonation of the indole nitrogen with bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) followed by quenching with an electrophile (e.g., alkyl halides, SEM-Cl) typically leaves the C4-TMS group intact.[3]
However, you must be cautious about the subsequent workup. As detailed in Q1, an acidic workup following N-functionalization can cleave the TMS group. Always use neutral or basic workup conditions to preserve the silyl moiety.
Q3: During column chromatography on silica gel, my product is decomposing or streaking badly. What is the cause and what is the solution?
A3: The acidic nature of standard silica gel can cause on-column degradation of sensitive molecules, including indoles and organosilanes. The silanol groups (Si-OH) on the silica surface can promote desilylation or other acid-catalyzed decomposition pathways.[4]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running your column, flush it with the eluent system containing a small amount of a basic additive, typically 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica.[4] The same percentage of base should be maintained in the mobile phase throughout the purification.
-
Use an Alternative Stationary Phase: If the compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina or florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. A "flash" chromatography approach is generally preferred over slow gravity chromatography.[5]
-
| Stationary Phase | Additive | Suitability for 4-TMS-Indole Derivatives |
| Standard Silica Gel | 0.5-1% Triethylamine | Good for moderately stable compounds. |
| Neutral Alumina | None required | Excellent for acid-sensitive compounds. |
| Florisil | None required | Good alternative, particularly for less polar compounds. |
Troubleshooting Guide: Specific Experimental Scenarios
Scenario 1: Electrophilic Substitution at C3
You have successfully performed a Vilsmeier-Haack reaction to install a formyl group at the C3 position of this compound. Now you need to work up the reaction and purify the product.
Workflow for C3-Functionalization Workup
Caption: Recommended workup for C3-functionalization.
-
Key Consideration - The Quench: The Vilsmeier-Haack reaction generates an acidic environment. The quench is the most critical step to prevent desilylation. Slowly pour the reaction mixture into a vigorously stirred, cold (ice bath) aqueous solution of a base like sodium bicarbonate or sodium hydroxide. Monitor the pH to ensure it remains basic (pH > 8) throughout the addition. This neutralizes the acidic reagents before they can cleave the TMS group.
Scenario 2: ipso-Substitution of the TMS Group
You are attempting a Friedel-Crafts acylation on 1-acetyl-4-(trimethylsilyl)-1H-indole, expecting the acyl group to replace the TMS group at the C4 position. The reaction is sluggish, and the workup is messy.
Troubleshooting ipso-Substitution Reactions
Caption: Troubleshooting ipso-substitution reactions.
-
Expert Insight: ipso-Substitution, the replacement of the silyl group, is a powerful transformation but requires careful execution. The N-acetyl group is crucial as it deactivates the C3 position and directs the electrophile to C4.[6] The workup for these reactions often involves quenching a Lewis acid (like AlCl₃). This is one of the few instances where a dilute acid quench is necessary. Perform the quench at low temperature and extract the product into an organic solvent immediately to prevent prolonged exposure of the indole ring to the acidic medium, which could cause decomposition.
Detailed Protocol: General Workup for Preserving the C4-TMS Group
This protocol is a reliable starting point for most reactions where the goal is to isolate the this compound derivative.
Step-by-Step Methodology:
-
Reaction Quenching (if applicable):
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or deionized water while stirring, until gas evolution ceases or the reactive species are consumed.
-
If the reaction solvent is water-miscible (e.g., THF, DMF), proceed to the extraction step. For DMF or DMSO, a larger volume of water will be needed for the wash steps to effectively remove them.[7][8]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel vigorously, venting frequently to release any pressure.[2]
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Combined Organic Layers:
-
Combine all organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (1x)
-
Deionized water (1x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is clear.
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Prepare a silica gel column, pre-treating it with an eluent containing 0.5-1% triethylamine if the product is suspected to be acid-sensitive.
-
Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column.
-
Elute the column with a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the pure this compound derivative.
-
By following these guidelines and understanding the chemical sensitivities of the C-Si bond, researchers can confidently handle the workup and purification of reactions involving this compound, ensuring higher yields and product purity.
References
- 1. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Workup [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Silyl Protecting Groups for Indoles
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus is a cornerstone of countless biologically active molecules. However, the acidic N-H proton of the indole ring often presents a significant challenge in synthetic strategies, interfering with a wide range of reactions such as metalations, acylations, and alkylations.[1] The strategic protection of this nitrogen atom is therefore a critical step in the successful functionalization of the indole core. Among the diverse arsenal of protecting groups, silyl ethers have emerged as a versatile and highly effective option.
This guide provides an in-depth, objective comparison of common silyl protecting groups for indoles, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, offering a practical framework for selecting the optimal silyl protecting group for your specific synthetic needs.
The "Why": The Imperative for Indole N-H Protection
The lone pair of electrons on the indole nitrogen is integral to its aromaticity. However, the N-H proton is sufficiently acidic (pKa ≈ 17 in DMSO) to be removed by common bases used in organic synthesis, such as organolithium reagents or hydrides. This deprotonation generates the indolide anion, which can compete with other desired transformations. Furthermore, the N-H bond can react with various electrophiles, leading to undesired side products. A suitable protecting group mitigates these issues by temporarily replacing the acidic proton with a stable, non-reactive moiety.
An ideal protecting group for the indole nitrogen should be:
-
Easy and high-yielding to install.
-
Stable to the desired reaction conditions.
-
Readily and selectively removed under mild conditions that do not affect other functional groups.
-
Inexpensive and readily available. [2]
Silyl groups fulfill these criteria to varying degrees, with their utility being dictated primarily by the steric bulk of the substituents on the silicon atom.
The "Which": A Comparative Analysis of Common Silyl Protecting Groups
The most frequently employed silyl protecting groups for indoles are Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), and Triisopropylsilyl (TIPS). The fundamental difference between these groups lies in their steric hindrance, which directly correlates with their stability.
The Stability Spectrum
The stability of silyl-protected indoles is a critical factor in their application. Sterically bulkier groups are more resistant to cleavage under both acidic and basic conditions. This is due to the steric hindrance around the silicon atom, which impedes the approach of nucleophiles or solvent molecules required for cleavage.
The generally accepted order of stability for silyl ethers, which serves as an excellent proxy for N-silyl indoles, is as follows:
TMS < TES < TBDMS < TIPS
This differential stability is the cornerstone of orthogonal protection strategies, allowing for the selective deprotection of one silyl group in the presence of another.
| Protecting Group | Structure | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) | Key Features |
| TMS (Trimethylsilyl) | -(Si(CH₃)₃) | Very Low | Very Low | Highly labile, often cleaved during workup or chromatography. Limited use as a robust protecting group. |
| TES (Triethylsilyl) | -(Si(CH₂CH₃)₃) | Low to Moderate | Low to Moderate | More stable than TMS, useful for selective deprotection in the presence of bulkier silyl groups. |
| TBDMS (tert-Butyldimethylsilyl) | -(Si(CH₃)₂(C(CH₃)₃)) | High | High | A workhorse protecting group offering a good balance of stability and ease of removal. Stable to a wide range of reaction conditions. |
| TIPS (Triisopropylsilyl) | -(Si(CH(CH₃)₂)₃) | Very High | Very High | Extremely robust, used when very harsh conditions are required. More challenging to remove. |
Table 1: Comparative Properties of Common Silyl Protecting Groups for Indoles. The relative stability data is extrapolated from studies on silyl ethers, which closely parallels the behavior of N-silyl indoles.
The "How": Experimental Protocols and Mechanistic Insights
The choice of silylating agent and reaction conditions is crucial for efficient protection. Similarly, a variety of methods are available for deprotection, allowing for selective removal based on the stability of the silyl group.
Protection of the Indole Nitrogen
The general strategy for N-silylation of indoles involves deprotonation of the N-H bond with a suitable base, followed by quenching with a silyl halide.
Diagram of the General Protection Workflow:
Caption: General workflow for the N-silylation of indoles.
Detailed Protocol: N-TBDMS Protection of Indole
This protocol is a robust and widely used method for the protection of the indole nitrogen.
-
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of TBDMSCl (1.2 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-TBDMS-indole.
-
Deprotection of N-Silyl Indoles
The cleavage of the N-Si bond is most commonly achieved using a fluoride source, taking advantage of the high affinity of silicon for fluorine. Acidic and basic conditions can also be employed, with the choice of reagent depending on the stability of the silyl group and the presence of other functional groups in the molecule.
Diagram of Deprotection Pathways:
Caption: Common deprotection pathways for N-silyl indoles.
Detailed Protocol: Deprotection of N-TBDMS Indole using TBAF
This is a mild and highly efficient method for the cleavage of TBDMS and other silyl groups.
-
Materials:
-
N-TBDMS-indole
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-TBDMS-indole (1.0 equivalent) in anhydrous THF at room temperature under an inert atmosphere.
-
Add TBAF solution (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected indole.
-
Navigating the Synthetic Landscape: Strategic Applications
The choice of silyl protecting group is dictated by the intended subsequent transformations.
-
For reactions involving strong bases (e.g., lithiation): A robust protecting group like TBDMS or TIPS is essential to prevent cleavage. For instance, N-TBDMS protection allows for regioselective lithiation at the C2 position of the indole ring.[3]
-
For reactions requiring acidic conditions: Again, a sterically hindered group such as TBDMS or TIPS is necessary. TMS and TES are generally too labile under acidic conditions.
-
For orthogonal deprotection strategies: The differential stability of silyl groups can be exploited. For example, a TES group can be selectively cleaved in the presence of a TBDMS or TIPS group using mild acidic conditions or specific fluoride reagents.
Conclusion: Making an Informed Choice
The selection of a silyl protecting group for indole synthesis is a critical decision that can significantly impact the success of a synthetic route. By understanding the interplay between steric hindrance and stability, and by having a repertoire of reliable protection and deprotection protocols, researchers can confidently navigate the complexities of indole chemistry. The TBDMS group offers a versatile and robust option for a wide range of applications, while the lability of TES and the extreme stability of TIPS provide valuable tools for more specialized synthetic challenges. Careful consideration of the planned reaction sequence will ultimately guide the selection of the most appropriate silyl protecting group for the task at hand.
References
A Comparative Guide to Modern Synthetic Routes for 4-Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, with its derivatives exhibiting a vast spectrum of biological activities. Among these, 4-substituted indoles are particularly significant as key structural motifs in numerous pharmacologically active compounds, including the ergot alkaloids.[1][2] However, the regioselective synthesis of these isomers presents a considerable challenge due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position.[3][4]
Classical methods for indole synthesis, while foundational, often lack the regiocontrol necessary for the efficient production of 4-substituted derivatives, necessitating lengthy and often low-yielding multi-step sequences.[1][5] This guide provides an in-depth comparison of modern, alternative methodologies that offer superior regioselectivity and efficiency for the synthesis of 4-substituted indoles. We will delve into the mechanisms, experimental protocols, and performance of key contemporary strategies, including transition-metal-catalyzed C-H activation, the Larock indole synthesis, the Hemetsberger-Knittel synthesis, and emerging photoredox-catalyzed approaches.
Direct C-H Functionalization: A Paradigm Shift in Indole Synthesis
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis.[6] For the synthesis of 4-substituted indoles, transition-metal-catalyzed C-H activation offers a transformative approach, enabling the direct introduction of substituents at the traditionally less reactive C4 position.
Ruthenium-Catalyzed C4-Alkenylation
A significant breakthrough in this area is the use of ruthenium catalysts with a directing group strategy. By employing a removable directing group, such as an aldehyde at the C3 position, the catalyst is guided to the C4-C-H bond, facilitating regioselective alkenylation.[1][2][7] This method is notable for its mild reaction conditions and high regioselectivity.[1][2]
Mechanism of Ruthenium-Catalyzed C4-Alkenylation:
The catalytic cycle is believed to involve the coordination of the directing group to the ruthenium center, followed by ortho-metalation to form a six-membered ruthenacycle intermediate. Subsequent coordination of the olefin, migratory insertion, and reductive elimination afford the C4-alkenylated indole and regenerate the active catalyst.[6]
Figure 1: Proposed catalytic cycle for Ruthenium-catalyzed C4-alkenylation of indole-3-carbaldehyde.
Experimental Protocol: Ruthenium-Catalyzed C4-Alkenylation of Indole-3-carbaldehyde
-
Materials: Indole-3-carbaldehyde, acrylate ester, [RuCl2(p-cymene)]2, AgSbF6, Cu(OAc)2·H2O, and 1,2-dichloroethane (DCE).
-
Procedure:
-
To an oven-dried flask, add indole-3-carbaldehyde (1.0 equiv), [RuCl2(p-cymene)]2 (5 mol %), and AgSbF6 (20 mol %).
-
Add Cu(OAc)2·H2O (2.0 equiv) and the acrylate ester (3.0 equiv).
-
Add DCE as the solvent and stir the reaction mixture at 80 °C for 12-24 hours under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired 4-alkenylated indole.
-
Performance Data:
| Substrate (Indole-3-carbaldehyde derivative) | Olefin | Yield (%) | Reference |
| N-Methylindole-3-carbaldehyde | Ethyl acrylate | 85 | [1] |
| 5-Bromoindole-3-carbaldehyde | Methyl acrylate | 78 | [2] |
| N-Acetylindole-3-carbaldehyde | Styrene | 65 | [6] |
Palladium-Catalyzed Annulation: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form a polysubstituted indole.[8][9] This methodology is highly versatile and can be adapted for the synthesis of 4-substituted indoles by using appropriately substituted anilines.[10][11]
Mechanism of the Larock Indole Synthesis
The reaction proceeds through a catalytic cycle involving the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular C-N bond formation to construct the indole ring.[8]
Figure 2: Simplified catalytic cycle of the Larock indole synthesis.
Experimental Protocol: Larock Synthesis of a 4-Substituted Indole
-
Materials: 2-Iodo-5-methylaniline, 1-pentyne, Pd(OAc)2, PPh3, K2CO3, and DMF.
-
Procedure:
-
In a reaction tube, combine 2-iodo-5-methylaniline (1.0 equiv), Pd(OAc)2 (5 mol %), and PPh3 (10 mol %).
-
Add K2CO3 (2.0 equiv) to the mixture.
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous DMF followed by 1-pentyne (1.2 equiv).
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the 4-methyl-2-propylindole.
-
Performance Data:
| o-Iodoaniline | Alkyne | Yield (%) | Reference |
| 2-Iodo-5-nitroaniline | Diphenylacetylene | 75 | [8] |
| N-Acetyl-2-iodoaniline | 1-Hexyne | 88 | [8] |
| 2-Iodo-4-methoxyaniline | Phenylacetylene | 92 | [11] |
Thermal Rearrangement: The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[12][13] This method provides a route to indoles with a useful carboxylic ester handle at the C2 position, which can be further manipulated. The synthesis of 4-substituted indoles is achievable by starting with the appropriately substituted aryl aldehyde.[14]
Mechanistic Pathway
The reaction is believed to proceed through the formation of a vinyl nitrene intermediate upon thermal decomposition of the azide. This highly reactive intermediate then undergoes an intramolecular cyclization onto the aromatic ring, followed by a rearrangement to afford the indole product.[13]
Figure 3: Proposed reaction pathway for the Hemetsberger-Knittel indole synthesis.
Experimental Protocol: Hemetsberger-Knittel Synthesis of Ethyl 4-Methoxyindole-2-carboxylate
-
Materials: 4-Methoxybenzaldehyde, ethyl azidoacetate, sodium ethoxide, and xylene.
-
Procedure:
-
Prepare the ethyl 2-azido-3-(4-methoxyphenyl)propenoate by the condensation of 4-methoxybenzaldehyde with ethyl azidoacetate in the presence of sodium ethoxide.[15]
-
Dissolve the resulting azido-propenoate in a high-boiling solvent such as xylene.
-
Heat the solution to reflux (approximately 140 °C) for 2-4 hours.
-
Monitor the evolution of nitrogen gas and the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain ethyl 4-methoxyindole-2-carboxylate.
-
Performance Data:
| Aryl Aldehyde | Yield of Indole-2-carboxylate (%) | Reference |
| 4-Chlorobenzaldehyde | 72 | [14] |
| 3,4-Dimethoxybenzaldehyde | 85 | [16] |
| 2-Naphthaldehyde | 68 | [14] |
Emerging Frontiers: Photoredox Catalysis and Radical Cyclizations
Recent advancements in synthetic methodology have seen the rise of photoredox catalysis as a mild and powerful tool for the construction of complex molecules.[17][18] For indole synthesis, this approach offers novel pathways for ring formation under ambient conditions, often proceeding through radical intermediates.
Visible-Light-Mediated N-H Activation
One innovative strategy involves the direct activation of the N-H bond of a 2-vinylaniline derivative using a photocatalyst.[17] The resulting aminyl radical can then undergo an intramolecular cyclization onto the vinyl group to form the indole nucleus. This method is particularly promising for its mild conditions and the potential for asymmetric variants.
Experimental Workflow: Photoredox-Catalyzed Indole Synthesis
Figure 4: General experimental workflow for a photoredox-catalyzed indole synthesis.
Performance Data:
The application of photoredox catalysis to the synthesis of 4-substituted indoles is an evolving field, with initial studies demonstrating proof-of-concept. Yields are often moderate to good, and the substrate scope is currently being expanded. For instance, the cyclization of a 2-vinyl-5-methylaniline derivative under photoredox conditions has been reported to yield the corresponding 4-methylindole in a 65% yield.[18]
Comparative Summary and Outlook
| Method | Key Features | Advantages | Disadvantages |
| C-H Activation | Direct functionalization of C-H bonds; requires a directing group. | High atom economy; excellent regioselectivity; mild conditions. | Requires a directing group which may need to be installed and removed; catalyst can be expensive. |
| Larock Synthesis | Palladium-catalyzed annulation of o-iodoanilines and alkynes. | High versatility; good functional group tolerance; convergent. | Requires pre-functionalized starting materials (o-iodoanilines); potential for catalyst poisoning. |
| Hemetsberger-Knittel | Thermal decomposition of an azido-propenoate. | Access to C2-carboxylated indoles; readily available starting materials. | High reaction temperatures; potential hazards associated with azides; limited substrate scope. |
| Photoredox Catalysis | Visible-light-mediated radical cyclization. | Extremely mild conditions; high functional group tolerance; potential for novel reactivity. | Can be sensitive to oxygen; substrate scope is still under development; quantum yields can be low. |
The synthesis of 4-substituted indoles has been significantly advanced by the development of these modern synthetic methods. Direct C-H activation and palladium-catalyzed reactions like the Larock synthesis offer highly efficient and regioselective routes, albeit with the need for specific pre-functionalization or directing groups. The Hemetsberger-Knittel synthesis remains a useful tool for accessing C2-functionalized indoles. Looking forward, the continued development of photoredox catalysis and other radical-based methods holds immense promise for even milder and more versatile approaches to these valuable heterocyclic compounds. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. | Semantic Scholar [semanticscholar.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. | Sigma-Aldrich [merckmillipore.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 11. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Hemetsberger_indole_synthesis [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. New Findings on the Hemetsberger-Knittel Reaction (Synthetic Studies on Indoles and Related Compounds. XLIII) | Semantic Scholar [semanticscholar.org]
- 16. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Analysis of 4-(Trimethylsilyl)-1H-indole for Unambiguous Structural Confirmation
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent research is built. Trivial errors in structural assignment can lead to the invalidation of entire data sets, costing invaluable time and resources. The indole scaffold, a privileged structure in medicinal chemistry, is a frequent subject of synthetic modification[1]. This guide provides an in-depth, comparative spectroscopic analysis of a key synthetic intermediate, 4-(Trimethylsilyl)-1H-indole (CAS 82645-11-2)[2], demonstrating how a multi-technique approach provides a self-validating system for structural confirmation.
We will move beyond a simple recitation of data, explaining the causal links between molecular features and their spectral output. This guide compares the spectral data of this compound against two crucial benchmarks: the parent unsubstituted 1H-indole and the alternative intermediate, 4-bromoindole . This comparative framework highlights the unique spectroscopic signatures imparted by the trimethylsilyl (TMS) group, providing a robust methodology for its identification.
The Strategic Importance of Multi-Modal Spectroscopic Analysis
Relying on a single analytical technique for structural confirmation is a precarious strategy. Each method interrogates a different aspect of the molecule's physical properties. It is the convergence of evidence from orthogonal techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that provides the highest degree of confidence. This integrated approach, as we will demonstrate, leaves no room for ambiguity.
The logical workflow for this confirmation process is outlined below. Each step is designed to build upon the last, creating a self-validating cascade of evidence.
Caption: Integrated workflow for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, the most telling feature is the introduction of the TMS group.
Expected ¹H NMR Features for this compound:
-
Trimethylsilyl Protons (Si(CH₃)₃): A sharp, intense singlet integrating to 9 protons will appear in the far upfield region (~0.2-0.4 ppm). This signal is a definitive marker for the TMS group, arising from the nine chemically equivalent protons shielded by the electropositive silicon atom[3]. Its high intensity makes it easily detectable even at low sample concentrations[3].
-
Indole N-H Proton: A broad singlet is expected in the downfield region (~8.0-8.5 ppm). The chemical shift of this proton is highly dependent on solvent and concentration[4].
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (~6.5-7.6 ppm). The substitution at the C4 position simplifies the coupling patterns compared to unsubstituted indole. We expect to see distinct signals for the H2, H3, H5, H6, and H7 protons.
Comparative ¹H NMR Analysis:
| Proton Assignment | 4-(TMS)-1H-indole (Predicted) | 1H-Indole (Experimental, CDCl₃)[5][6] | 4-Bromoindole (Experimental)[7] | Rationale for Difference |
| Si(CH₃)₃ | ~0.3 ppm (s, 9H) | N/A | N/A | Key identifying signal. Absent in analogues. |
| N-H | ~8.2 ppm (br s, 1H) | ~8.1 ppm (br s, 1H) | ~8.2 ppm (br s, 1H) | Minimal change; remote from substitution site. |
| H2 | ~7.2 ppm (m, 1H) | ~7.1 ppm (t, 1H) | ~7.2 ppm (m, 1H) | Minor shift due to electronic effects. |
| H3 | ~6.6 ppm (m, 1H) | ~6.5 ppm (t, 1H) | ~6.7 ppm (m, 1H) | Minor shift due to electronic effects. |
| H5 | ~7.2 ppm (d) | ~7.1 ppm (t) | ~7.3 ppm (d) | Deshielded by adjacent C-Br bond. |
| H6 | ~7.1 ppm (t) | ~7.1 ppm (t) | ~7.0 ppm (t) | Minimally affected. |
| H7 | ~7.5 ppm (d) | ~7.6 ppm (d) | ~7.2 ppm (d) | Shielded by adjacent C-Br bond. |
The presence of the intense 9H singlet at ~0.3 ppm is the single most important diagnostic peak for confirming the TMS group's incorporation.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR provides a direct look at the carbon framework of the molecule.
Expected ¹³C NMR Features for this compound:
-
Trimethylsilyl Carbons (Si(CH₃)₃): A signal in the far upfield region (~0 ppm) is characteristic of the TMS carbons.
-
Indole Carbons: The signals for the 8 carbons of the indole ring will be observed. The C4 carbon, directly attached to the silicon, will experience a significant ipso-substituent effect, altering its chemical shift compared to the parent indole.
Comparative ¹³C NMR Analysis:
| Carbon Assignment | 4-(TMS)-1H-indole (Predicted) | 1H-Indole (Experimental, CDCl₃)[4] | 4-Bromoindole (Experimental)[8] | Rationale for Difference |
| Si(CH₃)₃ | ~0 ppm | N/A | N/A | Key identifying signal. |
| C2 | ~124 ppm | 124.4 ppm | ~125 ppm | Minor electronic effects. |
| C3 | ~102 ppm | 102.2 ppm | ~101 ppm | Minor electronic effects. |
| C3a | ~128 ppm | 127.9 ppm | ~129 ppm | Minor electronic effects. |
| C4 | ~131 ppm | 120.8 ppm | ~114 ppm (C-Br) | Most affected carbon. Silyl group is deshielding, while bromo group is shielding. |
| C5 | ~122 ppm | 121.9 ppm | ~124 ppm | Positional shifts due to substituent. |
| C6 | ~120 ppm | 119.8 ppm | ~122 ppm | Positional shifts due to substituent. |
| C7 | ~110 ppm | 111.1 ppm | ~113 ppm | Positional shifts due to substituent. |
| C7a | ~136 ppm | 135.7 ppm | ~135 ppm | Minor electronic effects. |
The significant shift of the C4 signal provides definitive proof of substitution at that specific position.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present[9].
Expected IR Features for this compound:
-
N-H Stretch: A sharp to medium peak around 3400 cm⁻¹, characteristic of the indole N-H bond[10].
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp peaks in the 1600-1450 cm⁻¹ region.
-
Si-C Vibrations: Characteristic peaks for the Si-C bond are expected, typically around 1250 cm⁻¹ (symmetric deformation) and 840-760 cm⁻¹ (rocking). These are key diagnostic peaks for the TMS group.
Comparative IR Analysis:
| Vibrational Mode | 4-(TMS)-1H-indole | 1H-Indole[10] | 4-Bromoindole | Rationale for Difference |
| N-H Stretch | ~3400 cm⁻¹ | ~3406 cm⁻¹ | ~3400 cm⁻¹ | Conserved functional group. |
| Aromatic C=C | ~1600-1450 cm⁻¹ | ~1616, 1577, 1456 cm⁻¹ | ~1600-1450 cm⁻¹ | Conserved aromatic core. |
| Si-C Bending/Rocking | ~1250 cm⁻¹, ~840 cm⁻¹ | N/A | N/A | Confirmatory peaks for the TMS group. |
| C-Br Stretch | N/A | N/A | ~600-500 cm⁻¹ | Confirmatory peak for the bromo substituent. |
The presence of strong absorptions around 1250 cm⁻¹ and 840 cm⁻¹, coupled with the absence of a C-Br stretch, clearly distinguishes 4-(TMS)-1H-indole from its halogenated counterpart.
Mass Spectrometry (MS): The Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Furthermore, the fragmentation pattern gives structural clues.
Expected MS Features for this compound:
-
Molecular Ion (M⁺•): The molecular formula is C₁₁H₁₅NSi, with a monoisotopic mass of 189.0974 Da[2]. HRMS should confirm this mass to within 5 ppm.
-
Key Fragmentation: Trimethylsilyl compounds are known for a characteristic fragmentation pathway: the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ ion[11]. This fragment (m/z ~174) is often the base peak in the spectrum.
Comparative MS Analysis:
| Feature | 4-(TMS)-1H-indole | 1H-Indole | 4-Bromoindole | Rationale for Difference |
| Molecular Formula | C₁₁H₁₅NSi | C₈H₇N | C₈H₆BrN[12] | Different elemental composition. |
| Monoisotopic Mass | 189.0974 Da [2] | 117.0578 Da | 194.9683 Da[8] | Directly confirms the identity of the substituent. |
| Key Fragment | [M-15]⁺ (m/z ~174) | Complex ring fragmentation | [M-Br]⁺ (m/z ~116) | The TMS group directs fragmentation. |
| Isotopic Pattern | Standard C, H, N, Si | Standard C, H, N | Characteristic 1:1 M⁺• / [M+2]⁺• pattern due to ⁷⁹Br and ⁸¹Br isotopes. [8] | The bromine isotope pattern is a definitive identifier. |
The combination of an accurate mass measurement confirming the formula C₁₁H₁₅NSi and the observation of a dominant [M-15]⁺ fragment provides unequivocal evidence for the proposed structure.
Integrated Strategy for Unambiguous Confirmation
No single piece of data is sufficient on its own. True structural confirmation comes from the logical convergence of all spectroscopic evidence.
References
- 1. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) [hmdb.ca]
- 7. 4-Bromoindole(52488-36-5) 1H NMR [m.chemicalbook.com]
- 8. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
comparing reactivity of 4-(Trimethylsilyl)-1h-indole with other silylindoles
An In-Depth Comparative Guide to the Reactivity of 4-(Trimethylsilyl)-1H-indole and its Positional Isomers
In the landscape of modern organic synthesis, silylindoles stand out as exceptionally versatile intermediates. Their utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials is well-documented. The trimethylsilyl (TMS) group is more than a simple protecting group; its position on the indole scaffold profoundly dictates the molecule's reactivity, serving as a powerful tool for regiochemical control. This guide provides an in-depth comparison of the reactivity of this compound with its other positional isomers, supported by experimental insights and mechanistic rationale to inform synthetic strategy.
The Silyl Group's Influence: More Than a Placeholder
The indole ring system is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] The introduction of a TMS group can influence this inherent reactivity in several ways:
-
Steric Hindrance: The bulky TMS group can physically block attack at or near its position.
-
Electronic Effects: Silicon can stabilize an adjacent carbocation (the β-silicon effect) and influence the electron density of the ring, although this effect is often subtle compared to its steric and directing roles.
-
Directing Group: In lithiation reactions, a silyl moiety, particularly when attached to the nitrogen, can direct deprotonation to an adjacent carbon.[3]
-
Synthetic Handle: The C-Si bond can be selectively cleaved and replaced, most notably via ipso-substitution, providing a gateway to functional groups at positions that are otherwise difficult to access.[4]
This guide will focus on three key reaction classes to compare 4-(TMS)-1H-indole with its isomers: Electrophilic Aromatic Substitution, Directed Metalation, and Cross-Coupling Reactions.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The outcome of EAS on a silylindole is a direct consequence of the interplay between the inherent nucleophilicity of the C3 position and the location of the TMS group.
With its C4 position occupied by the TMS group, This compound behaves much like unsubstituted indole in EAS reactions. The electronically rich C3 position remains the undisputed site of electrophilic attack. The C4-TMS group offers minimal electronic influence on the pyrrole ring and primarily acts as a spectator, albeit a bulky one.[4]
The situation changes dramatically with 3-(Trimethylsilyl)-1H-indole . With the highly reactive C3 position blocked, electrophiles are diverted elsewhere. Two primary mechanistic pathways are observed:
-
Direct C2 Attack: The electrophile attacks the next most nucleophilic position, C2.
-
Ipso-Attack and Rearrangement: The electrophile attacks the silylated C3 position (ipso-attack), forming a non-aromatic intermediate. To regain aromaticity, a 1,2-migration of the TMS group to the C2 position occurs, followed by deprotonation, ultimately yielding a 2-electrophile-3-(trimethylsilyl)-indole. This pathway is often kinetically favored.[5]
For isomers where the TMS group is on the benzene ring (5-, 6-, and 7-TMS-indoles ), the C3 position of the pyrrole ring remains the primary site for electrophilic attack, similar to the 4-TMS isomer.
Caption: Contrasting electrophilic substitution pathways for 4- and 3-silylindoles.
Comparative Data: Electrophilic Substitution Outcomes
| Silylindole Isomer | Reagent | Primary Product(s) | Key Observation | Reference |
| 4-(TMS)-1H-Indole | Acetyl Chloride / AlCl₃ | 3-Acetyl-4-(trimethylsilyl)-1H-indole | Standard C3 Friedel-Crafts acylation. | [4] |
| 1-Acetyl-4-(TMS)-Indole | Acetyl Chloride | 1,3-Diacetyl-1H-indole | Ipso-substitution with loss of TMS group. | [4] |
| 3-(TMS)-1H-Indole | N-Bromosuccinimide (NBS) | 2-Bromo-3-(trimethylsilyl)-1H-indole | Halogenation occurs at C2, often via an ipso-attack/rearrangement mechanism. | [5] |
| N-(SEM)-pyrrole | n-BuLi, then E⁺ | 2-E-N-(SEM)-pyrrole | Silyl group on nitrogen directs lithiation to C2. (Analogous principle) | [6] |
Regiocontrol in Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful tool for C-H functionalization. While the TMS group itself is not a strong directing group from a carbon position, silyl moieties on the indole nitrogen are highly effective. The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, for example, is widely used to direct lithiation specifically to the C2 position, which can then be trapped by a wide range of electrophiles.[3]
For carbon-substituted silylindoles, the reaction pathway after N-deprotonation with a strong base like n-BuLi is governed by the acidity of the remaining C-H protons:
-
4-(TMS)-1H-Indole: After N-lithiation, subsequent deprotonation occurs at the most acidic C-H proton, which is at the C2 position. Trapping with an electrophile yields a 2-substituted product.
-
3-(TMS)-1H-Indole: The scenario is identical; C2 is the most acidic position and will be lithiated after the N-H.
-
2-(TMS)-1H-Indole: This isomer presents a unique opportunity. The TMS group at C2 directs lithiation to the C3 position, providing a reliable route to 3-functionalized-2-(TMS)-indoles.
Silylindoles as Precursors in Cross-Coupling Reactions
While the C-Si bond does not typically participate directly in standard palladium-catalyzed cross-coupling cycles, silylindoles are invaluable precursors for generating the necessary haloindoles or indolyl triflates with absolute regiochemical purity. The challenge in indole chemistry is often the selective synthesis of a specific halo-isomer. Halodesilylation provides an elegant solution.
A TMS group at any position on the indole ring can be cleanly converted to an iodo or bromo group via ipso-substitution using reagents like iodine monochloride (ICl) or N-bromosuccinimide. This strategy transforms the silylindole into a versatile building block for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures.[7][8]
The significance of 4-(TMS)-1H-indole here is that it provides clean and efficient access to 4-haloindoles, which are key intermediates for many biologically active compounds. Synthesizing 4-haloindoles by other means can be challenging and often results in mixtures of isomers.
Caption: Workflow for silylindoles as precursors in cross-coupling.
Experimental Protocols
Protocol 1: Electrophilic Bromination of 4-(TMS)-1H-Indole
This protocol demonstrates the standard C3 substitution pattern.
-
Setup: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise to the stirred solution over 5 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 3-bromo-4-(trimethylsilyl)-1H-indole.
Protocol 2: Ipso-Halodesilylation of 4-(TMS)-1H-Indole for Cross-Coupling
This protocol demonstrates the conversion of the silyl handle to a reactive halide.
-
Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M) in a flask protected from light. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of iodine monochloride (ICl) (1.0 M in DCM, 1.1 equiv) dropwise to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 1 hour. The reaction progress can be monitored by GC-MS or TLC, observing the disappearance of the starting material and the formation of the product.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting 4-iodo-1H-indole is often pure enough for subsequent cross-coupling reactions but can be further purified by chromatography if necessary.
Conclusion
While all silylindoles are valuable synthetic intermediates, their reactivity profiles are distinct and predictable based on the position of the silyl group. This compound largely retains the canonical reactivity of the indole core, undergoing electrophilic attack at C3. Its primary synthetic value lies in its role as a clean and reliable precursor to 4-functionalized indoles via ipso-halodesilylation followed by cross-coupling. This contrasts sharply with isomers like 3-(TMS)-1H-indole , where the silyl group actively redirects electrophilic attack to the C2 position, or 2-(TMS)-1H-indole , which can direct metalation to C3. Understanding these positional nuances is paramount for researchers and drug development professionals seeking to leverage silylindoles for the efficient and regioselective synthesis of complex indole-containing targets.
References
- 1. Electrophilic substitution at the indole [quimicaorganica.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of 4-(Trimethylsilyl)-1H-indole: A Comparative Perspective
For researchers, scientists, and professionals in drug development, understanding the nuanced properties of molecular scaffolds is paramount. The indole ring system, a privileged structure in medicinal chemistry, continues to be a focal point of investigation.[1] The introduction of a trimethylsilyl (TMS) group, as seen in 4-(trimethylsilyl)-1H-indole, offers a unique modulation of the indole core's electronic and steric properties, making it an intriguing candidate for further development. This guide provides a comprehensive overview of the computational methodologies required to elucidate the properties of this compound, offering a comparative analysis with parent indole and other relevant derivatives.
The Significance of Silylation in Indole Chemistry
The strategic placement of a trimethylsilyl group on the indole scaffold can significantly alter its reactivity and physicochemical properties. The TMS group can act as a bulky directing group, influence the electronics of the aromatic system, and serve as a synthetic handle for further functionalization.[2][3] Computational studies are invaluable for predicting these effects, thereby guiding synthetic efforts and accelerating the drug discovery process.
Comparative Computational Analysis: Unveiling the Properties of this compound
In the absence of extensive experimental data on this compound, computational methods, particularly Density Functional Theory (DFT), provide a powerful predictive tool.[4] By comparing the calculated properties of this compound with those of well-characterized indole derivatives, we can gain significant insights.
Structural Properties
The introduction of the bulky TMS group at the 4-position is expected to induce steric strain, potentially leading to slight distortions in the planarity of the indole ring. Computational geometry optimization can precisely predict bond lengths, bond angles, and dihedral angles.
| Parameter | Indole (Experimental) | 4-Nitro-1H-indole-3-carboxaldehyde (Computational) | This compound (Predicted) |
| C4-C5 Bond Length (Å) | ~1.39 | 1.391 | Expected to be slightly elongated due to steric hindrance |
| C3-C4-C9 Angle (°) | ~133.7 | 134.1 | Likely to be distorted from ideal sp2 hybridization |
| Si-C4 Bond Length (Å) | N/A | N/A | ~1.87 (Typical Si-C(aromatic) bond length) |
Data for Indole and 4-Nitro-1H-indole-3-carboxaldehyde are for comparative purposes.[5][6]
Electronic Properties
The electronic nature of the TMS group is a subject of interest. It is generally considered to be a weak electron-donating group through sigma-pi hyperconjugation. This can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the molecule's reactivity and electronic transitions.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.58 | -0.11 | 5.47 |
| 7-Azaindole | -5.92 | -0.38 | 5.54 |
| This compound (Predicted) | Expected to be slightly higher than indole | Expected to be slightly higher than indole | Expected to be comparable to or slightly smaller than indole |
HOMO and LUMO data for indole and 7-azaindole are from computational studies and serve as a baseline for comparison.[7][8][9]
Spectroscopic Properties
Computational chemistry can accurately predict various spectroscopic properties, including NMR chemical shifts, and UV-Vis absorption spectra.
-
NMR Spectroscopy: The TMS group provides a distinct singlet in the 1H NMR spectrum around 0.25 ppm. The electron-donating nature of the TMS group is expected to cause a slight upfield shift in the chemical shifts of the aromatic protons of the indole ring.
-
UV-Vis Spectroscopy: The introduction of the TMS group is predicted to cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted indole due to subtle electronic perturbations.[7][8]
Experimental Protocol: A Step-by-Step Guide to the Computational Workflow
To ensure scientific integrity and reproducibility, a well-defined computational protocol is essential. The following workflow outlines the key steps for a comprehensive computational study of this compound.
Caption: A typical workflow for the computational analysis of this compound.
Detailed Steps:
-
Structure Preparation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5][10]
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic and Spectroscopic Property Calculations:
-
From the optimized geometry, calculate the molecular orbitals (HOMO, LUMO) and perform a Natural Bond Orbital (NBO) analysis to understand the electronic distribution and bonding interactions.[11]
-
To predict the UV-Vis spectrum, perform Time-Dependent DFT (TD-DFT) calculations.
-
NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.
-
-
Data Analysis and Comparison:
-
Tabulate the key structural parameters (bond lengths, angles), electronic properties (HOMO-LUMO gap), and predicted spectroscopic data.
-
Compare these calculated values with experimental or computational data for indole and other relevant substituted indoles to understand the effect of the TMS group.
-
Visualizing Molecular Properties: Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) surface.
For this compound, the MEP surface is expected to show a region of negative potential (red) around the nitrogen atom of the pyrrole ring, indicating its nucleophilic character. The region around the N-H proton will be electron-deficient (blue). The TMS group will likely have a relatively neutral potential.
Conclusion
This guide provides a framework for the computational investigation of this compound. By leveraging established DFT methods and a comparative approach, researchers can gain valuable, predictive insights into the structural, electronic, and spectroscopic properties of this molecule. This in-silico analysis is a cost-effective and efficient first step in understanding the potential of silylated indoles in drug discovery and materials science, guiding further experimental work.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Catalysts for the Cross-Coupling of 4-(Trimethylsilyl)-1H-indole: A Guide for Researchers
The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among the myriad of substituted indoles, 4-(trimethylsilyl)-1H-indole stands out as a versatile building block. The trimethylsilyl (TMS) group at the C4 position offers unique electronic and steric properties, influencing the regioselectivity of further elaborations. Moreover, the C-Si bond can serve as a handle for subsequent transformations. This guide provides a comparative analysis of catalytic systems for the cross-coupling reactions of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to aid researchers in this field.
The Strategic Importance of the 4-Trimethylsilyl Group
The introduction of a trimethylsilyl group at the C4 position of the indole ring is not merely for blocking or protection. Its presence has profound implications for cross-coupling strategies:
-
Regiocontrol: The bulky TMS group can sterically hinder the C5 position, potentially directing incoming electrophiles or catalyst coordination to other sites.
-
Electronic Modulation: The silyl group is a weak σ-donor, which can subtly influence the electron density of the indole ring system, thereby affecting the rates of oxidative addition and reductive elimination in catalytic cycles.
-
Latent Functionality: The C-Si bond can be cleaved under specific conditions to install other functional groups, a process known as desilylative cross-coupling. This transforms the TMS group from a passive substituent to an active participant in bond formation.
This guide will delve into the primary cross-coupling reactions utilized for the functionalization of indoles and analyze the most effective catalytic systems, with a special focus on their application to this compound.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Arene Functionalization
Palladium catalysis is the most established and widely employed method for cross-coupling reactions.[1][2] Several key palladium-catalyzed reactions are applicable to the functionalization of halo- or triflyloxy-substituted 4-(trimethylsilyl)-1H-indoles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for forming C(sp2)-C(sp2) bonds.[3][4] For a substrate like this compound, which would first need to be halogenated (e.g., at the C3, C5, or C7 position), the choice of palladium catalyst and ligand is critical.
Catalyst Systems:
| Catalyst Precursor | Ligand | Key Characteristics |
| Pd(OAc)2 / Pd2(dba)3 | PPh3 | Standard, cost-effective, but may require higher temperatures. |
| Pd(PPh3)4 | (self-ligated) | Air-sensitive, but often highly effective. |
| PdCl2(dppf) | dppf | Excellent for a broad range of substrates, including heteroaryles. |
| Buchwald Ligands | XPhos, SPhos | Bulky, electron-rich phosphines enabling coupling of challenging substrates under mild conditions. |
Experimental Insights:
For the Suzuki-Miyaura coupling of a hypothetical 5-bromo-4-(trimethylsilyl)-1H-indole, a catalyst system comprising Pd(OAc)2 and a bulky, electron-rich phosphine ligand like SPhos would be a prime candidate. The steric bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition. The TMS group at C4 is expected to be stable under typical Suzuki conditions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dried Schlenk tube under an inert atmosphere (N2 or Ar), add 5-bromo-4-(trimethylsilyl)-1H-indole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Alkenylation of the Indole Core
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene.[5][6][7] For this compound, this would allow for the introduction of vinyl groups at various positions.
Catalyst Systems:
| Catalyst Precursor | Ligand | Key Characteristics |
| Pd(OAc)2 | PPh3 or P(o-tol)3 | Classic conditions, often requiring high temperatures. |
| PdCl2(PPh3)2 | (self-ligated) | A stable precatalyst. |
| Herrmann's Catalyst | (palladacycle) | Highly active, allowing for lower catalyst loadings. |
| Ligandless (Jeffery conditions) | (with phase transfer catalyst) | Useful for highly reactive substrates. |
Experimental Insights:
In a Heck reaction of a halogenated this compound, the choice of base is crucial. Organic bases like triethylamine are common. The TMS group is generally robust under these conditions. The regioselectivity of the alkene insertion will be influenced by the electronics of the alkene partner.
Representative Experimental Protocol: Heck Reaction
-
In a sealed tube, combine the halogenated this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and a phosphine ligand if required (e.g., P(o-tol)3, 2-4 equiv. relative to Pd).
-
Add a polar aprotic solvent such as DMF or NMP and a base (e.g., Et3N or K2CO3, 2.0-3.0 equiv.).
-
Seal the tube and heat to 100-140 °C until the starting material is consumed (monitored by GC-MS or LC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the formation of C(sp2)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[1][8][9][10][11] This reaction is particularly valuable for creating rigid scaffolds.
Catalyst Systems:
| Catalyst System | Key Characteristics |
| Pd(PPh3)2Cl2 / CuI | The classic Sonogashira catalyst system. |
| Pd(OAc)2 / PPh3 / CuI | A common alternative using a more stable Pd source. |
| Copper-free systems | Often employ bulky phosphine ligands and an amine base. Beneficial for avoiding homocoupling of the alkyne. |
Experimental Insights:
For this compound, both copper-catalyzed and copper-free Sonogashira conditions are viable. The choice may depend on the sensitivity of other functional groups present in the molecule. The TMS group on the indole ring should be unaffected.
Catalytic Cycle for Sonogashira Coupling
Caption: The interconnected catalytic cycles of a standard Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides.[12][13][14][15][16] This reaction is crucial for the preparation of many biologically active compounds.
Catalyst Systems:
| Catalyst Precursor | Ligand | Key Characteristics |
| Pd(OAc)2 / Pd2(dba)3 | BINAP | An early generation ligand, effective for many substrates. |
| Pd(OAc)2 / Pd2(dba)3 | Buchwald Ligands (e.g., XPhos, RuPhos) | Highly active, enabling the coupling of a wide range of amines and aryl chlorides/bromides. |
| G3/G4 Precatalysts | (Integrated ligand) | Air-stable, well-defined precatalysts that offer high reactivity and reproducibility. |
Experimental Insights:
When performing a Buchwald-Hartwig amination on a halogenated this compound, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The choice of a modern, bulky phosphine ligand is often essential for achieving high yields, especially with less reactive aryl chlorides or sterically hindered amines.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for many cross-coupling reactions.[17][18][19][20] Nickel catalysts can often couple more challenging substrates, such as aryl chlorides and fluorides, due to their different reactivity profiles.
Comparative Performance: Nickel vs. Palladium
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost | High | Low |
| Reactivity with Ar-Cl | Often requires specialized, expensive ligands. | Generally more reactive. |
| Reaction Mechanisms | Primarily Pd(0)/Pd(II) cycles. | Can involve Ni(0)/Ni(II) as well as odd-electron pathways (Ni(I)/Ni(III)). |
| Functional Group Tolerance | Very high, well-established. | Can be more sensitive to certain functional groups. |
For the Suzuki-Miyaura coupling of a chloro-substituted this compound, a nickel-based catalyst system, such as NiCl2(dppp) or Ni(cod)2 with a suitable ligand, could offer a more economical route compared to palladium.
C-H Functionalization: A Modern Approach to Indole Derivatization
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials (e.g., halides or triflates).[21][22][23][24] For this compound, the regioselectivity of C-H activation is a key consideration.
Directing Group Strategies:
The indole nitrogen can be functionalized with a directing group to steer the catalyst to a specific C-H bond. For instance, a picolinamide or related N-chelating group can direct metallation to the C2 position. The TMS group at C4 would likely remain intact and could influence the conformational preferences that favor a particular site of C-H activation.
The Role of the Trimethylsilyl Group in C-H Functionalization:
The 4-TMS group can play a dual role. It can act as a steric blocking group, disfavoring functionalization at the C5 position. Alternatively, in some catalytic systems, silyl groups have been shown to direct ortho-metallation, which could potentially favor C5 functionalization if the reaction geometry allows. The outcome is highly dependent on the specific catalyst and directing group employed.
Desilylative Cross-Coupling: Activating the C-Si Bond
A more advanced strategy involves using the C-Si bond itself as the site of cross-coupling. This typically requires activation of the silyl group, often with fluoride or a strong base, to generate a transient nucleophile that can participate in a palladium-catalyzed cycle, similar to a Hiyama coupling.[25] This approach offers a distinct advantage as it allows for the direct conversion of the 4-TMS group into a new C-C or C-heteroatom bond, providing a convergent synthetic route.
General Workflow for Catalyst Screening
Caption: A typical workflow for screening and optimizing catalysts for a cross-coupling reaction.
Conclusion and Future Outlook
The cross-coupling of this compound is a rich area for synthetic exploration, with a diverse toolkit of catalysts available to the modern chemist.
-
Palladium-based systems remain the most reliable and well-understood catalysts for a broad range of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The use of bulky, electron-rich phosphine ligands is often key to achieving high efficiency.
-
Nickel catalysts present a compelling, cost-effective alternative, particularly for the coupling of more challenging substrates like aryl chlorides. Their distinct mechanistic pathways can sometimes offer complementary reactivity to palladium.
-
C-H functionalization and desilylative coupling represent the cutting edge of this field, offering more atom-economical and innovative synthetic routes. The development of new directing group strategies and methods for C-Si bond activation will continue to drive progress.
For researchers working with this compound, a systematic approach to catalyst screening, as outlined in this guide, is recommended. The interplay between the electronic and steric effects of the TMS group and the chosen catalytic system will ultimately determine the success and selectivity of the desired transformation. As new catalysts and methodologies are developed, the synthetic utility of this versatile building block will undoubtedly continue to expand.
References
- 1. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. youtube.com [youtube.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(Trimethylsilyl)-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This guide provides an in-depth, comparative analysis of the most effective analytical techniques for assessing the purity of synthesized 4-(Trimethylsilyl)-1H-indole, a versatile building block in organic synthesis. We will move beyond procedural lists to explore the underlying principles of each method, enabling you to make informed decisions for your specific research needs.
The Synthetic Landscape and Potential Pitfalls
The synthesis of this compound typically involves the silylation of indole. A common route is the deprotonation of indole with a strong base like an organolithium reagent, followed by quenching with trimethylsilyl chloride. Another approach involves a metal-catalyzed C-H silylation.[1][2][3] Regardless of the specific pathway, a number of process-related impurities can arise, including:
-
Unreacted Starting Materials: Residual indole.
-
Reagent-Derived Impurities: Hexamethyldisiloxane (from hydrolysis of trimethylsilyl chloride) or byproducts from the silylating agent.
-
Isomeric Impurities: Silylation at other positions on the indole ring (e.g., N-silylation or silylation at C-2, C-3, C-5, C-6, or C-7).
-
Oligomeric Byproducts: Formation of dimers or trimers under certain reaction conditions.
-
Solvent Residues: Trapped solvent molecules from the reaction or purification process.
The ability to detect and quantify these impurities is paramount for ensuring the integrity of downstream applications.
A Comparative Analysis of Analytical Techniques
No single analytical technique is universally superior; the optimal choice depends on the specific impurity profile and the desired level of sensitivity. Here, we compare the workhorse methods for purity assessment of this compound.
| Analytical Technique | Principle | Strengths | Weaknesses | Ideal for Detecting |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, enabling the identification and quantification of impurities with distinct chemical environments. Non-destructive. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis of complex mixtures. | Isomeric impurities, unreacted starting materials, major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and a mobile phase. | High sensitivity and resolving power. Excellent for quantifying impurities. A variety of detectors (UV, MS) can be used.[4][5][6][7][8] | Requires method development (column, mobile phase selection). Silylated compounds can sometimes be prone to degradation on certain stationary phases. | Non-volatile impurities, unreacted starting materials, oligomeric byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by mass analysis. | Excellent for volatile and semi-volatile compounds. High sensitivity and provides molecular weight and fragmentation information for identification.[9][10][11][12][13] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[11][12] | Solvent residues, volatile byproducts (e.g., hexamethyldisiloxane). |
| Elemental Analysis | Determines the elemental composition of a sample. | Provides the percentage of C, H, N, and Si, which can be compared to the theoretical values for the pure compound. | Does not provide information on the nature of impurities. Insensitive to isomeric impurities. | Gross impurities that significantly alter the elemental composition. |
In-Depth Experimental Protocols and Data Interpretation
To provide a practical framework, we present detailed experimental protocols for each technique, along with illustrative data for a hypothetical batch of synthesized this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality Behind Experimental Choices: ¹H NMR is the initial and often most informative technique for assessing the purity of a newly synthesized compound. The trimethylsilyl group provides a strong, characteristic singlet around 0 ppm, serving as an excellent internal reference point.[14] The aromatic region of the spectrum will reveal the presence of indole and any isomeric impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Obtain a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate all relevant signals.
Data Interpretation:
-
Pure Sample: The spectrum should show the expected signals for this compound with the correct integrations. The trimethylsilyl protons will appear as a sharp singlet at approximately 0.3 ppm (9H). The indole N-H proton will be a broad singlet, and the aromatic protons will appear in the 6.5-7.5 ppm region with characteristic splitting patterns.
-
Impure Sample: The presence of unreacted indole will be indicated by its characteristic aromatic signals. Isomeric impurities will show different splitting patterns in the aromatic region. The integration of impurity signals relative to the product signals (or the internal standard) allows for quantification.
Workflow for ¹H NMR Purity Assessment:
Caption: Workflow for purity assessment by ¹H NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: HPLC is a powerful technique for separating and quantifying both polar and non-polar impurities. A reversed-phase C18 column is a good starting point for indole derivatives.[4][6][8][15] UV detection is suitable as the indole ring is a strong chromophore.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 220 nm and 280 nm.
-
-
Data Acquisition: Run the samples and a blank (mobile phase).
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Purity is typically reported as the area percentage of the main peak.
Data Interpretation:
-
Pure Sample: A single major peak corresponding to this compound.
-
Impure Sample: Additional peaks will be observed. The retention times can help in identifying potential impurities (e.g., unreacted indole will likely elute earlier). The area percentage of each peak provides a quantitative measure of purity.
Workflow for HPLC Purity Assessment:
Caption: Workflow for purity assessment by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is ideal for detecting volatile impurities like residual solvents and low molecular weight byproducts. The mass spectrometer provides definitive identification of these components. Silylated compounds are generally amenable to GC analysis.[9][10][12][13]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injector: Splitless injection at 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Data Acquisition: Inject the sample and a solvent blank.
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST).
Data Interpretation:
-
Pure Sample: A single major peak for this compound.
-
Impure Sample: Additional peaks for volatile impurities. For example, a peak for hexamethyldisiloxane (m/z 147 [M-CH₃]⁺) might be observed. Residual solvents will also be readily detected and identified.
Workflow for GC-MS Purity Assessment:
Caption: Workflow for purity assessment by GC-MS.
Elemental Analysis
Causality Behind Experimental Choices: Elemental analysis provides a fundamental check on the bulk purity of the sample. For an organosilicon compound, the accurate determination of the silicon content is a key indicator of purity.[16]
Experimental Protocol:
-
Sample Preparation: Submit a few milligrams of a dry, homogeneous sample to an analytical laboratory.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. Silicon is typically determined by methods such as inductively coupled plasma optical emission spectrometry (ICP-OES) after appropriate digestion.
Data Interpretation:
-
Pure Sample: The experimentally determined percentages of C, H, N, and Si should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₁H₁₅NSi.
-
Impure Sample: Significant deviations from the theoretical values indicate the presence of impurities. For example, a lower than expected silicon percentage could suggest the presence of non-silylated impurities.
Conclusion: A Multi-faceted Approach to Purity Assessment
For a comprehensive and trustworthy assessment of the purity of synthesized this compound, a multi-technique approach is strongly recommended. ¹H NMR provides the initial, crucial structural confirmation and detection of major impurities. HPLC offers high-sensitivity quantification of non-volatile impurities. GC-MS is indispensable for identifying volatile contaminants. Finally, elemental analysis serves as a fundamental validation of the bulk composition. By judiciously selecting and combining these analytical tools, researchers can ensure the quality and reliability of their synthetic materials, paving the way for successful downstream research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. thescipub.com [thescipub.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Advantage of the Silyl Moiety: A Comparative Guide to the Applications of 4-(Trimethylsilyl)-1H-indole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, the indole scaffold stands as a cornerstone, embedded in the structure of countless natural products and pharmaceuticals. The strategic functionalization of the indole nucleus is paramount for the development of novel therapeutics and functional materials. Among the diverse array of synthetic handles available, the trimethylsilyl (TMS) group at the C4 position of the indole ring offers a unique and powerful tool for chemists. This guide provides an in-depth technical analysis of the applications of 4-(trimethylsilyl)-1H-indole, objectively comparing its performance with alternative synthetic strategies and providing the experimental foundation for its use.
The Unique Profile of this compound: A Versatile Synthetic Intermediate
This compound is a crystalline solid that has emerged as a valuable building block in organic synthesis. Its utility stems from the dual nature of the C-Si bond at the C4 position. This bond is stable enough to be carried through various synthetic steps, yet it can be selectively activated under specific conditions to participate in a range of chemical transformations. This allows for the late-stage functionalization of the indole core at a position that can be challenging to access through traditional methods.
Synthesis of this compound
The preparation of this compound is a multi-step process that begins with either indole or 1-(trimethylsilyl)indole. A key transformation involves the sequential reaction with lithium and chlorotrimethylsilane, followed by a reaction with 1,4-benzoquinone to yield 1,4-bis(trimethylsilyl)indole. Subsequent methanolysis furnishes the desired 4-(trimethylsilyl)indole[1].
Experimental Protocol: Synthesis of this compound [1]
-
Preparation of 1,4-Bis(trimethylsilyl)indole: To a solution of indole (or 1-(trimethylsilyl)indole) in an appropriate anhydrous solvent (e.g., THF), add a solution of lithium in liquid ammonia at -78 °C. Stir the mixture for a designated time, then add chlorotrimethylsilane. After stirring, introduce 1,4-benzoquinone to the reaction mixture. Allow the reaction to proceed to completion.
-
Work-up and Isolation: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by chromatography to obtain 1,4-bis(trimethylsilyl)indole.
-
Methanolysis: Dissolve the purified 1,4-bis(trimethylsilyl)indole in methanol. Stir the solution at room temperature until the reaction is complete (monitor by TLC).
-
Final Purification: Remove the solvent under reduced pressure and purify the residue by chromatography to yield pure this compound.
Palladium-Catalyzed Cross-Coupling Reactions: The Silyl Advantage
A primary application of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction allows for the formation of a C-C bond between the C4 position of the indole and a variety of sp²-hybridized carbon atoms from aryl, vinyl, or heteroaryl halides.
The Hiyama coupling offers a distinct advantage over other cross-coupling strategies, such as the Suzuki (organoborons) and Stille (organotins) reactions. Organosilanes are generally less toxic and more stable than their organotin counterparts, and they can be more readily available and easier to handle than some organoboron reagents[2][3].
Comparative Performance in C-C Bond Formation
The utility of this compound is best understood by comparing its performance in cross-coupling reactions to that of other 4-substituted indoles, such as 4-bromo-1H-indole or 4-iodo-1H-indole, which are common substrates for Suzuki and Stille couplings.
| Coupling Reaction | 4-Substituted Indole | Typical Coupling Partner | Key Advantages | Key Disadvantages |
| Hiyama | This compound | Aryl/Vinyl Halides | Low toxicity of silicon reagents; stable starting material. | Requires fluoride activator which can be basic and cleave silyl protecting groups. |
| Suzuki | 4-(Boryl)-1H-indole | Aryl/Vinyl Halides | Mild reaction conditions; commercially available boronic acids. | Boronic acids can be unstable; preparation of the borylated indole is an extra step. |
| Stille | 4-(Stannyl)-1H-indole | Aryl/Vinyl Halides | Tolerant of many functional groups. | High toxicity of tin reagents and byproducts; difficult purification. |
| Suzuki/Heck | 4-Halo-1H-indole (Br, I) | Arylboronic acids/Alkenes | Readily available starting materials. | Halogenation of indole can be non-selective; harsher conditions may be needed for less reactive halides. |
Experimental Protocol: Hiyama Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%), and a fluoride source (e.g., TBAF, 1.5-2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents) dissolved in an anhydrous solvent (e.g., THF or dioxane).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-1H-indole.
Ipso-Substitution: A Gateway to Diverse Functionality
Beyond palladium-catalyzed reactions, the trimethylsilyl group at the C4 position can be exploited in electrophilic ipso-substitution reactions. This allows for the direct replacement of the silyl group with a variety of electrophiles, providing a regioselective route to 4-substituted indoles that might be difficult to access otherwise.
Upon N-acetylation, 1-acetyl-4-(trimethylsilyl)indole undergoes clean C4 ipso-substitution when treated with acyl chlorides[1]. This reactivity provides a valuable alternative to Friedel-Crafts acylation, which can often lead to mixtures of isomers with indoles.
Conclusion: A Strategic Tool for Indole Functionalization
This compound stands out as a highly valuable and versatile intermediate in the synthesis of complex indole-containing molecules. Its ability to undergo palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, offers a less toxic and often more practical alternative to traditional methods employing organotin or organoboron reagents. Furthermore, the capacity for regioselective ipso-substitution provides a direct route to 4-functionalized indoles that can be difficult to obtain through other synthetic strategies. For researchers in drug discovery and materials science, mastering the application of this compound opens up new avenues for the efficient and selective construction of novel molecular architectures.
References
A Comparative Guide to the Biological Activity of 4-Substituted Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Its unique electronic properties and ability to mimic peptide structures make it a privileged scaffold in drug discovery. While indole derivatives with substituents at various positions have been extensively studied, the 4-position offers a unique vector for molecular exploration, influencing the steric and electronic properties of the entire heterocyclic system.
This guide provides a comparative analysis of the biological activities of select 4-substituted indole derivatives, born from the synthetic utility of precursors like 4-(trimethylsilyl)-1H-indole. We will delve into their anticancer, antiviral, and anti-amyloidogenic properties, presenting a side-by-side comparison with relevant alternatives, supported by experimental data and detailed protocols. The strategic use of this compound as a starting material allows for precise and efficient introduction of various functionalities at the 4-position through ipso-substitution reactions, a key experimental choice for accessing this chemical space.
I. Anticancer Activity: Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drug development. Indole derivatives have emerged as a promising class of tubulin polymerization inhibitors. Here, we compare a 4-substituted indole derivative with a 5-substituted analogue to elucidate the impact of substituent placement on cytotoxic activity.
Comparative Analysis: 4- vs. 5-Substituted Indoles
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| DHI1 (4a) | 4-substituted indole-based 4,5-dihydroisoxazole | Jurkat (Leukemia) | 21.83 ± 2.35 | [1] |
| HL-60 (Leukemia) | 19.14 ± 0.18 | [1] | ||
| Compound 3b | 5-fluoro-2-oxindole derivative | MCF-7 (Breast) | 12.37 ± 0.04 | [2] |
| Doxorubicin | Standard Chemotherapy | MCF-7 (Breast) | 0.79 ± 0.05 | [2] |
Expert Analysis: The data illustrates that both 4- and 5-substituted indoles can exhibit potent anticancer activity. DHI1 (4a), a 4-substituted derivative, shows significant cytotoxicity against leukemia cell lines.[1] In comparison, the 5-fluoro-2-oxindole derivative (Compound 3b) demonstrates activity against breast cancer cells, albeit less potent than the standard drug Doxorubicin.[2] The choice of substitution position on the indole ring profoundly influences the molecule's interaction with the target protein and its overall pharmacological profile. The development of these compounds often relies on strategic synthetic routes, where precursors like this compound can be instrumental in achieving the desired 4-substitution pattern.
Mechanism of Action: Inhibition of Tubulin Polymerization
Many indole-based anticancer agents function by binding to the colchicine site on β-tubulin. This binding event disrupts the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 4-(Trimethylsilyl)-1H-indole
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(Trimethylsilyl)-1H-indole, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Risks
This compound is an organosilicon compound that, while invaluable in synthetic chemistry, presents a distinct set of hazards that must be managed with appropriate precautions.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Identification Summary:
| Hazard Statement | GHS Classification | Description | Sources |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [2][3] |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. | [2][4] |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | [2][4] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | [2][4] |
The trimethylsilyl group can, under certain conditions (such as exposure to moisture), potentially hydrolyze, which may alter the hazard profile of the compound. Therefore, handling this substance in a dry, inert atmosphere is a critical consideration not only for experimental success but also for safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a comprehensive risk assessment of its known hazards.
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[5] Given the risk of serious eye irritation, a face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[5][6][7]
-
Skin Protection :
-
Gloves : Disposable nitrile gloves are a suitable initial barrier for incidental contact.[5][8] However, for prolonged handling or in the event of a spill, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection against organosilicon compounds.[5] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.[5] This not only protects your skin from potential splashes but also prevents contamination of your personal clothing.
-
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][9] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[5] The use of respirators requires a formal respiratory protection program, including fit testing and medical evaluation.[5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures that safety is integrated into every stage of the experimental workflow.
Preparation and Pre-Handling
-
Designated Area : Designate a specific area within a chemical fume hood for the handling of this compound.
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit : Have a spill kit equipped with absorbent materials suitable for organic compounds readily available.
Weighing and Dispensing
-
Inert Atmosphere : If the compound is sensitive to moisture, conduct weighing and dispensing under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Anti-Static Measures : Take precautions against static discharge, which can be an ignition source for fine powders or solvent vapors.[10]
-
Containment : Use a weighing boat or a beaker to contain the solid during transfer to prevent dispersal of dust.
In-Reaction Handling
-
Closed System : Whenever possible, maintain the reaction in a closed system to prevent the release of vapors.
-
Temperature Control : Be mindful of any exothermic reactions and have appropriate cooling baths on standby.
Post-Reaction Workup
-
Quenching : If the reaction requires quenching, do so slowly and in a controlled manner, preferably in an ice bath, to manage any potential exotherms.
-
Extraction and Purification : Perform all extractions and chromatographic separations within the fume hood.
The following diagram illustrates the logical flow of the safe handling procedure:
References
- 1. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 2. labsolu.ca [labsolu.ca]
- 3. arctomsci.com [arctomsci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. youtube.com [youtube.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
